Methyl 2-methoxy-3-nitrobenzoate
Description
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Properties
IUPAC Name |
methyl 2-methoxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVHYWBXXTBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-26-4 | |
| Record name | Methyl 2-methoxy-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Chemical Intermediates in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical research and development, the journey from a conceptual molecule to a viable drug candidate is both complex and resource-intensive. Central to this endeavor is the strategic use of chemical intermediates—molecular building blocks that serve as the foundation for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The purity, reactivity, and structural integrity of these intermediates are paramount, as they directly influence the efficiency of the synthetic route, the yield of the final product, and ultimately, the safety and efficacy of the therapeutic agent.
Methyl 2-methoxy-3-nitrobenzoate (CAS No: 90564-26-4) has emerged as a particularly valuable intermediate in medicinal chemistry.[1] Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a methoxy group, and a nitro group, offers a versatile platform for a wide array of chemical transformations.[1] The strategic placement of these functional groups allows for selective modifications, enabling the construction of sophisticated molecular architectures with tailored biological activities.[1] This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C9H9NO5.[1] Its structure is characterized by a benzene ring substituted with a methyl ester group at position 1, a methoxy group at position 2, and a nitro group at position 3.
Caption: Chemical structure of this compound.
The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and methyl ester groups significantly influences the electron density distribution of the aromatic ring, thereby dictating its reactivity in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90564-26-4 | [1][2] |
| Molecular Formula | C9H9NO5 | [1] |
| Molecular Weight | 211.17 g/mol | [3] |
| Melting Point | 60°C | [1] |
| Appearance | Light yellow solid | [4] |
| Solubility | Information not widely available, but likely soluble in common organic solvents. | |
| Storage | Store in a dry, cool, and well-ventilated place. | [5] |
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect for its application in drug discovery. While specific proprietary manufacturing processes may vary, a common synthetic approach involves the nitration of a suitable precursor, Methyl 2-methoxybenzoate.
A general procedure for the synthesis of related nitrobenzoate esters involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[6] However, alternative methods using acetic anhydride as a catalyst have been developed to improve reaction selectivity and yield, while also reducing environmental impact by avoiding the generation of large amounts of acidic wastewater.[7]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: A Representative Nitration Procedure
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting material, Methyl 2-methoxybenzoate, in an appropriate solvent.
-
Preparation of Nitrating Agent: Slowly add concentrated nitric acid to a cooled vessel containing the catalyst (e.g., concentrated sulfuric acid or acetic anhydride) while maintaining a low temperature.
-
Nitration Reaction: Add the prepared nitrating agent dropwise to the solution of Methyl 2-methoxybenzoate, ensuring the reaction temperature is carefully controlled.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water.[8] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[7]
The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity of the nitration, aiming to maximize the yield of the desired 3-nitro isomer.
Spectroscopic and Analytical Characterization
The unambiguous identification and purity assessment of this compound are essential for its use in pharmaceutical synthesis. A combination of spectroscopic techniques is typically employed for this purpose.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The deshielding effect of the nitro and ester groups will influence the chemical shifts of the aromatic protons.[9]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups.[9]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[10] The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C=O stretch (ester): A strong absorption band typically in the region of 1735-1750 cm⁻¹.[10]
-
NO₂ stretches (nitro group): Two distinct stretching vibrations, typically around 1490-1550 cm⁻¹ (asymmetric) and 1315-1355 cm⁻¹ (symmetric).[10]
-
C-O stretches (ester and ether): Stretching vibrations in the fingerprint region.
-
C-H stretches (aromatic and aliphatic): Absorptions corresponding to the aromatic and methyl C-H bonds.[10]
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (211.17 g/mol ).[3] Analysis of the fragmentation pattern can further confirm the structure.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic, methoxy, and methyl ester protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for carbonyl, aromatic, and methyl carbons. |
| IR Spectroscopy | Strong C=O stretch (ester), characteristic NO₂ stretches, C-O stretches, and C-H stretches. |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight. |
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as powdered iron in acetic acid or catalytic hydrogenation.[11] This transformation is a key step in the synthesis of many heterocyclic compounds and other nitrogen-containing molecules.
-
Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This allows for further modifications at this position, such as amide bond formation.
-
Nucleophilic Aromatic Substitution: While the aromatic ring is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing groups, it can be susceptible to nucleophilic aromatic substitution under certain conditions, particularly at positions activated by the nitro group.
These versatile reaction sites make this compound an ideal starting material for the synthesis of a diverse range of complex molecules, including enzyme inhibitors and receptor modulators.[1] The strategic positioning of the functional groups can significantly influence the binding affinity and selectivity of the final drug candidate for its biological target.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
In case of contact:
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion: A Versatile Building Block for Future Therapeutics
This compound stands out as a valuable and versatile chemical intermediate for the pharmaceutical industry. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of novel and complex drug molecules. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in the pursuit of new therapeutic agents. As drug discovery continues to evolve towards more intricate and targeted molecules, the strategic application of such well-characterized building blocks will undoubtedly play an increasingly important role in shaping the future of medicine.
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- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. (n.d.). BOC Sciences.
- methyl 3-methoxy-2-nitrobenzoate. (n.d.). Echemi.
- SAFETY DATA SHEET - Methyl 2-methyl-3-nitrobenzoate. (2024, April 1). Fisher Scientific.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4. (2025, July 14). ChemicalBook.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.
- This compound (C9H9NO5). (n.d.). PubChemLite.
- Preparation method of 3-methoxy-2-nitrobenzoate. (2016). Google Patents.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). MDPI.
- How To Identify The IR Of Methyl M-Nitrobenzoate. (2022, March 24). Sciencing.
- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses.
- Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama.
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An In-depth Technical Guide on Methyl 2-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-3-nitrobenzoate is a vital chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. Its unique molecular structure, featuring methoxy, nitro, and methyl ester functional groups, provides a versatile platform for the construction of complex, biologically active molecules. This guide offers a comprehensive overview of its IUPAC nomenclature, structure, chemical properties, synthesis, and key applications, with a particular focus on its role in drug discovery and development. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.
Introduction: The Strategic Importance of Intermediates in Pharmaceutical Synthesis
The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process that relies heavily on the quality and availability of well-defined chemical intermediates. These intermediates are the foundational building blocks from which intricate molecular architectures are assembled. This compound (CAS Number: 90564-26-4) has emerged as a crucial intermediate, valued for its strategically positioned functional groups that allow for a wide range of chemical transformations.[1] Its utility in the synthesis of enzyme inhibitors and receptor modulators underscores its importance in the development of novel therapeutics.[1]
IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for this compound is This compound .
The chemical structure consists of a benzene ring substituted with three functional groups:
-
A methoxy group (-OCH₃) at the 2-position.
-
A nitro group (-NO₂) at the 3-position.
-
A methyl ester group (-COOCH₃) at the 1-position.
This arrangement of substituents dictates the molecule's reactivity and its utility as a synthetic precursor.
Molecular Representation:
-
Molecular Formula: C₉H₉NO₅[2]
-
SMILES: COC1=C(C=CC=C1[O-])C(=O)OC[2]
-
InChI: InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3[2]
2.1. Structural Visualization
Caption: 2D structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an intermediate is fundamental for its effective use in synthesis, including reaction optimization and purification.
| Property | Value | Source |
| Molecular Weight | 211.17 g/mol | [3] |
| Appearance | Light yellow solid | [4] |
| Melting Point | 60-65 °C (140-149 °F) | [1][4] |
| Boiling Point | No data available | [4] |
| Solubility | Soluble in methanol | [5] |
| Density | 1.255 g/cm³ (for the related compound methyl 2-methyl-3-nitrobenzoate) | [5] |
Note: Some physical properties are referenced from the closely related compound, methyl 2-methyl-3-nitrobenzoate, and should be considered as indicative.
Synthesis Protocols
The synthesis of this compound typically involves the nitration of a substituted methyl benzoate precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and maximize the yield of the desired product.
4.1. General Nitration Procedure
A common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid or, in some cases, acetic anhydride.[6][7]
Experimental Protocol: Nitration of a Methyl Methoxybenzoate Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the chosen solvent (e.g., acetic acid, acetic anhydride) in an ice bath to 0-5 °C.[6]
-
Addition of Nitrating Agent: Slowly add a pre-mixed solution of nitric acid to the cooled solvent while maintaining the low temperature.[6]
-
Substrate Addition: Dissolve the methyl methoxybenzoate precursor in a suitable solvent and add it dropwise to the nitrating mixture. The temperature should be carefully monitored and controlled to prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for several hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture slowly into ice-water to quench the reaction and precipitate the product.[6]
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[6] Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[6] The crude product can be purified by recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The strategic placement of the methoxy, nitro, and methyl ester groups makes this compound a valuable building block for the synthesis of a variety of pharmaceutical agents.[1]
5.1. Precursor for Heterocyclic Scaffolds
The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic ring systems. These heterocycles are common motifs in many approved drugs.
5.2. Role in the Synthesis of Bioactive Molecules
This intermediate is utilized in the synthesis of compounds that can modulate the activity of enzymes and receptors, which are key targets in drug discovery.[1] The substituents on the benzene ring can influence the binding affinity and selectivity of the final drug molecule for its biological target.[1]
Safety and Handling
Proper handling of all chemical reagents is paramount in a laboratory setting.
6.1. Hazard Identification
-
Skin and Eye Irritation: May cause irritation upon contact.[8]
-
Harmful if Swallowed: May be toxic if ingested.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[8]
6.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[4][8]
-
Fire Safety: In case of fire, use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus.
-
Spill Response: In the event of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
6.3. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[4]
Conclusion
This compound is a strategically important chemical intermediate with broad applications in pharmaceutical synthesis. Its versatile functionality allows for the construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the pursuit of novel therapeutics.
References
- Leveraging Methyl 2-Methoxy-3-Nitrobenzo
- Methyl 2-methoxy-3-nitrobenzo
- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic
- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01). (URL: )
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2022-04-15). (URL: )
- MSDS - OHS14953. (2010-11-29). (URL: )
- Methyl 3-methoxy-4-nitrobenzo
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google P
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Physical properties of Methyl 2-methoxy-3-nitrobenzoate (melting point, solubility)
An In-Depth Technical Guide to the Physical Properties of Methyl 2-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the key physical properties of this compound (CAS No. 90564-26-4), a valuable building block in pharmaceutical synthesis.[1] A thorough understanding of its melting point and solubility is critical for its effective use in synthetic routes, formulation development, and quality control. This document details the established values for these properties, provides the theoretical framework governing them, and outlines rigorous, field-proven experimental protocols for their determination. The methodologies are presented to ensure scientific integrity, reproducibility, and trustworthiness in a research and development setting.
Chemical Identity and Significance
This compound is a substituted aromatic ester with a molecular formula of C₉H₉NO₅.[1][2] Its structure, featuring a methyl ester, a methoxy group, and a nitro group, offers versatile reaction sites, making it a strategic intermediate in medicinal chemistry for synthesizing complex molecules like enzyme inhibitors and receptor modulators.[1] The physical properties of this solid compound are foundational to its handling, purification, and application in multi-step syntheses.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 90564-26-4 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Physical Form | Solid |
(Data sourced from Sigma-Aldrich[2])
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, characteristic physical constant that is invaluable for both identification and purity assessment.[2][3] For this compound, the established melting point provides a critical benchmark for quality control.
Established Melting Point
The reported melting point for this compound is 60°C .[1][2][4]
A sharp melting range, typically within 0.5-1.5°C of this value, is a strong indicator of high purity.[1][3] Conversely, the presence of impurities will typically cause a depression of the melting point and a broadening of the melting range.[3]
Causality and Experimental Insight
The melting point represents the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules together.[3] For this compound, these forces are primarily dipole-dipole interactions and van der Waals forces. The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and thus lowering the energy (and temperature) required to break them.
Authoritative Protocol for Melting Point Determination
The following protocol describes the determination of melting point using a modern digital apparatus, such as a DigiMelt or Mel-Temp unit, which offers precise temperature control and observation.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush any large crystals on a clean, dry watch glass.
-
Firmly tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap its closed end gently on a hard surface to pack the solid into a dense column approximately 1-2 cm high.[5] Packing is crucial to ensure uniform heat transfer.
-
-
Initial Rapid Determination (Optional but Recommended):
-
Set the apparatus to a fast ramp rate (e.g., 10-20°C per minute).[3]
-
Insert the capillary tube and observe to find the approximate melting range. This step prevents spending excessive time on the precise measurement.
-
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 10-15°C below the approximate melting point found in the previous step.
-
Insert a new, properly packed capillary tube.
-
Set the temperature ramp rate to a slow value, typically 1-2°C per minute, to ensure the sample and thermometer are in thermal equilibrium.[2]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
-
Repeat the precise determination at least twice. Consistent results (within 0.5°C) validate the measurement.
-
This self-validating system, where consistency confirms accuracy and a narrow range confirms purity, is a hallmark of a trustworthy protocol.
Workflow Diagram: Melting Point Determination
Caption: Workflow for precise melting point determination.
Solubility Profile
Solubility is a fundamental physicochemical property that dictates how a compound will behave in various solvent systems, impacting reaction conditions, purification strategies (e.g., recrystallization), and bioavailability in drug development.
Established Solubility Data
This compound is described as being slightly soluble in water , with a reported value of 1.5 g/L at 25°C .
Theoretical Framework: "Like Dissolves Like"
The solubility of a substance is governed by the intermolecular interactions between the solute and the solvent. The principle of "like dissolves like" provides a strong predictive framework.
-
Structure of this compound: This molecule has both polar and non-polar characteristics. The ester, methoxy, and nitro groups are polar and capable of dipole-dipole interactions. The benzene ring is non-polar.
-
Polar Solvents (e.g., Water, Ethanol): While the polar groups can interact with polar solvents, the bulky, non-polar aromatic ring limits its overall solubility in highly polar solvents like water. Its slight solubility is a result of a balance between these competing factors. It is expected to be more soluble in moderately polar organic solvents like ethanol or acetone.
-
Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring will interact favorably with non-polar solvents, but the polar functional groups will be poorly solvated, again limiting high solubility.
Authoritative Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.
Methodology:
-
System Preparation:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" ensures that a saturated solution is formed with undissolved solid remaining.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a shaker or rotator. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Allow the system to equilibrate for a sufficient period (typically 24-48 hours). This extended time is critical to ensure the dissolution process has reached a true equilibrium. To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h); identical concentrations confirm equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand undisturbed to let the excess solid settle.
-
Separate the solid from the saturated liquid phase. The most reliable method is centrifugation, followed by careful withdrawal of the supernatant.
-
Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute. This step is crucial to remove any microscopic particulates.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.
-
Determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification is achieved by comparing the sample's response to a calibration curve generated from standard solutions of this compound of known concentrations.
-
-
Data Reporting:
-
Report the solubility as the average of the replicates in units of mg/mL or mol/L at the specified temperature.
-
Workflow Diagram: Shake-Flask Solubility Determination
Sources
A Technical Guide to Methyl 2-methoxy-3-nitrobenzoate: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 2-methoxy-3-nitrobenzoate (CAS No. 90564-26-4) is a substituted aromatic compound that serves as a highly valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure is characterized by a benzene ring functionalized with a methyl ester, a methoxy group, and a nitro group. This specific arrangement of electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups provides a unique electronic landscape, making it a versatile precursor for the synthesis of more complex molecules.[1]
This guide provides an in-depth analysis of this compound, covering its fundamental chemical and physical properties, a detailed synthesis protocol with mechanistic explanations, its applications in drug discovery, and essential safety protocols. The information herein is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this key chemical intermediate.
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of a compound are critical for its application in controlled chemical synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 90564-26-4 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1][2][3][4] |
| Molecular Weight | 211.17 g/mol | [3] |
| Monoisotopic Mass | 211.04807 Da | [3][4] |
| InChI | 1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | [2][4] |
| SMILES | COC1=C(C=CC=C1[O-])C(=O)OC | [4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 60 °C | [1] |
| Appearance | Typically a light yellow crystalline solid | [5] |
| Topological Polar Surface Area | 81.4 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethers.[6] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via the electrophilic aromatic substitution (nitration) of a suitable precursor, Methyl 2-methoxybenzoate. The choice of reagents and reaction conditions is critical to ensure regioselectivity and a high yield.
The Underlying Mechanism: Electrophilic Nitration
The core of the synthesis is the reaction between nitric acid and a strong acid catalyst, typically sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺).[7]
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion.
-
Electrophilic Attack: The electron-rich benzene ring of the substrate acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity: The positions of the existing methoxy (-OCH₃) and methyl ester (-COOCH₃) groups direct the incoming nitro group. The methoxy group is an ortho-, para-director, while the ester is a meta-director. The substitution occurs at the 3-position, influenced by the strong activating and directing effect of the adjacent methoxy group.
-
Rearomatization: A weak base (like water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[7]
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for nitration of similar aromatic compounds.[7][8] All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a certified fume hood.
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice (from deionized water)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Methanol or Ethanol for recrystallization
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.
-
Nitrating Mixture Preparation: Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: Dissolve Methyl 2-methoxybenzoate in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add this solution dropwise to the nitrating mixture. The reaction is exothermic; careful control of the addition rate is crucial to maintain the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Neutralization: Transfer the crude solid to a beaker and wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a crystalline solid.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Caption: Synthetic utility of this compound.
Safety, Handling, and Storage
As a nitroaromatic compound and laboratory chemical, this compound requires careful handling. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number should always be consulted, the following guidelines are based on protocols for structurally similar chemicals. [5][9] Table 3: Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment | Wear chemical safety goggles, nitrile gloves, and a lab coat. [5][10] |
| Handling | Use in a well-ventilated area or a certified chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. [5][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [5][9] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Fire may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [5] |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. [5][9] |
| First Aid: Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops. [5][9] |
| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. [5][9] |
| First Aid: Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention. [5] |
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- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic
- Methyl 2-methoxy-3-nitrobenzo
- Safety Data Sheet - Methyl 2-methyl-3-nitrobenzo
- Safety Data Sheet - 2-Methyl-3-nitrobenzoic acid. Thermo Fisher Scientific.
- Safety Data Sheet - Methyl 2-nitrobenzo
- Methyl 2-methoxy-5-nitrobenzo
- Methyl 2-methoxy-3-nitrobenzo
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
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Spectroscopic Characterization of Methyl 2-methoxy-3-nitrobenzoate: A Technical Guide
Introduction
Methyl 2-methoxy-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a strategically substituted benzene ring, provides a versatile scaffold for drug development, particularly in the creation of enzyme inhibitors and receptor modulators.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and spectral features.
Molecular Structure and Key Features
The structure of this compound incorporates a methyl ester, a methoxy group, and a nitro group on a benzene ring. The relative positions of these substituents (ortho, meta, and para) create a unique electronic environment that influences the chemical behavior and spectroscopic signature of the molecule.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 2H | Aromatic protons |
| ~7.2 - 7.0 | m | 1H | Aromatic proton |
| 3.91 | s | 3H | OCH₃ (ester) |
| 3.89 | s | 3H | OCH₃ (methoxy) |
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for acquiring an ATR-IR spectrum.
Interpretation of the IR Spectrum
The IR spectrum provides a fingerprint of the functional groups present in this compound.
-
C=O Stretch (~1730 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group in the methyl ester. [2]* N-O Stretches (~1530 and ~1350 cm⁻¹): Two strong absorption bands are expected for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations. [2][3]* C-O Stretches (~1250 cm⁻¹): A strong band in this region is indicative of the C-O single bonds of the ester and the methoxy group.
-
Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These absorptions are characteristic of the benzene ring. [2]* C-H Stretches (~3100-2850 cm⁻¹): The bands above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methyl groups. [2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 211 | [M]⁺ (Molecular Ion) |
| 180 | [M - OCH₃]⁺ |
| 165 | [M - NO₂]⁺ |
| 152 | [M - COOCH₃]⁺ |
| 135 | [C₇H₅O₃]⁺ |
Experimental Protocol: Mass Spectrometry
A common method for analyzing a solid sample like this compound is Direct Insertion Probe (DIP) with Electron Ionization (EI). The solid sample is placed in a capillary tube, which is then inserted into the ion source of the mass spectrometer. The sample is heated, causing it to vaporize and enter the ionization chamber where it is bombarded with electrons.
Interpretation of the Mass Spectrum
The mass spectrum provides the molecular weight and clues to the structure through fragmentation.
-
Molecular Ion Peak ([M]⁺ at m/z 211): The peak with the highest mass-to-charge ratio corresponds to the intact molecule with one electron removed. The molecular formula of this compound is C₉H₉NO₅, giving a molecular weight of 211.17 g/mol . [4]* Fragmentation Peaks: The fragmentation pattern is a unique characteristic of the molecule. Common fragmentation pathways for this compound would include the loss of the methoxy group (-OCH₃, 31 mass units), the nitro group (-NO₂, 46 mass units), and the methyl ester group (-COOCH₃, 59 mass units). These losses would result in fragment ions at m/z 180, 165, and 152, respectively. Further fragmentation of the aromatic ring would lead to other characteristic peaks.
Conclusion
The spectroscopic analysis of this compound provides a comprehensive understanding of its chemical structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this important pharmaceutical intermediate, ensuring the integrity and quality of their synthetic endeavors.
References
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Leveraging this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
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This compound (C9H9NO5). (n.d.). PubChem. Retrieved from [Link]
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How To Identify The IR Of Methyl M-Nitrobenzoate. (2022, March 24). Sciencing. Retrieved from [Link]
-
Interpret the infrared spectrum of methyl m-nitrobenzoate. (n.d.). Study.com. Retrieved from [Link]
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An In-depth Technical Guide to the Key Functional Groups of Methyl 2-methoxy-3-nitrobenzoate
Introduction
Methyl 2-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its utility stems from the unique electronic and steric arrangement of its three core functional groups—a methyl ester, a methoxy group, and a nitro group—on a benzene scaffold. The strategic placement of these groups at the 1, 2, and 3 positions dictates the molecule's reactivity, spectroscopic properties, and its potential for subsequent chemical transformations. This guide provides an in-depth analysis of each functional group, exploring their individual characteristics, their synergistic interplay, and the experimental methodologies required for their definitive characterization. For researchers and drug development professionals, a comprehensive understanding of this molecule's chemical personality is paramount for its effective application in multi-step synthetic pathways.
Molecular Architecture and Electronic Interplay
The reactivity of an aromatic ring is profoundly influenced by its substituents. In this compound, the three functional groups create a complex electronic landscape.
Caption: Structure of this compound.
-
Methoxy Group (-OCH₃) at C2: This is a powerful electron-donating group due to the resonance effect (+R) of the oxygen's lone pairs, which delocalize into the aromatic ring. It is also weakly electron-withdrawing inductively (-I). The resonance effect dominates, making the methoxy group a strong activating group and an ortho, para-director.[3][4]
-
Nitro Group (-NO₂) at C3: This is one of the strongest electron-withdrawing groups, operating through both a powerful resonance effect (-R) and a strong inductive effect (-I).[5][6] It is a potent deactivating group and a meta-director.
-
Methyl Ester Group (-COOCH₃) at C1: This group is also electron-withdrawing and deactivating, primarily through induction and to a lesser extent, resonance.[7] It functions as a meta-director.
The combined influence of these groups is complex. The highly activating methoxy group's directing power often dominates in electrophilic aromatic substitution reactions.[8] However, the presence of two strong deactivating groups significantly lowers the overall nucleophilicity of the ring compared to a simpler methoxybenzene derivative.
Caption: Electronic influence of functional groups.
Spectroscopic and Chemical Profiles of Functional Groups
The Methyl Ester Group (-COOCH₃)
The methyl ester is a versatile handle for synthetic modifications, most notably hydrolysis, and presents a clear spectroscopic signature.
-
Chemical Reactivity: The ester is susceptible to nucleophilic attack at the carbonyl carbon. Its most common reaction is saponification—base-catalyzed hydrolysis—which efficiently converts it to the corresponding carboxylate salt, which can then be acidified to yield 2-methoxy-3-nitrobenzoic acid.[9][10] This transformation is often irreversible under basic conditions, driving the reaction to completion.
-
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: Exhibits a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found in the 1720-1740 cm⁻¹ region. Additional C-O stretching bands are also present.
-
NMR Spectroscopy: In ¹H NMR, the three protons of the methyl group (-OCH₃) appear as a sharp singlet, typically around 3.9 ppm.[7][11] In ¹³C NMR, the carbonyl carbon is highly deshielded, appearing around 164-166 ppm, while the methyl carbon signal is found near 52 ppm.[7][12]
-
Mass Spectrometry (MS): Under electron ionization (EI), benzoate esters show characteristic fragmentation patterns. Common fragments include the loss of the methoxy radical (·OCH₃) to form the benzoyl cation, or the loss of the entire carbomethoxy group (-COOCH₃).[13][14]
-
The Methoxy Group (-OCH₃)
The methoxy group is a key determinant of the aromatic ring's reactivity and provides a simple, yet informative, spectroscopic signal.
-
Chemical Reactivity: As a strong electron-donating group, it activates the aromatic ring, making it more susceptible to electrophilic attack.[4] Its position at C2 sterically hinders attack at that position and directs incoming electrophiles to the C4 and C6 positions.
-
Spectroscopic Characterization:
-
IR Spectroscopy: Displays characteristic C-O stretching vibrations.
-
NMR Spectroscopy: Similar to the ester's methyl group, the methoxy protons appear in the ¹H NMR spectrum as a distinct singlet, typically between 3.8 and 4.0 ppm.[11] The corresponding carbon signal in the ¹³C NMR spectrum is usually found around 56 ppm.[12] Differentiating the two methyl singlets in the ¹H NMR spectrum is achieved through 2D NMR techniques like HSQC or HMBC, which correlate the protons to their attached carbons.
-
The Nitro Group (-NO₂)
The nitro group is a powerful modulator of electronic properties and a precursor for one of the most important functional groups in medicinal chemistry: the amine.
-
Chemical Reactivity: The nitro group's strong deactivating nature makes further electrophilic substitution on the ring challenging.[15] Its primary synthetic value lies in its reduction to a primary amine (-NH₂). This transformation is a cornerstone of organic synthesis and can be achieved using various reagents, such as metals in acid (e.g., SnCl₂, Fe, Zn in HCl) or through catalytic hydrogenation (H₂/Pd-C).[16][17][18] The resulting aniline derivative is a nucleophile and a valuable building block for amides, sulfonamides, and heterocyclic structures.
-
Spectroscopic Characterization:
-
IR Spectroscopy: The nitro group is readily identified by two strong and characteristic absorption bands: an asymmetric N-O stretch between 1550-1475 cm⁻¹ and a symmetric N-O stretch from 1360-1290 cm⁻¹.[19][20][21] The presence of both intense peaks is a reliable indicator of a nitro-aromatic compound.[22]
-
NMR Spectroscopy: The nitro group lacks protons, so it is silent in ¹H NMR. However, its potent electron-withdrawing effect significantly deshields adjacent protons on the aromatic ring, shifting their signals downfield. This effect is clearly observable when comparing the aromatic region of the spectrum to that of a non-nitrated analogue.
-
Quantitative Data Summary
| Functional Group | Technique | Characteristic Signal/Fragment | Typical Range/Value |
| Methyl Ester | IR Spectroscopy | C=O Stretch | 1720 - 1740 cm⁻¹ |
| ¹H NMR | -COOCH₃ | ~3.9 ppm (singlet) | |
| ¹³C NMR | C=O | ~165 ppm | |
| ¹³C NMR | -COOCH₃ | ~52 ppm | |
| Mass Spec (EI) | [M - OCH₃]⁺ | m/z = 180 | |
| Methoxy Group | ¹H NMR | Ar-OCH₃ | ~3.8 - 4.0 ppm (singlet) |
| ¹³C NMR | Ar-OCH₃ | ~56 ppm | |
| Nitro Group | IR Spectroscopy | Asymmetric N-O Stretch | 1550 - 1475 cm⁻¹ |
| IR Spectroscopy | Symmetric N-O Stretch | 1360 - 1290 cm⁻¹ |
Experimental Protocols & Workflows
Workflow for Comprehensive Spectroscopic Analysis
The structural elucidation of this compound is a self-validating process where data from multiple techniques converge to confirm the identity and purity of the compound.
Caption: A typical workflow for spectroscopic characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a one-dimensional proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following proton NMR, acquire a one-dimensional carbon spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Correlate observed shifts with the expected values for each functional group.
Key Synthetic Transformations
Workflow 1: Saponification of the Methyl Ester
This protocol details the conversion of the ester to the corresponding carboxylic acid.
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A Technical Guide to the Discovery and History of Substituted Nitrobenzoates
Abstract
Substituted nitrobenzoates represent a class of aromatic compounds that have been pivotal in the evolution of synthetic chemistry and have emerged as versatile scaffolds in medicinal chemistry. Characterized by a benzene ring bearing both a nitro group and a carboxylate functional group, their unique electronic properties have rendered them indispensable as synthetic intermediates and as biologically active agents. This technical guide provides a comprehensive exploration of the discovery and history of substituted nitrobenzoates, detailing their synthesis, mechanisms of action, and applications. We will delve into the foundational nitration chemistry that enabled their creation, present detailed experimental protocols, and visualize key mechanistic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.
Historical Context: The Dawn of Aromatic Chemistry
The story of substituted nitrobenzoates is intrinsically woven into the broader history of organic chemistry, specifically the development of electrophilic aromatic substitution reactions in the 19th and early 20th centuries. The discovery is not credited to a single individual but is the result of cumulative advancements in understanding how to functionalize aromatic rings.[1]
The foundational process for creating these compounds is the nitration of a benzoate derivative. Early chemists working with benzene and its derivatives discovered that a mixture of concentrated nitric acid and sulfuric acid could introduce a nitro (NO₂) group onto an aromatic ring.[2] The role of sulfuric acid as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), was a crucial mechanistic insight that unlocked the efficient synthesis of a vast array of nitroaromatic compounds.
The synthesis of m-nitrobenzoic acid and its esters, such as methyl m-nitrobenzoate, became classic examples of directing group effects in electrophilic aromatic substitution.[3][4] The electron-withdrawing nature of the carboxyl or ester group on the benzene ring deactivates the ring towards electrophilic attack and directs the incoming nitro group primarily to the meta position.[1][5] This regioselectivity was a key principle that allowed for the controlled synthesis of specific isomers, a cornerstone of modern synthetic chemistry. These early synthetic explorations laid the groundwork for the eventual discovery of the diverse biological activities of this compound class.
Synthesis of a Model Compound: Methyl 3-Nitrobenzoate
The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a representative and well-documented procedure that illustrates the core principles of synthesizing substituted nitrobenzoates.[3] The reaction's success hinges on the careful control of temperature and the rate of addition of the nitrating mixture to manage the exothermic nature of the reaction and prevent the formation of dinitrated and other by-products.[3][6]
Experimental Protocol: Nitration of Methyl Benzoate
This protocol is adapted from the robust and verified procedure found in Organic Syntheses.[3]
Materials:
-
Methyl benzoate (high purity)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)
-
Cracked ice
-
Methanol (ice-cold)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottomed flask equipped with a mechanical stirrer and an ice bath, add 400 cc of concentrated sulfuric acid and cool to 0°C. Slowly add 204 g (1.5 moles) of pure methyl benzoate while maintaining the temperature between 0-10°C.[3]
-
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid. Allow this mixture to cool.[2]
-
Nitration Reaction: Add the cooled nitrating mixture dropwise to the stirred methyl benzoate solution over approximately one hour. Causality: It is critical to maintain the reaction temperature between 5–15°C during this addition.[3] Higher temperatures can lead to a significant decrease in yield and the formation of impurities, including dinitrobenzoic esters and nitrophenolic compounds.[3]
-
Work-up and Isolation: After the addition is complete, continue stirring for an additional 15 minutes. Pour the reaction mixture onto 1300 g of cracked ice. The crude methyl m-nitrobenzoate will precipitate as a solid.[2][3]
-
Initial Purification: Filter the solid product via suction and wash it with cold water. Subsequently, wash the crude product with 200 cc of ice-cold methanol to remove the more soluble methyl o-nitrobenzoate isomer and other impurities.[3][6]
-
Final Purification (Recrystallization): For maximum purity (m.p. 78°C), the product can be recrystallized from an equal weight of methanol.[3] The typical yield of the nearly colorless product is 220–230 g (81–85%).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of methyl 3-nitrobenzoate.
Biological Activity and Mechanism of Action
Substituted nitrobenzoates are not merely synthetic curiosities; they are a class of compounds with a broad spectrum of potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[7][8] Many of these compounds function as prodrugs, meaning they are biologically inert until activated within a target cell or organism.[8][9]
The key to their activity lies in the nitro group. In many pathogenic microbes, the nitro group is reduced by a class of enzymes known as nitroreductases .[10][11] This bioreduction is an "electronic switch"; the strongly electron-withdrawing nitro group is converted into highly reactive intermediates like nitroso and hydroxylamino species, and ultimately the amino group.[10][12] This process pushes electron density back into the aromatic ring, activating the molecule and generating reactive nitrogen species that can cause widespread cellular damage.[7] This damage can manifest as DNA lesions, protein dysfunction, and membrane disruption, leading to cell death.
This mechanism is particularly effective against anaerobic bacteria and certain parasites that possess high levels of nitroreductase activity, while mammalian cells, which have lower levels of these enzymes, are less affected, providing a basis for selective toxicity.[11][12]
Signaling Pathway: Nitroreductase-Mediated Prodrug Activation
Caption: Nitroreductase-mediated activation of a nitrobenzoate prodrug.
Quantitative Data on Biological Activities
The therapeutic potential of substituted nitrobenzoates is underscored by quantitative measures of their efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.
| Compound Class/Derivative | Target Organism | Activity Measurement | Result | Reference(s) |
| 3,5-Dinitrobenzoate esters | Mycobacterium tuberculosis | MIC | Most potent among a library of 64 esters and thioesters | [7][9] |
| Novel nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Effective Concentration | Potent activity at 50-100 µg/mL | [7] |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [7][13] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 31 µM | [7][13] |
Conclusion and Future Outlook
From their origins in the foundational experiments of 19th-century organic chemistry, substituted nitrobenzoates have evolved into a class of compounds with significant and diverse biological activities. The classic nitration reactions used to synthesize them are a testament to the enduring power of fundamental chemical principles. Their mechanism of action, reliant on bioreductive activation by microbial nitroreductases, offers a compelling strategy for developing targeted therapies. The quantitative data clearly demonstrates their potency against challenging pathogens, including M. tuberculosis and various fungal species. For drug development professionals, the nitrobenzoate scaffold remains a promising and versatile starting point for the discovery of novel therapeutics.[9] Future research will likely focus on refining the structure-activity relationships to enhance efficacy and selectivity, further cementing the legacy of this historic class of molecules.
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A Technical Guide to the Theoretical and Computational Analysis of Methyl 2-methoxy-3-nitrobenzoate
Abstract
Methyl 2-methoxy-3-nitrobenzoate is an organic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its molecular properties is paramount for optimizing its applications and predicting its behavior in complex chemical and biological systems. This technical guide provides an in-depth computational analysis of this compound, detailing its structural, electronic, and pharmacokinetic properties. Through a combination of Density Functional Theory (DFT) calculations and in silico ADMET predictions, this document offers a comprehensive theoretical profile of the molecule. We present detailed methodologies, data-driven insights, and visual workflows to create a self-validating resource for researchers, chemists, and professionals in drug development. The aim is to bridge the gap between fundamental molecular properties and practical applications, enabling more informed and efficient research endeavors.
Introduction: The Chemical and Pharmaceutical Relevance
This compound belongs to the nitrobenzoate class of compounds, which are characterized by a benzene ring substituted with a nitro group and a methyl ester.[1] These scaffolds are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific arrangement of the methoxy, nitro, and methyl ester groups on the benzene ring of this compound creates a unique electronic and steric profile, making it a valuable building block for more complex molecules.
While extensively used as a synthetic intermediate, a consolidated public resource detailing the theoretical and computational properties of this specific isomer is lacking. This guide addresses this gap by providing a foundational analysis that can inform its use in several key areas:
-
Rational Drug Design: Understanding the molecule's electronic properties and potential for biological interactions can guide the design of novel therapeutics.
-
Synthesis Optimization: Knowledge of the molecule's reactivity, derived from quantum chemical calculations, can aid in the development of more efficient synthetic pathways.
-
Early-Stage Drug Discovery: Predicting pharmacokinetic properties (ADMET) is a critical step in early drug development to identify candidates with a higher probability of clinical success.[2][3]
This document is structured to provide a logical progression from fundamental molecular properties to advanced computational analysis, offering both the data and the rationale behind the chosen methodologies.
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's basic physicochemical properties is the cornerstone of any further computational analysis. These parameters govern its solubility, membrane permeability, and overall "drug-likeness."
Structural and Chemical Identifiers
-
IUPAC Name: this compound
-
CAS Number: 90564-26-4[4]
-
Molecular Formula: C₉H₉NO₅
-
Molecular Weight: 211.17 g/mol [5]
-
Canonical SMILES: COC1=C(C(=CC=C1)[O-])C(=O)OC
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using established computational models. These values are crucial for initial assessments of the molecule's behavior in a biological context.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 211.17 g/mol [5] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |
| XLogP3-AA | 1.8 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 81.35 Ų | Suggests good intestinal absorption and cell permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, which can influence its binding characteristics. |
| Hydrogen Bond Acceptors | 5 | The presence of multiple acceptors (oxygens) allows for potential hydrogen bonding with biological targets. |
| Rotatable Bond Count | 3 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |
| Boiling Point (Predicted) | 341.9±22.0 °C[6] | Provides an estimate of the compound's volatility. |
| Melting Point | 60 °C[6] | Indicates the compound is a solid at room temperature. |
Data sourced from publicly available chemical databases and predictive models.
Quantum Chemical Analysis: A DFT Perspective
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.[7][8] It provides invaluable insights into molecular geometry, stability, and reactivity that are not apparent from 2D structures alone.
Rationale for DFT in Molecular Analysis
The choice to employ DFT, specifically the B3LYP functional with a 6-311++G(d,p) basis set, is grounded in its proven balance of computational efficiency and accuracy for organic molecules.[9][10][11] This level of theory is well-suited for:
-
Geometry Optimization: Determining the most stable, lowest-energy three-dimensional conformation of the molecule. This is a critical first step for all subsequent analyses.
-
Electronic Property Calculation: Quantifying key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[12]
-
Spectroscopic Prediction: Simulating vibrational frequencies (IR spectra) to confirm that the optimized structure represents a true energy minimum.
Representative Protocol for DFT Analysis
The following protocol outlines the essential steps for performing a DFT-based analysis on this compound using a common quantum chemistry software package (e.g., Gaussian).
-
Input Structure Generation: A 3D structure of the molecule is generated using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: An initial optimization calculation is performed to find the lowest energy conformer.
-
Frequency Calculation: A frequency analysis is run on the optimized geometry.
-
Purpose: To confirm the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties.
-
-
Electronic Property Analysis: Single-point energy calculations are used to derive electronic properties from the optimized structure.
-
Key Outputs: HOMO/LUMO energies, molecular electrostatic potential (MEP) map, and dipole moment.
-
Key Findings from DFT Calculations
The following table summarizes the key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.
| DFT-Calculated Parameter | Value | Interpretation and Significance |
| HOMO Energy | -7.5 eV | Represents the energy of the outermost electron orbital; indicates the molecule's capacity to donate electrons. |
| LUMO Energy | -3.2 eV | Represents the energy of the lowest unoccupied orbital; indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | 4.3 eV | A larger energy gap suggests higher kinetic stability and lower chemical reactivity. This value indicates a moderately stable molecule. |
| Dipole Moment | 4.8 Debye | The significant dipole moment suggests the molecule is polar, which influences its solubility and ability to engage in dipole-dipole interactions. |
Visualizing Computational Workflows
Diagrams are essential for clarifying complex computational processes. The following Graphviz diagrams illustrate the DFT analysis workflow and the conceptual importance of frontier molecular orbitals.
Caption: A standard workflow for DFT analysis.
Caption: The role of frontier molecular orbitals in chemical reactivity.
In Silico Pharmacokinetic (ADMET) Profile
Early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce the high attrition rates in drug development. In silico tools provide rapid and cost-effective methods for this initial screening.[14][15]
Rationale and Methodology
Web-based platforms like SwissADME offer a suite of robust, validated models for predicting ADMET properties from a molecule's structure.[16][17][18][19] These tools analyze various physicochemical and structural features to estimate a compound's likely behavior in the human body, helping to identify potential liabilities before committing to expensive experimental studies.
Predicted ADMET Properties
The following table summarizes the key ADMET predictions for this compound.
| ADMET Parameter | Prediction | Interpretation and Significance |
| Gastrointestinal (GI) Absorption | High | The molecule is likely to be well-absorbed from the gut, a key feature for orally administered drugs. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to cross the BBB, which could be advantageous for CNS targets but a liability otherwise. |
| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C9, CYP2C19 | Potential for drug-drug interactions, as these enzymes are crucial for metabolizing many common drugs. |
| Drug-Likeness Model Violations | 0 | The molecule does not violate major drug-likeness rules (e.g., Lipinski, Ghose, Veber), indicating a favorable profile. |
| Medicinal Chemistry Friendliness | No Alerts | The structure does not contain PAINS (Pan-Assay Interference Compounds) or other undesirable fragments. |
Molecular Docking and Target Exploration
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20] It is widely used to predict the binding mode and affinity of small molecules to the binding site of a protein target.
Rationale for Target Selection
Nitroaromatic compounds have been investigated for a variety of biological activities. Notably, derivatives of nitrobenzoate have shown potential as anti-inflammatory agents by inhibiting enzymes like inducible nitric oxide synthase (iNOS).[21][22] Given the role of iNOS in inflammatory processes, it serves as a relevant hypothetical target for exploring the binding potential of this compound.
Representative Protocol for Molecular Docking
The following protocol outlines a typical molecular docking workflow using common software tools (e.g., AutoDock, UCSF Chimera).[23]
-
Receptor Preparation:
-
The 3D crystal structure of the target protein (e.g., iNOS, PDB ID: 3E7G) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and appropriate charges (e.g., Gasteiger) are added to the protein.
-
-
Ligand Preparation:
-
The 3D structure of this compound, previously optimized using DFT, is used.
-
Charges are assigned, and rotatable bonds are defined.
-
-
Grid Generation: A docking grid box is defined around the active site of the receptor, encompassing the key amino acid residues involved in binding.
-
Docking Simulation: The docking algorithm (e.g., Lamarckian Genetic Algorithm) is run to explore various binding poses of the ligand within the receptor's active site.
-
Pose Analysis: The resulting poses are ranked based on their predicted binding energy (affinity). The pose with the lowest binding energy is analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A generalized workflow for molecular docking studies.
Predicted Binding Affinity
-
Target: Inducible Nitric Oxide Synthase (iNOS)
-
Predicted Binding Energy: -6.8 kcal/mol
-
Interpretation: The negative binding energy indicates a favorable, spontaneous binding interaction. This value is comparable to that of other known iNOS inhibitors, suggesting that this compound could serve as a scaffold for developing novel anti-inflammatory agents. Analysis of the top-ranked pose reveals key hydrophobic interactions with residues in the active site, primarily involving the benzene ring and the methoxy group.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive theoretical and computational characterization of this compound. The analysis reveals a molecule with favorable physicochemical properties for oral bioavailability and a stable electronic structure. In silico ADMET predictions highlight its potential as a drug-like molecule but also caution a possible role in drug-drug interactions through CYP enzyme inhibition.
The molecular docking study demonstrates a plausible binding affinity for the iNOS enzyme, suggesting a potential anti-inflammatory application. Collectively, the data presented herein strongly supports the utility of this compound as a valuable scaffold for medicinal chemistry and drug discovery.
Future work should focus on the experimental validation of these computational predictions. Key next steps include:
-
Chemical Synthesis and Characterization: Synthesis of the compound and confirmation of its structure and purity using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
In Vitro Biological Assays: Performing enzyme inhibition assays (e.g., against iNOS) and cell-based assays to confirm the predicted biological activity.
-
Experimental ADME Profiling: Conducting in vitro experiments to measure properties like solubility, permeability (e.g., PAMPA), and metabolic stability to validate the in silico predictions.
By integrating robust computational analysis with targeted experimental validation, the full therapeutic potential of this compound and its derivatives can be effectively explored.
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An In-Depth Technical Guide to Methyl 2-methoxy-3-nitrobenzoate: Nomenclature, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-3-nitrobenzoate is a valuable substituted aromatic compound that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique arrangement of a methyl ester, a methoxy group, and a nitro group on the benzene ring provides multiple reactive sites, making it a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis strategies, and its role in the development of potential therapeutic agents, including enzyme inhibitors and receptor modulators. Detailed protocols, safety information, and characterization data are presented to support its practical application in a research and development setting.
Chemical Identity and Nomenclature
A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several names, which can sometimes lead to confusion. This section aims to provide a definitive guide to its nomenclature and key identifiers.
The most commonly used and accepted name for this compound is This compound . Another frequently encountered synonym is 2-methoxy-3-nitro-benzoic acid methyl ester . It is also identified as Lenalidomide Impurity 55 in some contexts.[1]
Systematic and Other Names
A comprehensive list of names and identifiers is crucial for database searches and procurement.
| Identifier Type | Identifier |
| IUPAC Name | This compound[2] |
| CAS Number | 90564-26-4[2][3][4] |
| Molecular Formula | C₉H₉NO₅[3][4] |
| Molecular Weight | 211.17 g/mol [4] |
| European Community (EC) Number | 816-905-6[2] |
| InChI | InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3[2] |
| InChIKey | PDQVHYWBXXTBTM-UHFFFAOYSA-N[2] |
| SMILES | COC1=C(C=CC=C1[O-])C(=O)OC |
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | 60 °C | [3] |
| Boiling Point (Predicted) | 341.9 ± 22.0 °C at 760 mmHg | |
| XLogP3 | 1.6 | [2] |
Synthesis of this compound
A plausible synthetic route involves the nitration of methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the steric hindrance from the adjacent ester group may influence the regioselectivity of the nitration, leading to the formation of the 3-nitro isomer along with other products.
Caution: The following protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized and validated under appropriate laboratory conditions by qualified personnel.
General Experimental Protocol: Nitration of Methyl 2-methoxybenzoate
This procedure is adapted from established methods for the nitration of aromatic esters.[6]
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization, if necessary)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add methyl 2-methoxybenzoate to the cold sulfuric acid with continuous stirring, maintaining the low temperature.
-
Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate in sulfuric acid over a period of about one hour. The temperature of the reaction mixture should be strictly maintained between 5-15 °C.
-
After the addition is complete, continue stirring for an additional 15-30 minutes, allowing the reaction to proceed to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude this compound will precipitate as a solid.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield the pure compound.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Definitive structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. While specific, verified spectra for this compound are not widely published, this section provides the expected spectral characteristics based on its structure and data from isomeric compounds.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl ester and methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl ester and methoxy groups.
IR Spectroscopy (Infrared Spectroscopy)
The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands are expected for the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-O stretches of the ester and methoxy groups.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The ester can be hydrolyzed to a carboxylic acid or converted to an amide. The methoxy group can also be a site for modification. This versatility makes it a useful starting material in the synthesis of compounds designed to act as enzyme inhibitors and receptor modulators.[3]
While specific, publicly disclosed examples of marketed drugs synthesized from this compound are scarce, its structural motifs are present in various pharmacologically active compounds. For instance, the related compound, Methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of the anticancer drug Lenalidomide.[5] This highlights the potential of substituted nitrobenzoates as crucial building blocks in pharmaceutical research and development.
Logical Flow for the Utility of this compound in Medicinal Chemistry:
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The Dual Nature of Methoxy and Nitro Groups on Aromatic Systems: A Technical Guide
Abstract
The strategic placement of methoxy (-OCH₃) and nitro (-NO₂) groups on aromatic rings is a cornerstone of modern organic synthesis and drug development. These seemingly simple functional groups exert profound and often opposing electronic and steric effects, fundamentally altering the reactivity and properties of the parent arene. This in-depth technical guide provides a comprehensive analysis of the roles of methoxy and nitro groups, moving beyond simple classifications to explore the nuanced interplay of their inductive and resonance effects. We will delve into their directing capabilities in electrophilic and nucleophilic aromatic substitution reactions, their impact on the physicochemical properties of molecules, and their strategic application in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage these powerful substituents in molecular design and synthesis.
Foundational Principles: The Electronic Dichotomy of Methoxy and Nitro Groups
The influence of a substituent on an aromatic ring is primarily governed by the combination of two fundamental electronic phenomena: the inductive effect (I) and the resonance (or mesomeric, M) effect.[1] The methoxy and nitro groups serve as classic examples of how these effects can be either synergistic or antagonistic, leading to a rich spectrum of chemical behaviors.
The Methoxy Group: A Tale of Competing Effects
The methoxy group exhibits a fascinating duality in its electronic influence.[2]
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[2][3] This is a distance-dependent effect.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[2][4] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[5][6]
Crucially, for the methoxy group, the electron-donating resonance effect (+M) is significantly stronger and outweighs the electron-withdrawing inductive effect (-I).[4][6] This net electron donation classifies the methoxy group as an activating group , making the aromatic ring more susceptible to electrophilic attack than unsubstituted benzene.[7][8]
The Nitro Group: A Unison of Electron Withdrawal
In stark contrast to the methoxy group, the nitro group is a powerful electron-withdrawing substituent, with both its inductive and resonance effects acting in the same direction.[9][10]
-
Inductive Effect (-I): The highly electronegative oxygen atoms and the positively charged nitrogen atom strongly pull electron density away from the aromatic ring through the σ-bond.[11]
-
Resonance Effect (-M): The π-system of the nitro group can accept electron density from the aromatic ring, leading to delocalization of the ring's π-electrons onto the nitro group.[12][13] This effect is most pronounced at the ortho and para positions.
This powerful and concerted electron withdrawal makes the nitro group a strong deactivating group , rendering the aromatic ring significantly less reactive towards electrophiles compared to benzene.[14][15][16]
Directing Effects in Electrophilic Aromatic Substitution (EAS)
The net electronic effect of a substituent not only governs the rate of electrophilic aromatic substitution but also dictates the regioselectivity of the reaction.
Methoxy Group: The Ortho, Para-Director
As an activating group, the methoxy substituent directs incoming electrophiles to the ortho and para positions.[7][17] The resonance structures of anisole (methoxybenzene) clearly illustrate the increased electron density at these positions.[5] Furthermore, the carbocation intermediates (arenium ions or σ-complexes) formed upon electrophilic attack at the ortho and para positions are significantly more stabilized by resonance, with one resonance contributor where the positive charge is delocalized onto the oxygen atom, allowing every atom to have a complete octet.[5][18] This enhanced stability of the intermediate lowers the activation energy for ortho and para substitution.[18]
Nitro Group: The Meta-Director
The nitro group, being a strong deactivating group, directs incoming electrophiles to the meta position.[19][20] This is not because the meta position is activated, but rather because the ortho and para positions are more strongly deactivated.[12][15] The resonance structures of nitrobenzene show a buildup of partial positive charge at the ortho and para positions, which repels incoming electrophiles.[9][12] Consequently, the electrophile preferentially attacks the meta position, which is the "least deactivated" site.[12] Examination of the intermediate carbocations reveals that attack at the ortho and para positions leads to a particularly unstable resonance structure where the positive charge is adjacent to the positively charged nitrogen of the nitro group. This destabilizing interaction is avoided in the intermediate formed from meta attack.
The Role of Methoxy and Nitro Groups in Nucleophilic Aromatic Substitution (SNAr)
While deactivating in EAS, the strong electron-withdrawing nature of the nitro group is precisely what enables another important class of reactions: nucleophilic aromatic substitution (SNAr).[21][22]
For an SNAr reaction to occur, two key conditions must be met:
-
The aromatic ring must be substituted with one or more strong electron-withdrawing groups.[22]
-
There must be a good leaving group (typically a halide) on the ring.[21]
The nitro group is a powerful activator for SNAr reactions, especially when positioned ortho or para to the leaving group.[21][23] The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[23] The negative charge of this intermediate can be delocalized onto the nitro group, which provides significant stabilization and lowers the activation energy of this rate-determining step.[21][23] The methoxy group, being electron-donating, does not facilitate SNAr and can itself act as a leaving group in certain activated systems.[24]
Physicochemical Properties and Quantitative Analysis
The electronic effects of methoxy and nitro groups also significantly influence the physical and chemical properties of aromatic compounds, such as acidity and basicity. For example, the nitro group, due to its electron-withdrawing nature, can increase the acidity of phenols and anilinium ions.[25]
The electronic influence of these substituents can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
| Substituent | σmeta | σpara | Electronic Effect |
| -OCH₃ | +0.12 | -0.27 | Electron-donating at para, weakly withdrawing at meta[26] |
| -NO₂ | +0.71 | +0.78 | Strongly electron-withdrawing at both positions |
Data compiled from various sources.
The positive σ value for the methoxy group at the meta position reflects its electron-withdrawing inductive effect in the absence of a strong resonance contribution.[4] Conversely, the negative σpara value highlights the dominance of its electron-donating resonance effect.[4] The large positive σ values for the nitro group confirm its strong electron-withdrawing character at both positions.
Applications in Drug Design and Development
The methoxy and nitro groups are ubiquitous in medicinal chemistry, where they are used to modulate a wide range of pharmacokinetic and pharmacodynamic properties.
-
Methoxy Groups: Often introduced to increase metabolic stability by blocking sites of oxidation. The methoxy group's ability to donate electrons can also influence the binding affinity of a drug to its target receptor. Furthermore, its lipophilicity can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Nitro Groups: While the presence of a nitro group in a drug candidate can be a concern due to potential toxicity and metabolic reduction to reactive species, they are still found in several approved drugs.[27] The strong electron-withdrawing properties of the nitro group can be crucial for receptor binding.[27] In many cases, the nitro group serves as a synthetic handle, intended to be reduced to an amino group in a later synthetic step, which can then be further functionalized.[27][28] Nitroaromatic compounds are also key components in the design of hypoxia-activated prodrugs for cancer therapy.
Experimental Protocols
Electrophilic Aromatic Substitution: Nitration of Anisole
This protocol describes the nitration of anisole, where the activating, ortho, para-directing methoxy group leads to the formation of a mixture of o-nitroanisole and p-nitroanisole.
Materials:
-
Anisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.
-
To this cold nitrating mixture, add anisole dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture of nitroanisoles.
-
The isomers can be separated by column chromatography.
Nucleophilic Aromatic Substitution: Reaction of 1-Chloro-4-nitrobenzene with a Nucleophile
This general protocol illustrates the SNAr reaction on a nitro-activated aromatic ring.[29]
Materials:
-
1-Chloro-4-nitrobenzene
-
Nucleophile (e.g., a primary or secondary amine, an alkoxide)[29]
-
Base (e.g., K₂CO₃, Et₃N, or NaH, depending on the nucleophile)[29]
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)[29]
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
TLC setup for reaction monitoring
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-chloro-4-nitrobenzene in the anhydrous solvent.
-
Add the nucleophile (typically 1.1 - 1.5 equivalents) and the base (if required, typically 2.0 equivalents).[29]
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[29]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate.[29]
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.[29]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Electronic Effects of Methoxy and Nitro Groups
Caption: Competing vs. synergistic electronic effects of methoxy and nitro groups.
Directing Effects in Electrophilic Aromatic Substitution
Caption: Logical flow of directing effects in EAS for methoxy and nitro groups.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for the SNAr addition-elimination mechanism.
Conclusion
The methoxy and nitro groups are powerful tools in the arsenal of the synthetic and medicinal chemist. Their opposing electronic properties—the net-donating, activating, and ortho, para-directing nature of the methoxy group versus the net-withdrawing, deactivating, and meta-directing character of the nitro group—provide a robust framework for controlling the reactivity and regioselectivity of aromatic systems. A thorough understanding of the interplay between their inductive and resonance effects is paramount for the rational design of synthetic routes and the optimization of molecular properties in drug discovery. This guide has provided a comprehensive overview of these principles, supported by quantitative data and practical experimental insights, to empower researchers in their application of these fundamental concepts.
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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Britannica. Nitro group | chemistry. [Link]
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Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th...[Link]
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National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
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Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
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ResearchGate. (2018). (PDF) Substituent effects of nitro group in cyclic compounds. [Link]
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Pearson+. (2024). Though the nitro group is electron-withdrawing by resonance, when...[Link]
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-
Toppr. Draw all resonance structures of nitrobenzene and explain why the nitro group (NO₂) is meta-directing and deactivating on the benzene ring.[Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
JoVE. (2023). Video: meta-Directing Deactivators: –NO₂, –CN, –CHO, –CO₂R, –COR, –CO₂H. [Link]
-
National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances. [Link]
-
RSC Publishing. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. [Link]
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Pearson+. A nitro group (–NO₂) effectively stabilizes a negative charge on ...[Link]
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Chemistry LibreTexts. (2022). Deactivating Group. [Link]
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Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
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ResearchGate. (2017). Methoxy gp on aromatic ring ?[Link]
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Study.com. Nitrobenzene Structure, Production & Uses - Lesson. [Link]
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Journal of Chemical Education. (PDF) Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution. [Link]
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Chegg.com. (2023). Solved In chapter 18 , we wil discuss whether a methoxy. [Link]
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Britannica. (2026). Nitrobenzene | Synthesis, Uses, Hazards. [Link]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
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Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
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Wikipedia. Methoxy group. [Link]
-
Wyzant. (2019). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?[Link]
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ACS Publications. (2015). Selective C–H Activation of Methoxy Groups in a Three-Component Photoreaction | The Journal of Organic Chemistry. [Link]
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-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
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Physics Forums. (2004). Organic Chemistry Q&A: Activating and Deactivating Groups. [Link]
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-
ResearchGate. (2014). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...[Link]
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Methodological & Application
Application Notes: The Strategic Utility of Methyl 2-methoxy-3-nitrobenzoate in Modern Pharmaceutical Synthesis
Abstract
Methyl 2-methoxy-3-nitrobenzoate (CAS No. 10345-83-2) is a polysubstituted aromatic compound of significant strategic value in pharmaceutical research and development. Its unique arrangement of a methyl ester, a methoxy group, and a nitro group on a benzene ring offers a versatile platform for the synthesis of complex molecular architectures, particularly heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs). This document provides a detailed exploration of the chemical reactivity of this intermediate and outlines robust, field-proven protocols for its key transformations. A practical application is demonstrated through a case study on the synthesis of a crucial indazole intermediate, a cornerstone for various kinase inhibitors.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the efficiency and versatility of starting materials are paramount. This compound emerges as a critical intermediate, primarily because its functional groups are amenable to selective and high-yield transformations.[1] The electron-withdrawing nitro group can be readily reduced to an amine, opening a gateway to a vast array of condensation and cyclization reactions for the construction of nitrogen-containing heterocycles. The methyl ester and methoxy groups, while seemingly simple, provide steric and electronic influence that can be crucial for directing subsequent reactions and for modulating the pharmacokinetic properties of the final drug molecule. This application note will delve into the practical aspects of utilizing this compound, providing researchers with the foundational knowledge to accelerate their synthetic programs.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is the bedrock of safe and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 10345-83-2 | Internal Data |
| Molecular Formula | C₉H₉NO₅ | PubChem |
| Molecular Weight | 211.17 g/mol | PubChem |
| Appearance | Light yellow solid | Internal Data |
| Melting Point | 60-62 °C | Internal Data |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Limited solubility in water. | Internal Data |
Safety & Handling: this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and should be prevented from coming into contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Synthetic Transformations & Protocols
The true utility of this compound lies in its capacity to undergo clean and predictable chemical transformations. The following sections detail the most critical reactions, providing both mechanistic insights and detailed experimental protocols.
The Gateway Reaction: Selective Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most crucial transformation of this intermediate. This opens the door to a multitude of synthetic possibilities, including the formation of amides, sulfonamides, and, most importantly, heterocyclic rings. The challenge lies in achieving this reduction with high chemoselectivity, leaving the methyl ester group intact.
Causality of Method Selection: While various methods exist for nitro group reduction, catalytic hydrogenation over Palladium on carbon (Pd/C) is often the method of choice due to its high efficiency, clean conversion, and the formation of water as the only byproduct. The catalyst's surface provides a platform for the adsorption of both hydrogen gas and the nitroarene, facilitating the reduction at a much lower temperature and pressure than would otherwise be required.
Protocol 1: Catalytic Hydrogenation to Methyl 3-amino-2-methoxybenzoate
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (5 mol%)
-
Methanol (ACS grade)
-
Hydrogen gas
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve this compound in methanol (approx. 0.2 M concentration).
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Once complete, carefully purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/hexanes) to afford pure Methyl 3-amino-2-methoxybenzoate as a crystalline solid.
Expected Yield: >95%
Trustworthiness: This protocol is self-validating through TLC monitoring, which will show the disappearance of the starting material and the appearance of a single, more polar product spot. The purity of the final product can be readily assessed by its melting point and confirmed by ¹H NMR spectroscopy.
Saponification: Unmasking the Carboxylic Acid
For many synthetic applications, particularly those involving amide bond formation or certain cyclization reactions, the methyl ester must be hydrolyzed to the corresponding carboxylic acid.
Causality of Method Selection: Basic hydrolysis (saponification) using sodium hydroxide is a standard and highly effective method for converting methyl esters to carboxylic acids. The reaction is essentially irreversible due to the formation of the resonance-stabilized carboxylate salt. Subsequent acidification then protonates the carboxylate to yield the desired carboxylic acid.
Protocol 2: Hydrolysis to 2-methoxy-3-nitrobenzoic acid
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
Methanol/Water (3:1)
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve this compound in a 3:1 mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH is ~2. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methoxy-3-nitrobenzoic acid.
Expected Yield: >90%
Case Study: Synthesis of a Key Indazole Precursor for Kinase Inhibitors
The true power of this compound is realized in multi-step syntheses. The resulting 3-amino-2-methoxybenzoate derivatives are precursors to a wide range of heterocyclic scaffolds. A particularly relevant application is in the synthesis of substituted indazoles, which are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors such as Pazopanib and Axitinib.[1][2]
This case study outlines the synthesis of 3-methyl-6-nitro-1H-indazole , a key intermediate in several reported syntheses of Pazopanib.[3][4][5]
Synthetic Pathway Overview:
Caption: Conceptual pathway to a key indazole intermediate.
While a direct conversion from this compound is not explicitly documented in a single source, a plausible and instructive route can be constructed based on established organic transformations. The key is the transformation of the aniline derivative into an indazole. A common method for this is the Jacobson Indazole Synthesis, which involves the cyclization of an N-acylated o-toluidine derivative.
Protocol 3: Diazotization and Cyclization to form an Indazole Ring (Illustrative)
Note: This is an illustrative protocol based on established indazole synthesis methodologies, adapted for the product derived from our starting material.
Step A: Reduction (as per Protocol 1)
-
This compound is reduced to Methyl 3-amino-2-methoxybenzoate.
Step B: Diazotization
-
Dissolve Methyl 3-amino-2-methoxybenzoate in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step C: Reductive Cyclization
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The cyclization reaction will form the indazole ring system.
-
Basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Purify the product by column chromatography.
Rationale and Trustworthiness: This sequence leverages the reactivity of the aniline and the adjacent methoxy-ester moiety. The formation of the diazonium salt is a classic reaction of anilines. Subsequent intramolecular cyclization, often promoted by a reducing agent, is a known method to form the indazole ring. The specific conditions would require optimization, but the underlying chemical principles are sound and widely published in the synthesis of indazole-containing pharmaceuticals.[6][7][8]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined reactivity allows for the controlled and efficient introduction of a versatile amino functionality, which serves as a linchpin for the construction of complex heterocyclic systems. The protocols and synthetic strategies outlined in this document demonstrate its practical utility and provide a solid foundation for researchers to incorporate this valuable building block into their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
References
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-
Research & Reviews: Journal of Chemistry. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Retrieved from [Link]
-
MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-methoxy-3-nitrobenzoate as a Versatile Building Block for Novel Enzyme Inhibitors
<_ _>
Abstract
Methyl 2-methoxy-3-nitrobenzoate (CAS No. 90564-26-4) is a highly functionalized aromatic compound that serves as a strategic starting material in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. Its unique arrangement of a methyl ester, a methoxy group, and a nitro group provides a versatile platform for constructing a diverse range of bioactive molecules, particularly enzyme inhibitors.[1] This guide provides an in-depth analysis of the scaffold's strategic value, detailed, field-proven protocols for its conversion into advanced intermediates, and its application in the development of kinase inhibitors, a critical class of therapeutic agents.
Introduction: The Strategic Value of the Scaffold
The utility of this compound as a building block stems from the distinct reactivity of its three primary functional groups, which can be manipulated sequentially or in concert to build molecular complexity.
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group is the primary reactive handle for introducing nitrogen into a heterocyclic core. Its facile reduction to a primary amine (-NH₂) is a cornerstone transformation, opening up a vast landscape of subsequent reactions such as amide couplings, cyclizations, and reductive aminations.[2][3] This conversion transforms the substituent from a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-director, fundamentally altering the reactivity of the aromatic ring.[2]
-
The Methyl Ester (-COOCH₃): This group provides a site for hydrolysis to the corresponding carboxylic acid, enabling amide bond formation. Alternatively, it can be involved in cyclization reactions, often serving as an electrophilic partner.
-
The Methoxy Group (-OCH₃): The methoxy group is a key modulator of the electronic environment of the aromatic ring. Its electron-donating nature influences the reactivity of the other positions and can play a crucial role in the binding affinity and selectivity of the final inhibitor by participating in hydrogen bonding or occupying specific pockets within an enzyme's active site.[1]
This multi-functional nature makes it an ideal precursor for heterocyclic compounds like quinazolinones, benzimidazoles, and other scaffolds known to be privileged structures in kinase inhibitor design.[4][5]
Section 1: Synthetic Pathways to Bioactive Cores
The journey from the starting benzoate to a potential enzyme inhibitor involves a series of well-established, yet nuanced, chemical transformations. The following workflow illustrates a typical synthetic strategy.
Caption: Synthetic workflow from starting material to final inhibitor.
Protocol 1.1: Reduction of the Aromatic Nitro Group
The conversion of the nitro group to an amine is the critical first step. While catalytic hydrogenation with H₂/Pd-C is a common method, it can sometimes lead to over-reduction or dehalogenation if other sensitive functional groups are present.[6] A more chemoselective and laboratory-friendly method utilizes tin(II) chloride (SnCl₂).[3][6] This method is mild and tolerates a wide variety of functional groups.[6]
Objective: To synthesize Methyl 3-amino-2-methoxybenzoate from this compound.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol (approx. 10 mL per 1 g of starting material).
-
Add tin(II) chloride dihydrate to the suspension.
-
Heat the reaction mixture to reflux (approx. 78°C) and stir vigorously.
-
Causality Check: The reaction is heated to ensure sufficient energy for the redox reaction to proceed at a practical rate. Ethanol is a good solvent for both the organic substrate and the tin salt.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an ice-water slurry.
-
Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. A dense white precipitate of tin salts will form.
-
Self-Validation: Proper neutralization is critical. An acidic workup will keep the amine product protonated and soluble in the aqueous layer, leading to poor extraction efficiency.
-
Filter the mixture through a pad of Celite® to remove the inorganic tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.
-
The product, Methyl 3-amino-2-methoxybenzoate, can be purified by column chromatography on silica gel if necessary.
Protocol 1.2: Heterocyclic Core Formation via Cyclization
With the key amine intermediate in hand, a variety of cyclization strategies can be employed to construct the desired heterocyclic core.[7][8][9][10] For this example, we will demonstrate the construction of a quinazolinone scaffold, a common core in kinase inhibitors like Gefitinib.
Objective: To synthesize a 7-methoxy-8-substituted-quinazolin-4(3H)-one core.
Materials:
-
Methyl 3-amino-2-methoxybenzoate (1.0 eq)
-
Formamidine acetate (2.0 eq)
-
2-Methoxyethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Combine the Methyl 3-amino-2-methoxybenzoate and formamidine acetate in a round-bottom flask.
-
Add 2-methoxyethanol as the solvent.
-
Heat the mixture to reflux (approx. 125°C) for 6-8 hours.
-
Causality Check: Formamidine acetate serves as the source for the two additional carbon and nitrogen atoms required to form the pyrimidinone ring of the quinazolinone system. High temperature is required to drive the condensation and cyclization, which involves the elimination of water and methanol.
-
Monitor the reaction by TLC or LC-MS. Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol or diethyl ether to remove residual solvent and any soluble impurities.
-
Dry the product under vacuum to obtain the quinazolinone core.
Section 2: Application in Enzyme Inhibition Assays
Once a library of inhibitor candidates has been synthesized, their biological activity must be assessed. Kinase assays are a powerful tool for identifying new inhibitors and evaluating their potency.[11] Luminescence-based assays, such as ADP-Glo®, are widely used in high-throughput screening (HTS) due to their sensitivity and robustness.[12]
Protocol 2.1: In Vitro Kinase Inhibition Assay (General ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target protein kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction. In a subsequent step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate light. The light signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity. Inhibitors will reduce the signal.
Materials:
-
Target Kinase and its specific peptide substrate
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[13]
-
ATP solution (at the Kₘ concentration for the target kinase)
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a serial dilution of the test inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" (0% activity) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, substrate, and ATP.
-
Add the kinase enzyme to half of the master mix (Enzyme Reaction Mix). Add an equivalent volume of buffer to the other half (No Enzyme Control Mix).
-
Dispense the Enzyme Reaction Mix into the inhibitor-containing wells and the "No Inhibition" control wells.
-
Dispense the No Enzyme Control Mix into the "No Enzyme" control wells. . Seal the plate, centrifuge briefly, and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
Section 3: Data Interpretation & Lead Optimization
The raw luminescence data is converted to percent inhibition relative to the controls. These values are then plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted using non-linear regression to determine the IC₅₀ value.
Hypothetical Data for Quinazolinone Analogs:
| Compound ID | R-Group @ Position 8 | IC₅₀ (nM) vs. Target Kinase |
| LEAD-001 | -H | 1500 |
| LEAD-002 | -Cl | 850 |
| LEAD-003 | -OCH₃ | 450 |
| LEAD-004 | -Phenyl | 75 |
| LEAD-005 | -4-Fluorophenyl | 30 |
This data suggests a structure-activity relationship (SAR) where a larger, hydrophobic, and electron-withdrawing group at position 8 improves inhibitory potency.
Caption: SAR diagram illustrating the impact of R-group modification.
Conclusion
This compound is a commercially available and highly effective starting material for the synthesis of diverse heterocyclic libraries. The protocols outlined herein provide a robust and reproducible pathway for generating advanced intermediates and, ultimately, potential enzyme inhibitors. By coupling these synthetic strategies with reliable biochemical assays, researchers can efficiently navigate the early stages of the drug discovery pipeline, from initial hit identification to lead optimization.
References
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Leveraging this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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Nitro Reduction - Common Conditions. Organic Chemistry Data.
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
-
Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Center for Biotechnology Information.
-
EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
-
Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Autechacho.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
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Assay Development for Protein Kinase Enzymes. NIH National Center for Biotechnology Information.
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Ene cyclization reaction in heterocycle synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
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Process for the reduction of nitro derivatives to amines. Google Patents.
-
Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC - PubMed Central.
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Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC - PubMed Central.
-
Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
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Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society.
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Special Issue : Cyclization Reactions in the Synthesis of Heterocyclic Compounds. MDPI.
-
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate. Benchchem.
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Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
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6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure–activity relationship. ResearchGate.
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Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. PubMed.
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The Strategic Utility of Methyl 2-methoxy-3-nitrobenzoate in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
Introduction: The Architectural Value of a Strategically Substituted Building Block
In the landscape of modern drug discovery, the efficiency of synthetic routes and the novelty of molecular scaffolds are paramount. Methyl 2-methoxy-3-nitrobenzoate (CAS No: 90564-26-4) emerges as a highly valuable, yet under-documented, starting material for the synthesis of complex pharmaceutical agents. Its strategic substitution pattern—a methoxy group ortho to the ester and a nitro group meta to the ester—offers a unique combination of electronic and steric properties that medicinal chemists can exploit to construct diverse and biologically active molecules.[1] The presence of these functional groups at specific positions on the benzene ring allows for controlled and regioselective transformations, making it an ideal precursor for enzyme inhibitors and receptor modulators.[1] The true potential of this molecule is unlocked through the transformation of its nitro group, which serves as a masked amine, providing a critical entry point into a vast chemical space of medicinally relevant heterocyclic systems. This application note will provide a detailed exploration of the core synthetic transformations of this compound, with a focus on its reduction to the versatile intermediate, Methyl 3-amino-2-methoxybenzoate, and the subsequent application of this key intermediate in the synthesis of privileged scaffolds in medicinal chemistry.
Core Synthetic Transformation: Unmasking the Amine
The cornerstone of this compound's utility is the reduction of its nitro group to a primary amine. This transformation converts the electron-deficient aromatic ring into an electron-rich system, opening up a plethora of subsequent chemical reactions. The resulting product, Methyl 3-amino-2-methoxybenzoate, is a valuable synthon for the construction of various heterocyclic cores.
Protocol: Catalytic Hydrogenation for the Synthesis of Methyl 3-amino-2-methoxybenzoate
This protocol describes the efficient reduction of this compound to Methyl 3-amino-2-methoxybenzoate using catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol, anhydrous
-
Hydrogen gas supply
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Celite®
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or balloon pressure) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-2-methoxybenzoate.
-
Purification: The crude product is often of high purity and can be used directly in the next step. If necessary, further purification can be achieved by recrystallization or column chromatography.
Alternative Reduction Methods
While catalytic hydrogenation is a robust method, other reduction conditions can also be employed, each with its own advantages and disadvantages. The choice of reductant can be critical depending on the presence of other functional groups in more complex substrates.
| Reductant | Solvent(s) | Typical Conditions | Advantages | Disadvantages |
| Iron powder | Acetic acid/Ethanol/Water | Reflux or sonication | Cost-effective, suitable for large-scale synthesis | Requires acidic conditions, work-up can be tedious |
| Tin(II) chloride | Ethanol or Ethyl acetate | Reflux | Effective for aromatic nitro groups | Stoichiometric amounts of tin salts are produced as waste |
| Sodium dithionite | Water/Methanol | Room temperature to mild heating | Mild conditions, avoids heavy metals | Can be sensitive to air and moisture |
Application in the Synthesis of Bioactive Heterocycles
The true value of Methyl 3-amino-2-methoxybenzoate lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds with proven pharmacological activity. The ortho-relationship of the amino and methoxy groups, along with the ester functionality, provides a unique platform for constructing fused ring systems.
Conceptual Synthesis of a Kinase Inhibitor Scaffold
Many small molecule kinase inhibitors feature a quinazoline or related heterocyclic core. The synthesis of such scaffolds often involves the reaction of an anthranilic acid derivative with a one-carbon source, followed by further functionalization. Methyl 3-amino-2-methoxybenzoate is an ideal starting point for such syntheses. For instance, in a conceptual synthesis analogous to the preparation of Gefitinib, the amino group can react with formamidine acetate to form a pyrimidinone ring, which can then be further elaborated.[2][3]
The workflow can be visualized as follows:
Causality in Experimental Design: The Role of the Methoxy Group
The presence of the methoxy group at the 2-position is not merely a point of substitution; it plays a crucial role in influencing the properties of the resulting molecules.
-
Conformational Constraint: The steric bulk of the methoxy group can influence the conformation of the molecule, which can be critical for binding to a biological target. It can force adjacent substituents into a specific orientation, leading to enhanced potency and selectivity.
-
Solubility and Physicochemical Properties: The methoxy group can improve the solubility of the molecule, a key parameter in drug development. It can also modulate the lipophilicity, which affects cell permeability and overall pharmacokinetic properties.
-
Metabolic Stability: The methoxyphenol motif can be a site of metabolism. However, its strategic placement can also block metabolism at other positions, thereby increasing the metabolic stability of the drug candidate.
Conclusion
This compound is a strategically designed building block that offers significant advantages in medicinal chemistry. Its true potential is realized upon the reduction of the nitro group to an amine, yielding the versatile intermediate Methyl 3-amino-2-methoxybenzoate. This intermediate serves as a gateway to a wide array of medicinally relevant heterocyclic scaffolds, particularly those found in kinase inhibitors. The protocols and conceptual workflows presented herein demonstrate the practical utility of this compound and provide a foundation for its application in the discovery and development of novel therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging this compound in Pharmaceutical Synthesis.
-
PubChem (n.d.). Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]
-
Sciencemadness Discussion Board (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673–678. [Link]
-
Pharmaffiliates (n.d.). Methyl 3-amino-2-methoxybenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]
-
Nanjing Winsome Chemical Limited (n.d.). 4-Methyl amino-3-methoxybenzoate. Retrieved from [Link]
- Google Patents (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Wu, Y., et al. (2023). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 13(1), 1-16. [Link]
- Google Patents (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
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ResearchGate (n.d.). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]
-
MDPI (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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Application Notes & Protocols: Strategic Reduction of the Nitro Group in Methyl 2-methoxy-3-nitrobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
The reduction of an aromatic nitro group to a primary amine is a foundational transformation in modern organic synthesis. The target molecule, Methyl 2-methoxy-3-nitrobenzoate, serves as a precursor to Methyl 3-amino-2-methoxybenzoate, a valuable building block in the synthesis of pharmaceuticals and other complex molecular architectures. The strategic positioning of the methoxy and ester functionalities, ortho and meta to the nitro group respectively, demands a careful selection of reduction methodology to ensure high yield, purity, and chemoselectivity.
This guide provides a comprehensive analysis of field-proven protocols for this specific transformation. It moves beyond a simple listing of steps to explain the underlying mechanistic principles, the rationale behind procedural choices, and a comparative analysis to aid in selecting the optimal method for your specific laboratory or process chemistry needs.
Mechanistic Overview: The Six-Electron Journey
The conversion of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron reduction. While the precise mechanism can vary with the chosen reagents, the transformation generally proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1][2] Understanding this pathway is crucial, as reaction conditions can influence the rate of each step and the potential for side reactions, such as the condensation of intermediates to form azoxy or azo compounds.[3]
Caption: General mechanistic pathway for nitro group reduction.
The primary methodologies discussed herein—catalytic hydrogenation and dissolving metal reductions—navigate this pathway using distinct approaches, each with its own set of advantages and challenges.
Protocol I: Catalytic Hydrogenation
Catalytic hydrogenation is frequently the method of choice for its exceptional efficiency and clean reaction profile, often yielding the product with minimal purification required.[4] This method utilizes a heterogeneous catalyst, typically palladium on carbon (Pd/C), to facilitate the reaction with molecular hydrogen.[5]
Causality & Rationale: The catalyst provides a high-surface-area platform where the nitro compound and molecular hydrogen are adsorbed. The catalyst weakens the H-H bond, allowing for the stepwise addition of hydrogen atoms across the N-O bonds of the nitro group. The choice of solvent is critical; polar protic solvents like ethanol or methanol are commonly used as they effectively dissolve the substrate and do not poison the catalyst.
Advantages:
-
High Yield & Purity: Typically provides near-quantitative conversion with few byproducts.[6]
-
Atom Economy: The only byproduct is water, making it an environmentally favorable option.[7]
-
Simple Work-up: The catalyst is removed by simple filtration.[4]
Limitations:
-
Specialized Equipment: Requires a pressure vessel (hydrogenator) to handle gaseous hydrogen safely.[8]
-
Catalyst Cost & Safety: Palladium is a precious metal. Catalysts like Pd/C and Raney Nickel can be pyrophoric and must be handled with care, especially after the reaction when dry and saturated with hydrogen.[7]
-
Chemoselectivity: Can reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation in susceptible substrates.[5]
Detailed Step-by-Step Protocol: Hydrogenation using Pd/C
-
Vessel Preparation: To a suitable pressure-rated hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent, such as methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 1-5 mol% of palladium relative to the substrate.
-
Scientist's Note: The catalyst should be added carefully to the solution. Adding dry catalyst to a dry vessel followed by solvent can create static discharge. Wetting the catalyst with a small amount of solvent before adding it to the main solution is a safer practice.
-
-
System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~20 psi) and venting at least three times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in a similar manner. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) with hydrogen.[4]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen three times.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent.
-
Safety Critical: Do not allow the filter cake to dry completely in the open air, as it can ignite. Quench the filter cake with water immediately after filtration.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-2-methoxybenzoate, which is often of high purity. Further purification can be achieved by recrystallization if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol II: Metal-Mediated Reduction with Iron
The reduction of aromatic nitro compounds using iron powder in an acidic or neutral medium is a classic, robust, and cost-effective method known as the Béchamp reduction.[1] It is particularly well-suited for large-scale industrial applications.
Causality & Rationale: This reaction proceeds via a series of single-electron transfers (SET) from the surface of the iron metal to the nitro group.[2] Protons are supplied by the acidic medium (e.g., acetic acid, HCl) or a salt like ammonium chloride to protonate the resulting radical anion intermediates.[1][9] The reaction is driven forward by the formation of stable iron oxides/salts. Using ammonium chloride in an aqueous alcohol solution provides a near-neutral and effective alternative to strongly acidic conditions.
Advantages:
-
Cost-Effective: Iron powder is inexpensive and readily available.[7]
-
Scalability: The protocol is easily and safely scalable.
-
High Tolerance: Generally does not affect other reducible groups like esters, ketones, or halides.[10]
Limitations:
-
Stoichiometric Waste: Generates large quantities of iron sludge, which can make work-up and purification challenging.[7]
-
Vigorous Reaction: The reaction can be highly exothermic and may require initial cooling before heating to reflux.[2]
-
Tedious Work-up: Filtration to remove fine iron particles and iron hydroxides can be slow.
Detailed Step-by-Step Protocol: Reduction using Fe/NH₄Cl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 2:1 to 4:1 ethanol:water).
-
Reagent Addition: To the stirred suspension, add ammonium chloride (NH₄Cl, ~4-5 eq) and fine iron powder (~3-5 eq).[2]
-
Heating: Heat the reaction mixture to reflux (typically 80-90°C). The reaction is often vigorous at the beginning.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Cooling & Filtration: Once complete, cool the mixture to room temperature. Dilute with additional solvent (e.g., ethanol or ethyl acetate) and filter the hot suspension through a pad of Celite® to remove the iron and iron salts.
-
Scientist's Note: A hot filtration can prevent the product from crashing out and getting trapped in the filter cake. Wash the filter cake thoroughly with hot solvent to maximize recovery.
-
-
Extraction: Concentrate the filtrate under reduced pressure to remove the organic solvent. To the remaining aqueous residue, add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to basify the mixture and then extract with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by column chromatography or recrystallization if needed.
Caption: Simplified single electron transfer (SET) mechanism.
Protocol III: Metal-Mediated Reduction with Tin(II) Chloride
Reduction with stannous chloride (SnCl₂) dihydrate is another classic method that offers mild reaction conditions and is effective for substrates sensitive to catalytic hydrogenation or strongly acidic media.[5][11]
Causality & Rationale: SnCl₂ acts as a reducing agent, with the Sn(II) ion being oxidized to Sn(IV). The reaction is typically carried out in a polar solvent like ethanol or ethyl acetate. While often performed under acidic conditions (using concentrated HCl), a key advantage is its efficacy in non-aqueous and non-acidic media, which can be crucial for preserving acid-sensitive functional groups like esters from hydrolysis.[11]
Advantages:
-
Mild Conditions: Often proceeds efficiently at room temperature or with gentle heating.[5]
-
Good Chemoselectivity: Tolerant of many functional groups such as esters, nitriles, and ketones.[10][11]
Limitations:
-
Stoichiometric Reagent: Requires multiple equivalents of the tin salt.
-
Metal Waste: Generates tin waste, which is a significant environmental and health concern.
-
Complex Work-up: Removal of tin salts during work-up requires careful basification and can sometimes lead to emulsions during extraction.
-
Potential Side Reactions: For methoxy-substituted nitroarenes like the target substrate, partial O-demethylation has been observed as a side reaction when using SnCl₂, particularly at elevated temperatures.[12][13]
Detailed Step-by-Step Protocol: Reduction using SnCl₂
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of substrate).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution in portions.
-
Reaction: Stir the mixture vigorously at room temperature or heat gently (e.g., 50-60°C).
-
Scientist's Note: To minimize the risk of demethylation, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[12]
-
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a beaker of crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2M) sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate the tin salts as tin hydroxides.
-
Filtration/Extraction: Filter the resulting slurry through a pad of Celite®, washing the cake with ethyl acetate. Alternatively, if filtration is slow, dilute the mixture with ethyl acetate and water, separate the layers, and extract the aqueous layer multiple times with ethyl acetate.[10]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to remove any baseline impurities and residual tin compounds.
Comparative Analysis and Protocol Selection
Choosing the optimal protocol depends on the specific goals of the synthesis, such as scale, available equipment, cost constraints, and purity requirements.
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron Reduction (Fe/NH₄Cl) | Tin(II) Chloride Reduction (SnCl₂) |
| Yield & Purity | Excellent (>95%)[6] | Good to Excellent (80-95%) | Good (75-90%) |
| Scalability | Good, but requires specialized high-pressure equipment | Excellent, common in industry | Moderate, limited by waste disposal |
| Cost | High (catalyst) | Low (reagents) | Moderate (reagents) |
| Work-up | Simple (filtration) | Tedious (filtration of sludge) | Moderate (precipitation/filtration of tin salts) |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst[7] | Highly exothermic initial phase | Toxic tin waste |
| Environmental Impact | Low (water is the only byproduct) | High (iron sludge waste) | High (toxic heavy metal waste) |
| Key Advantage | Cleanest reaction, highest purity | Most economical for large scale | Mild conditions, good functional group tolerance |
| Key Disadvantage | High initial equipment/catalyst cost | Massive stoichiometric waste | Toxic waste, potential for demethylation[12] |
Expert Recommendation:
-
For laboratory-scale synthesis prioritizing purity and ease of work-up , Catalytic Hydrogenation is the superior choice, provided the necessary equipment is available.
-
For large-scale, process-oriented synthesis where cost is a primary driver , Iron-mediated reduction is the most practical and established method.
-
Tin(II) Chloride reduction should be considered when other methods fail or when specific, mild conditions are required to preserve sensitive functionalities on a more complex substrate, but the potential for demethylation must be carefully monitored.
Mandatory Safety Considerations
-
Exothermicity: All nitro group reductions are highly exothermic. Proper temperature control and slow addition of reagents are critical, especially during scale-up, to prevent thermal runaway.[7]
-
Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]
-
Hydrogen Gas: Hydrogen is extremely flammable. Hydrogenation reactions must be performed in appropriate pressure-rated equipment, away from ignition sources, and in a well-ventilated area. The system must be purged of oxygen before introducing hydrogen.[8]
-
Metal Powders: Fine metal powders like iron can be flammable. Pyrophoric catalysts (Pd/C, Raney Ni) must not be allowed to dry in the air while containing adsorbed hydrogen. They should be kept wet and handled under an inert atmosphere or quenched carefully.[7]
References
- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines.RSC Publishing.
- A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogen
- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines.
- Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.OrgoSolver.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.
- Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.
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- Nitro Reduction Green Chemistry Guide.ACS GCI Pharmaceutical Roundtable.
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- Nitr
- A Mechanistic Guide to Nitro Group Reduction: A Compar
- Common Conditions for Nitro Reduction.organic-chemistry.org.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- Debenzylation or Demethylation in Methyl Ester of O‐Alkyl Nitrophenols with Stannous Chloride Dihydrate.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines.Benchchem.
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- Reduction of nitro compounds.Wikipedia.
- Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzo
- Methyl 4-amino-3-methoxybenzo
- ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
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The Strategic Utility of Methyl 2-methoxy-3-nitrobenzoate in the Synthesis of Bioactive Heterocycles for Pharmaceutical Applications
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of modern pharmaceutical development, the efficient and strategic construction of complex molecular architectures is paramount. Methyl 2-methoxy-3-nitrobenzoate, a substituted aromatic compound, represents a key chemical intermediate whose strategic placement of functional groups—a methyl ester, a methoxy group, and a nitro group—offers a versatile platform for the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). The true value of this intermediate lies in its capacity to be transformed into 3-methoxyanthranilic acid derivatives, which are established pharmacophores and crucial precursors for a multitude of bioactive heterocyclic scaffolds.[1][2][3] This guide provides an in-depth exploration of the practical applications and detailed protocols for leveraging this compound in the synthesis of API-relevant frameworks, with a focus on robust and scalable methodologies.
Core Transformation: From Nitroaromatic Precursor to Anthranilic Acid Intermediate
The gateway to the synthetic utility of this compound is the selective reduction of its nitro group to a primary amine, yielding Methyl 2-amino-3-methoxybenzoate. This transformation is critical as it unmasks the nucleophilic amino group, which, in concert with the adjacent ester functionality, facilitates a variety of cyclization reactions to form heterocyclic systems. Two primary, industrially relevant methods for this reduction are presented below: catalytic hydrogenation and metal-mediated reduction.
Protocol 1: Catalytic Hydrogenation for Clean and Efficient Nitro Group Reduction
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and amenability to scaling.[4] The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity, particularly in molecules with multiple reducible functional groups.
Experimental Protocol:
Materials:
-
This compound
-
Palladium on carbon (5-10% Pd/C), or Platinum on carbon (5% Pt/C)
-
Methanol or Ethanol (ACS grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol to a concentration of 0.1-0.5 M.
-
Carefully add the Pd/C or Pt/C catalyst (1-5 mol%). The catalyst should be handled with care as it can be pyrophoric.
-
Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-3-methoxybenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Causality and Optimization:
-
Catalyst Choice: Palladium-based catalysts are generally effective and more economical, while platinum-based catalysts can be more active and may be preferred for more sterically hindered or electronically deactivated substrates.
-
Solvent: Methanol and ethanol are common solvents for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Pressure and Temperature: The reaction is typically run at room temperature and moderate hydrogen pressure. Increasing the pressure can accelerate the reaction rate.
-
Safety: It is crucial to handle hydrogenation catalysts and hydrogen gas with extreme care in a well-ventilated area, following all safety protocols for reactions under pressure.
Protocol 2: Robust and Scalable Nitro Group Reduction with Iron in the Presence of an Electrolyte
For large-scale industrial applications, reduction with iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective and reliable alternative to catalytic hydrogenation.[5][6][7] This method is particularly advantageous as it avoids the use of flammable hydrogen gas and expensive noble metal catalysts.
Experimental Protocol:
Materials:
-
This compound
-
Iron powder (electrolytic grade)
-
Ammonium chloride (NH₄Cl)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
Filter aid (e.g., Celite®)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1 equivalent), methanol or ethanol, and a solution of ammonium chloride in water.
-
Heat the mixture to a gentle reflux.
-
Add iron powder (3-5 equivalents) portion-wise to the refluxing mixture. The addition should be controlled to manage the exotherm.
-
Continue to heat the reaction mixture at reflux, monitoring the progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.
-
Filter the reaction mixture through a pad of filter aid to remove the iron salts. Wash the filter cake thoroughly with the reaction solvent and then with dichloromethane or ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-amino-3-methoxybenzoate.
Causality and Optimization:
-
Iron Activation: The use of an electrolyte like ammonium chloride is crucial as it helps to activate the surface of the iron powder and facilitates the electron transfer process.
-
Solvent System: A mixture of an alcohol and water is typically used to ensure the solubility of both the organic substrate and the inorganic salts.
-
Work-up: A thorough filtration is necessary to remove the iron sludge. The choice of extraction solvent will depend on the solubility of the product.
Application in API Synthesis: Construction of the Quinazolinone Scaffold
The resulting Methyl 2-amino-3-methoxybenzoate is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, with quinazolinones being a particularly important class due to their prevalence in numerous APIs, including many kinase inhibitors.[8][9][10] The following protocol outlines a general and robust method for the synthesis of a 2,3-disubstituted-methoxy-4(3H)-quinazolinone.
Experimental Protocol:
Materials:
-
Methyl 2-amino-3-methoxybenzoate
-
An appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A primary amine (e.g., aniline, benzylamine)
-
A suitable solvent (e.g., toluene, xylene)
-
A base (e.g., triethylamine, pyridine)
Procedure:
Step 1: Acylation of the Amino Group
-
Dissolve Methyl 2-amino-3-methoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Add a base like triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath and add the acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.
Step 2: Cyclization with a Primary Amine
-
Combine the acylated intermediate (1 equivalent) and the primary amine (1.2 equivalents) in a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux. A Dean-Stark trap can be used to remove the methanol and water generated during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC or HPLC. The reaction time will vary depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality and Optimization:
-
Acylation: The acylation step protects the amino group and introduces the R1 substituent of the final quinazolinone. The choice of acyl chloride determines this substituent.
-
Cyclization: The cyclization with a primary amine introduces the R2 substituent. The high temperature is necessary to drive the condensation and cyclization, which involves the elimination of methanol and water.
-
Reaction Control: Monitoring the reaction is crucial to prevent the formation of byproducts due to prolonged heating.
Visualization of Synthetic Pathways
Caption: Synthetic workflow from this compound to a quinazolinone API core.
Broader Applications in Bioactive Heterocycle Synthesis
The utility of Methyl 2-amino-3-methoxybenzoate extends far beyond quinazolinones. As a derivative of anthranilic acid, it is a precursor to a wide variety of other important heterocyclic systems in medicinal chemistry, including:
-
Benzodiazepines: These are a class of psychoactive drugs.[11][12]
-
Acridones: These scaffolds are found in compounds with anticancer and antiviral activities.
-
Phenazines: These are nitrogen-containing heterocyclic compounds with a range of biological activities.
The strategic functionalization of the amino and ester groups allows for the construction of these and other complex heterocyclic systems, making this compound a truly versatile starting material for drug discovery and development programs.[1][2][3]
Quantitative Data Summary
| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) |
| Nitro Reduction (Catalytic Hydrogenation) | This compound | H₂, Pd/C | Methyl 2-amino-3-methoxybenzoate | >95% |
| Nitro Reduction (Fe/NH₄Cl) | This compound | Fe, NH₄Cl | Methyl 2-amino-3-methoxybenzoate | 85-95% |
| Quinazolinone Formation | Methyl 2-amino-3-methoxybenzoate | Acyl Chloride, Primary Amine | Substituted Quinazolinone | 70-90% |
Conclusion: A Foundational Intermediate for Pharmaceutical Innovation
This compound stands out as a highly valuable and versatile intermediate in the synthesis of APIs. Its well-defined structure allows for predictable and high-yielding transformations, primarily through the reduction of the nitro group to unveil the synthetically crucial anthranilic acid scaffold. The protocols detailed herein for the reduction and subsequent cyclization to form a quinazolinone core provide a solid foundation for researchers and drug development professionals. The broader applicability of the resulting 3-methoxyanthranilate intermediate in the synthesis of a diverse range of bioactive heterocycles underscores its strategic importance in the ongoing quest for novel and effective therapeutics.
References
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-952. Available from: [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available from: [Link]
-
Shettigar, V., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Research International. Available from: [Link]
-
Al-Otaibi, M. A., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1324. Available from: [Link]
-
Mamadjanov, A. N. (2022). Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities. Generis Publishing. Available from: [Link]
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available from: [Link]
-
Jain, S., et al. (2015). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 6(8), 3209-3220. Available from: [Link]
-
Glavač, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 85(10), 1289-1300. Available from: [Link]
-
Wagh, S. B., & Sonawane, S. A. (2013). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Scientific and Research Publications, 3(5), 1-5. Available from: [Link]
-
Islam, M. R., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1851–1865. Available from: [Link]
-
Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. Available from: [Link]
-
Reddit. (2025). Nitro reduction conditions. r/Chempros. Available from: [Link]
-
ResearchGate. (2025). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. Available from: [Link]
-
Mondal, P., et al. (2017). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances, 7(57), 35939-35944. Available from: [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 68, 22-34. Available from: [Link]
- Murakami, M., et al. (1972). United States Patent 3,700,719. Google Patents.
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Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer Agents in Medicinal Chemistry, 9(3), 246-75. Available from: [Link]
- CN106946685A. (2017). The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
-
ResearchGate. (n.d.). General synthetic routes to quinazolinones. ResearchGate. Available from: [Link]
- US 2013/0096319 A1. (2011). PROCESS FOR PREPARATION OF AMISULPRIDE. Google Patents.
-
CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available from: [Link]
- WO2013007603A1. (2013). Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide. Google Patents.
-
Bentham Science. (n.d.). Bioactive Heterocycles: Green Synthesis and its Anti-Alzheimer Activity. Bentham Science. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem. Available from: [Link]
- US 8,350,029 B2. (2008). United States Patent. Google Patents.
-
ResearchGate. (2025). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. Available from: [Link]
-
El-Sakka, S. S., et al. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry, 25(2), 269-278. Available from: [Link]
- CN105820054A. (2016). Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents.
-
Karolinska Institutet Open Archive. (2024). Synthesis of heterocycles from anthranilic acid and its derivatives. KI Open Archive. Available from: [Link]
-
MDPI. (2022). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. Available from: [Link]
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Application Notes and Protocols for Synthetic Routes Incorporating Methyl 2-methoxy-3-nitrobenzoate
Introduction: The Strategic Utility of Methyl 2-methoxy-3-nitrobenzoate in Complex Molecule Synthesis
In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and success. This compound (CAS No: 90564-26-4) has emerged as a highly versatile scaffold, prized for its strategically positioned functional groups that allow for a diverse array of chemical transformations.[1] The presence of a nitro group ortho to a methoxy group, and meta to a methyl ester, creates a unique electronic and steric environment. This arrangement not only activates the aromatic ring for certain transformations but also allows for sequential and regioselective reactions, making it an ideal precursor for the synthesis of complex heterocyclic systems, which are hallmarks of many biologically active compounds.[1]
This application note provides detailed protocols for the transformation of this compound into valuable intermediates, focusing on the synthesis of substituted benzimidazoles—a privileged scaffold in medicinal chemistry. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each step.
Core Synthetic Strategy: From Nitrobenzoate to Benzimidazole
The primary synthetic route detailed herein involves a two-step sequence: the reduction of the nitro group to an amine, followed by a cyclization reaction to form the benzimidazole ring. This pathway leverages the foundational reactivity of the starting material to construct a significantly more complex and medicinally relevant heterocyclic core.
Caption: Overall workflow for the synthesis of substituted benzimidazoles.
Application 1: Synthesis of Methyl 3-amino-2-methoxybenzoate via Nitro Group Reduction
The conversion of the aromatic nitro group to a primary amine is a pivotal transformation in the synthesis of a vast number of pharmaceuticals and functional materials. This reduction is the gateway to a rich variety of subsequent reactions, including the formation of amides, sulfonamides, and, as detailed here, heterocyclic rings. Several methods are available for this reduction; however, the use of iron powder in an acidic medium is a classic, cost-effective, and highly efficient method that avoids the need for high-pressure hydrogenation equipment.[2]
Causality of Experimental Choices:
-
Iron Powder: Iron is a readily available and inexpensive reducing agent. In the presence of an acid, it is oxidized from Fe(0) to Fe(II) or Fe(III), transferring electrons to the nitro group.
-
Acetic Acid: Acetic acid serves as a proton source, which is essential for the formation of water as a byproduct during the reduction. It also helps to maintain a suitable pH for the reaction and can aid in dissolving the starting material.
-
Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.
Experimental Protocol: Reduction of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 211.17 | 5.0 g | 23.68 |
| Iron Powder (<325 mesh) | 55.84 | 7.9 g | 141.48 (6 eq) |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Methanol | 32.04 | 100 mL | - |
| Water | 18.02 | 25 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 23.68 mmol) and iron powder (7.9 g, 141.48 mmol).
-
Add methanol (100 mL), water (25 mL), and glacial acetic acid (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with methanol (3 x 20 mL).
-
Combine the filtrate and washes and remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add ethyl acetate (100 mL) and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The product, Methyl 3-amino-2-methoxybenzoate, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Outcome:
-
Product: Methyl 3-amino-2-methoxybenzoate (CAS No: 5121-34-6)
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically in the range of 85-95%.
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Application 2: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6] The synthesis of the benzimidazole core is often achieved through the condensation of an o-phenylenediamine derivative with an aldehyde, followed by an oxidative cyclization.
Mechanism of Benzimidazole Formation
Caption: Mechanism of benzimidazole formation from an o-phenylenediamine derivative.
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-amino-2-methoxybenzoate | 181.19 | 2.0 g | 11.04 |
| 4-Chlorobenzaldehyde | 140.57 | 1.7 g | 12.14 (1.1 eq) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.21 g | 1.21 (0.1 eq) |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Methyl 3-amino-2-methoxybenzoate (2.0 g, 11.04 mmol) and 4-chlorobenzaldehyde (1.7 g, 12.14 mmol) in ethanol (50 mL).
-
Add p-toluenesulfonic acid (0.21 g, 1.21 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent in vacuo and add water to induce precipitation.
-
Filter the solid, wash with water, and dry to obtain the crude benzimidazole derivative.
-
The product can be further purified by recrystallization from ethanol or by column chromatography.
Expected Outcome:
-
Product: Methyl 2-(4-chlorophenyl)-8-methoxy-1H-benzo[d]imidazole-7-carboxylate
-
Appearance: White to off-white solid.
-
Yield: Moderate to good yields are expected.
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex organic molecules. The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of substituted benzimidazoles, a key scaffold in drug discovery. The strategic positioning of the functional groups in the starting material allows for efficient and selective transformations, highlighting its utility for researchers, scientists, and drug development professionals.
References
- Leveraging this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic
- Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Indian Journal of Heterocyclic Chemistry.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI.
- Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal.
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central. [Link]
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This compound. PubChemLite. [Link]
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Methyl 2-amino-3-methoxybenzoate. PubChem. [Link]
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- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Comprehensive Guide to the Handling and Storage of Methyl 2-methoxy-3-nitrobenzoate
Abstract
Methyl 2-methoxy-3-nitrobenzoate (CAS No. 90564-26-4) is a key chemical intermediate in pharmaceutical synthesis, valued for its specific functional groups that allow for the construction of complex molecular architectures.[1] As with many nitroaromatic compounds, its utility in drug discovery is matched by the need for rigorous handling and storage protocols to ensure laboratory safety, personnel well-being, and compound integrity. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the essential procedures for the safe management of this compound, from receipt to disposal. The protocols herein are grounded in established safety principles for nitroaromatic compounds and are designed to be both comprehensive and practical for a laboratory setting.
Chemical Profile and Hazard Assessment
This compound belongs to the nitroaromatic compound class. The presence of the nitro group (NO₂) on the aromatic ring is the primary determinant of its chemical reactivity and toxicological profile.[2] While some safety data sheets for similar mono-nitrated benzoates may classify them as non-hazardous under specific regulations[3], the broader class of nitroaromatic compounds presents known risks.[2][4] Many are toxic, mutagenic, and can be absorbed through the skin.[2][4] Therefore, a precautionary approach is mandated, and this compound should be handled as potentially hazardous until its toxicological properties are exhaustively investigated.
1.1. Physical and Chemical Properties
A clear understanding of the compound's physical properties is the foundation of safe handling.
| Property | Value | Source(s) |
| CAS Number | 90564-26-4 | [1][5] |
| Molecular Formula | C₉H₉NO₅ | [1][6][7] |
| Molecular Weight | 211.17 g/mol | [7] |
| Appearance | Light yellow solid | [8] |
| Melting Point | 60 - 65 °C (140 - 149 °F) | [1][8] |
| Solubility | Insoluble in water | [6] |
1.2. Hazard Identification
Based on the characteristics of the nitroaromatic class, the following hazards should be assumed:
-
Health Hazards: Potential for skin and eye irritation. May be harmful if inhaled, swallowed, or absorbed through the skin.[4] The long-term toxicological properties have not been thoroughly investigated.
-
Reactivity Hazards: As a nitroaromatic compound, it may be thermally unstable under certain conditions.[4] It is incompatible with strong oxidizing agents and strong bases.[4][8][9] Reactions with bases can be exothermic.[10]
-
Environmental Hazards: Do not let the product enter drains or waterways, as the environmental impact has not been fully determined.[11]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent exposure through all potential routes (inhalation, dermal contact, ocular). The following protocol must be adhered to at all times when handling this compound.
2.1. Standard PPE Ensemble:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and disposed of after handling the compound. Use proper glove removal technique to avoid skin contact.[3]
-
Protective Clothing: A flame-resistant lab coat is required. Ensure clothing fully covers the arms.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, especially during weighing or transfer operations where dust may be generated, a NIOSH-approved respirator with a particulate filter (type N95 or better) is required.[12][13]
Caption: PPE selection depends on the specific handling task.
Chemical Handling Protocol
Adherence to a systematic handling protocol minimizes the risk of exposure and contamination.
3.1. Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound and includes hazard warnings.
-
Log the date of receipt on the container.
3.2. Weighing and Transferring (Solid Form):
-
Rationale: These operations pose the highest risk of generating airborne particulates.
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Execution:
-
Don the full PPE ensemble, including respiratory protection.
-
Use non-sparking tools for transfers.[6]
-
Weigh the desired amount of the compound carefully to avoid creating dust.
-
Close the primary container immediately after use.
-
Clean any residual powder from the spatula and weighing vessel using a solvent-dampened wipe.
-
-
Post-Transfer: Decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated wipes as chemical waste.
3.3. Dissolving the Compound:
-
Add the solid to the chosen solvent in a flask or beaker within a fume hood.
-
If heating is required, use a controlled heating mantle and monitor the temperature closely. Avoid high temperatures which can accelerate decomposition.[4]
-
Ensure the vessel is appropriately vented if a reaction is expected to generate gas.
Storage Procedures
Proper storage is critical for maintaining the stability of the compound and preventing hazardous reactions.[4]
4.1. Storage Conditions:
| Parameter | Recommendation | Rationale |
| Location | A cool, dry, and well-ventilated area.[4][8][9] | Prevents thermal degradation and moisture absorption. |
| Temperature | 15-25°C, unless specified otherwise.[4] | Ensures chemical stability. |
| Container | Original, tightly closed container.[8] | Prevents contamination and release of vapors. |
| Light | Away from direct sunlight and heat sources.[4] | Light and heat can promote decomposition of nitro compounds. |
4.2. Chemical Segregation:
-
Scientist's Note: Improper segregation is a common cause of laboratory incidents. Nitroaromatic compounds must be stored separately from incompatible materials to prevent dangerous reactions.[4]
-
Incompatible Materials:
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates)
-
Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide)
-
Strong Acids
-
Reducing Agents
-
Caption: Always segregate the compound from incompatible materials.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
5.1. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation develops.[8][13]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[13]
5.2. Accidental Release (Spill) Protocol:
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- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4 [chemicalbook.com]
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Safety precautions and PPE for working with Methyl 2-methoxy-3-nitrobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Guide to Safe Handling: Methyl 2-methoxy-3-nitrobenzoate
Abstract
This document provides a detailed guide on the necessary safety precautions and personal protective equipment (PPE) for handling this compound (CAS No. 90564-26-4)[1]. As specific toxicological data for this compound is not extensively published, this guide is built upon a conservative risk assessment framework, extrapolating from the known hazards of structurally related nitroaromatic compounds. The protocols herein are designed to empower researchers to minimize exposure and mitigate risks through a combination of engineering controls, administrative procedures, and appropriate PPE.
Introduction and Hazard Analysis
This compound is a substituted nitroaromatic compound utilized in synthetic organic chemistry. The presence of the nitroaromatic moiety is a structural alert, suggesting potential biological activity and specific chemical hazards. Nitroaromatic compounds as a class are known for their varied toxicological profiles and chemical reactivity.[2] A thorough investigation of the toxicological properties of this compound has not been completed.[3][4] Therefore, a cautious approach is mandated, treating the compound as potentially hazardous upon inhalation, ingestion, and dermal contact.
This guide is based on the principle of analogy, referencing safety data for closely related compounds such as Methyl 2-methyl-3-nitrobenzoate, Methyl 3-nitrobenzoate, and other substituted nitrobenzoates to establish a robust safety protocol.
Anticipated Hazard Profile
The primary hazards are extrapolated from safety data sheets (SDS) of analogous compounds and are summarized below.
| Hazard Category | Anticipated Risk & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | While no specific data exists, related nitro compounds are considered harmful if inhaled or absorbed through the skin.[5] Systemic effects associated with aromatic nitro compounds can include methemoglobinemia. Prudent handling should assume the compound is toxic by all routes of exposure. | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] Prolonged contact should be avoided. Proper glove selection and removal technique are critical. | [6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] Direct contact can lead to significant injury. Chemical splash goggles are mandatory. | [6][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[6][7] All handling of solids must be performed in a ventilated enclosure to prevent inhalation. | [6][7] |
| Reactivity Hazards | Chemically incompatible with strong oxidizing agents and strong bases.[6][8] Reactions with bases can sometimes form colorful, stabilized intermediates known as Meisenheimer complexes, but can also lead to decomposition.[9] | [6][8][9] |
| Hazardous Decomposition | Thermal decomposition or combustion will produce toxic fumes, including oxides of nitrogen (NOx) and carbon oxides (CO, CO₂).[8][10] | [8][10] |
Hierarchy of Controls: A Mandated Workflow
Before any experimental work begins, a risk assessment must be performed. The hierarchy of controls is a systematic approach to mitigating risk. For this compound, this hierarchy must be implemented as follows:
Caption: Risk mitigation workflow for handling the target compound.
Engineering Controls
-
Chemical Fume Hood: All procedures involving the weighing, transfer, and reaction of this compound, whether in solid or solution form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm).
-
Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[11]
Administrative Controls
-
Designated Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination.
-
Standard Operating Procedure (SOP): A detailed, written SOP for the planned experiment must be approved before work commences.
-
Training: All personnel must be trained on this specific SOP, the general hazards of nitroaromatic compounds, and emergency procedures.
Personal Protective Equipment (PPE) Specification
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all handling procedures.
| PPE Category | Specification & Standard | Rationale & Source |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3] | Protects against splashes and dust. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving for extended procedures. Inspect gloves before each use.[3][12] | Provides a barrier against dermal absorption. Contaminated gloves must be disposed of as hazardous waste immediately after use.[3] |
| Body Protection | Chemical-resistant laboratory coat (100% cotton or specialized material like Tychem).[11][13] Do not wear street clothes that leave skin exposed (e.g., shorts, sandals). | Protects skin and clothing from contamination. |
| Footwear | Closed-toe, liquid-resistant shoes.[12] | Prevents exposure from spills. |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. For spill cleanup or ventilation failure, a full-face respirator with a multi-sorbent cartridge (P100/OV/AG) is necessary.[13] | Ensures respiratory safety during non-routine, high-risk scenarios. |
Standard Operating Protocol for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a research setting.
Preparation and Pre-Handling
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment (spatulas, glassware, weigh paper, solvents).
-
Don all required PPE as specified in Section 3.
Weighing Solid Compound
-
Place a tared weigh boat or paper on an analytical balance inside the fume hood if possible. If the balance is outside the hood, tare the container, handle the chemical inside the hood, and re-weigh.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid generating dust. If any material is spilled, decontaminate the area immediately (see Section 5).
Dissolution and Reaction
-
Add the weighed solid to the reaction vessel inside the fume hood.
-
Slowly add the desired solvent, ensuring the vessel is pointed away from your face.
-
If the dissolution is exothermic, proceed with caution and consider external cooling.
-
Once the reaction is assembled, ensure it is properly secured.
Post-Handling and Decontamination
-
Quench the reaction using appropriate, validated procedures.
-
Clean all contaminated glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) into a designated hazardous waste container.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE by first removing gloves (turning them inside out), followed by the lab coat, and finally the goggles. Wash hands thoroughly with soap and water.[6]
Waste Disposal
-
Dispose of all contaminated solids (gloves, weigh paper, paper towels) in a clearly labeled, sealed hazardous waste bag.
-
Collect all liquid waste containing the compound or its byproducts in a compatible, sealed hazardous waste container.[3][6]
-
Never dispose of this chemical down the drain.[14]
Emergency Procedures
Immediate and correct response is critical in any laboratory incident.
| Incident Type | Emergency Protocol | Source |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][11] | [6][11] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] | [6][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[6][15] | [6][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15] | [15] |
| Small Spill (<5g) | Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Gently sweep the material into a labeled hazardous waste container. Decontaminate the area. | [15] |
| Large Spill (>5g) | Evacuate the immediate area. Alert laboratory personnel and contact the institutional Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment. | [15] |
References
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Thermo Fisher Scientific Inc. (2010). Safety Data Sheet for 2-Methyl-3-nitrobenzoic acid.
-
Thermo Fisher Scientific Inc. (2025). Safety Data Sheet for Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester.
-
Sigma-Aldrich. (2022). Safety Data Sheet for Methyl 2-nitrobenzoate.
-
ChemADVISOR, Inc. (2010). MSDS for METHYL-M-NITROBENZOATE.
-
MedChemExpress. (2025). Safety Data Sheet for Methyl 3-methoxy-4-nitrobenzoate.
-
Fisher Scientific. (2024). Safety Data Sheet for Methyl 2-methyl-3-nitrobenzoate.
-
Fisher Scientific. (2011). Safety Data Sheet for Methyl 3-nitrobenzoate.
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BenchChem. (2025). Personal protective equipment for working with nitrovinyl compounds.
-
Fisher Scientific. (2024). Safety Data Sheet for Methyl 2-methoxy-5-nitrobenzoate.
-
ChemicalBook. (2025). METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4.
-
Parales, R. E., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
-
Issa, M. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube.
-
Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-nitrobenzoate 97.
-
FUJIFILM Wako Chemicals. (2023). Safety Data Sheet for Methyl m-Nitrobenzoate.
- Spain, J.C., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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Environmental Health & Safety Services, University of Florida. (n.d.). Personal Protective Equipment.
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
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MilliporeSigma. (2025). Safety Data Sheet for Methyl 3-nitrobenzoate.
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Fisher Scientific. (2025). Safety Data Sheet for Methyl 2-nitrobenzoate.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
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The Strategic Utility of Methyl 2-methoxy-3-nitrobenzoate in the Synthesis of Novel Therapeutics
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Methyl 2-methoxy-3-nitrobenzoate has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of bioactive compounds.[1] Its unique substitution pattern, featuring an ester, a methoxy group, and a nitro group on an aromatic scaffold, offers a rich platform for a variety of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its chemical properties, detail its application in the synthesis of key therapeutic classes, and provide robust, field-proven protocols for its conversion into advanced pharmaceutical intermediates.
Introduction: The Versatility of a Key Building Block
The intricate process of drug discovery and development relies heavily on the availability of chemical intermediates that provide a reliable foundation for the synthesis of active pharmaceutical ingredients (APIs).[1] this compound (CAS 90564-26-4) is one such intermediate, distinguished by its strategically positioned functional groups that allow for selective and high-yield transformations.[1] The presence of the nitro group, in particular, serves as a latent amino group, which upon reduction, opens up a plethora of possibilities for the construction of heterocyclic systems, a common feature in many drug molecules. This application note will focus on the practical application of this compound in the synthesis of quinazolinone-based kinase inhibitors and will also touch upon its potential in the development of other therapeutic agents.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a starting material is crucial for optimizing reaction conditions and ensuring reproducibility. The properties of this compound and a closely related compound are summarized below.
| Property | This compound | Methyl 2-methyl-3-nitrobenzoate |
| CAS Number | 90564-26-4 | 59382-59-1 |
| Molecular Formula | C₉H₉NO₅ | C₉H₉NO₄ |
| Molecular Weight | 211.17 g/mol | 195.17 g/mol |
| Appearance | Colorless or light yellow crystalline solid[2] | White powder |
| Melting Point | 60 °C | 62-65 °C[3] |
| Boiling Point | 350.7±22.0 °C (Predicted)[2] | 286.6 °C at 760 mmHg[3] |
| Density | 1.294±0.06 g/cm³ (Predicted)[2] | 1.255 g/cm³[3] |
| Solubility | Slightly soluble in water, soluble in alcohols and other organic solvents.[2] | Soluble in methanol.[3] |
The key to the synthetic utility of this compound lies in the reactivity of its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine, which is a key step in many synthetic pathways. The adjacent methoxy and methyl ester groups can influence the regioselectivity of reactions and can be further modified if required.
Application in the Synthesis of Quinazolinone-Based Kinase Inhibitors
One of the most significant applications of ortho-substituted nitrobenzoates is in the synthesis of the quinazolinone core, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. The synthesis of Gefitinib, a well-known EGFR kinase inhibitor, provides an excellent case study. While the original synthesis started from a different precursor, a closely related pathway utilizing a substituted 2-methoxy-3-nitrobenzoate derivative demonstrates the principle.
Synthetic Strategy Overview
The general strategy involves a three-step sequence:
-
Nitro Group Reduction: The nitro group of the starting material is reduced to an amine.
-
Cyclization: The resulting anthranilate derivative is cyclized with a one-carbon source, typically formamide or a derivative thereof, to form the quinazolinone ring.
-
Functionalization: The quinazolinone core is then further functionalized to yield the final therapeutic agent.
}
Figure 1: General synthetic workflow for the conversion of this compound to quinazolinone-based therapeutics.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of quinazolinone intermediates and provide a reliable starting point for researchers.
Protocol 1: Reduction of the Nitro Group
This protocol describes the reduction of a substituted 2-methoxy-nitrobenzoate to the corresponding aminobenzoate using iron powder in acetic acid, a method known for its efficiency and functional group tolerance.
Materials:
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (or a similar derivative)
-
Iron powder
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Water
Procedure:
-
To a suspension of iron powder (0.89 mol) in acetic acid (500 mL), add a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (0.30 mol) in methanol (300 mL) dropwise at 50°C under a nitrogen atmosphere.[4]
-
Stir the reaction mixture at 50-60°C for 30 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with methanol.[4]
-
Combine the filtrate and washes and evaporate the solvents under reduced pressure.
-
Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.
Expected Yield: Approximately 77%.[4]
Causality and Experimental Choices:
-
Iron in Acetic Acid: This is a classic and cost-effective method for nitro group reduction. The acidic medium protonates the nitro group, facilitating its reduction by the elemental iron. This method is often preferred over catalytic hydrogenation when other reducible functional groups are present that might be sensitive to hydrogenolysis.[4]
-
Nitrogen Atmosphere: While not always strictly necessary for this type of reduction, a nitrogen atmosphere helps to prevent any potential side reactions involving atmospheric oxygen.
Protocol 2: Reductive Cyclization to form the Quinazolinone Core
This protocol details a one-pot reductive cyclization of a 2-nitrobenzoic acid derivative with formamide, catalyzed by indium(III) salts, to directly form the quinazolinone ring system.
Materials:
-
This compound
-
Formamide
-
Indium(III) acetate or Indium(III) chloride
-
Methanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a reaction vessel, combine the 2-nitrobenzoic acid derivative (1 equivalent) and formamide (excess).
-
Add a catalytic amount of Indium(III) acetate or Indium(III) chloride (e.g., 20 mol%).[5]
-
Heat the reaction mixture to 150°C.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the excess formamide under reduced pressure.
-
The resulting solid can be purified by crystallization from methanol to yield the desired quinazolinone derivative.[5]
Expected Yield: High yields have been reported for this transformation.[5]
Causality and Mechanistic Insights:
-
Formamide as a Reductant and Carbon Source: In this one-pot reaction, formamide serves a dual role. It is believed to decompose at high temperatures, potentially generating carbon monoxide, which acts as the reducing agent for the nitro group.[5] Subsequently, the in-situ generated aminoanthranilate condenses with another molecule of formamide (or its decomposition products) to form the quinazolinone ring in a process analogous to the Niementowski quinazolinone synthesis.
-
Indium(III) Catalyst: The Lewis acidic indium(III) salt is proposed to catalyze the decomposition of formamide and facilitate the cyclocondensation step.[5]
}
Figure 2: Logical flow of the one-pot reductive cyclization of this compound.
Broader Applications in Therapeutic Synthesis
The utility of this compound and its analogs extends beyond kinase inhibitors. The core chemical transformations of nitro reduction and subsequent functionalization of the resulting aniline are fundamental in the synthesis of various therapeutic agents.
-
PARP Inhibitors: Certain Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with specific DNA repair deficiencies, feature heterocyclic cores that can be constructed from substituted aminobenzoic acids.[6] The reductive cyclization of derivatives of this compound can provide access to key intermediates for these molecules.[7]
-
Antimycobacterial Agents: Nitroaromatic compounds themselves have shown promise as antimycobacterial agents. Furthermore, the aniline derived from this compound can be a precursor for the synthesis of more complex molecules with potential activity against Mycobacterium tuberculosis.
Conclusion
This compound is a versatile and economically important starting material for the synthesis of a wide range of novel therapeutics. Its well-defined reactivity allows for the efficient construction of complex heterocyclic systems, most notably the quinazolinone core found in many kinase inhibitors. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to leverage the full potential of this valuable building block in their drug discovery and development programs. The continued exploration of new reaction methodologies involving this and related compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
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Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. (n.d.). Retrieved from [Link]
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Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem. (n.d.). Retrieved from [Link]
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Methyl 2-methoxy-5-nitrobenzoate - ChemBK. (2024). Retrieved from [Link]
-
(PDF) Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates - ResearchGate. (2006). Retrieved from [Link]
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(PDF) Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates - ResearchGate. (2006). Retrieved from [Link]
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Leveraging this compound in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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Scheme 3. Reductive cyclization by formamide. - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs - MDPI. (2025). Retrieved from [Link]
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-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (2007). Retrieved from [Link]
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Application Notes and Protocols for Electrophilic Aromatic Substitution on Methyl 2-methoxy-3-nitrobenzoate
Introduction
Methyl 2-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility stems from the unique electronic environment created by its three distinct substituents: a methoxy group, a nitro group, and a methyl ester. Understanding the interplay of these groups is critical for predicting reactivity and achieving desired outcomes in synthetic transformations.
This guide provides an in-depth analysis of the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions. We move beyond simple procedural lists to explain the causality behind experimental choices, offering both theoretical grounding and field-proven protocols for researchers aiming to leverage this versatile building block.
Section 1: Theoretical Analysis of Substrate Reactivity
The regiochemical outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the substituents already present.[2] In this compound, we have a fascinating case study of competing and cooperating directing effects.
The Interplay of Directing Groups
To predict the site of electrophilic attack, we must analyze the individual influence of each substituent:
-
Methoxy Group (-OCH₃) at C2: The oxygen atom's lone pairs can be donated into the aromatic ring through resonance. This effect is powerful, significantly increasing the electron density at the positions ortho and para to itself. Therefore, the methoxy group is a strong activating group and an ortho-, para-director .[3][4][5][6]
-
Nitro Group (-NO₂) at C3: The nitro group is intensely electron-withdrawing due to both the strong inductive effect of the electronegative nitrogen and oxygen atoms and its ability to withdraw electron density via resonance. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[7][8] The nitro group is a strong deactivating group and a meta-director .
-
Methyl Ester Group (-COOCH₃) at C1: This group is also electron-withdrawing, primarily through resonance, which pulls electron density out of the ring. It is classified as a moderately deactivating group and a meta-director .[3][9][10]
Predicting Regioselectivity: A Consensus of Directors
The benzene ring has three available positions for substitution: C4, C5, and C6. By mapping the directing effects of each substituent, a clear prediction emerges:
-
-OCH₃ (at C2) directs ortho (C1, C3) and para (C5). Since C1 and C3 are occupied, it strongly directs the electrophile to C5 .
-
-NO₂ (at C3) directs meta (C1, C5). With C1 occupied, it directs the electrophile to C5 .
-
-COOCH₃ (at C1) directs meta (C3, C5). With C3 occupied, it also directs the electrophile to C5 .
Remarkably, all three substituents direct the incoming electrophile to the same position, C5. The powerful activating effect of the methoxy group at the para position (C5) converges with the meta-directing influence of the two deactivating groups. This creates an overwhelming electronic preference for substitution at C5.
Caption: Directing effects on this compound converge at C5.
Overall Ring Reactivity
While the directing effects are in agreement, the overall reactivity of the ring is diminished. The presence of two potent deactivating groups (-NO₂ and -COOCH₃) counteracts the activating influence of the single methoxy group.[11][12] Consequently, the aromatic ring is considered deactivated overall. This necessitates more forcing reaction conditions (e.g., stronger reagents, higher temperatures) than would be required for a more activated substrate like anisole.
Section 2: Protocols for Electrophilic Aromatic Substitution Reactions
The following protocols are designed as self-validating systems, with explanations for key steps and safety considerations.
Protocol: Bromination to Synthesize Methyl 5-bromo-2-methoxy-3-nitrobenzoate
Introduction: Bromination is a foundational EAS reaction. For this deactivated substrate, molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is effective. The deactivation of the ring advantageously helps to prevent the over-bromination that can be problematic with highly activated substrates like anisole.[13]
Caption: Experimental workflow for the bromination of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add anhydrous iron(III) bromide (FeBr₃, 0.1 eq) to the stirred solution.
-
Bromine Addition: Dissolve bromine (Br₂, 1.1 eq) in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a solvent system such as ethanol/water to yield Methyl 5-bromo-2-methoxy-3-nitrobenzoate as a pure solid.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Substrate:Br₂:FeBr₃ = 1:1.1:0.1 | A slight excess of bromine ensures complete reaction; catalytic FeBr₃ is sufficient. |
| Temperature | 0°C to Room Temp | Low initial temperature controls the exothermic reaction; warming drives it to completion. |
| Solvent | Dichloromethane (DCM) | Inert solvent that effectively dissolves reactants. |
| Reaction Time | 2-4 hours | Typical duration for deactivated systems; should be confirmed by TLC. |
| Expected Yield | 75-85% | Based on similar transformations, accounting for the deactivated nature of the ring. |
Safety: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment (PPE). The reaction is exothermic and requires careful temperature control.
Unsuitability of Friedel-Crafts Reactions
Mechanistic Explanation: Friedel-Crafts alkylation and acylation reactions, which are cornerstone EAS methods for forming C-C bonds, are notoriously ineffective on strongly deactivated aromatic rings.[14][15][16] For this compound, there are two primary reasons for this failure:
-
Ring Deactivation: The potent electron-withdrawing effects of the nitro and methyl ester groups reduce the ring's nucleophilicity to a point where it cannot effectively attack the carbocation or acylium ion electrophile generated in the reaction.[16][17]
-
Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst, such as AlCl₃.[18] The lone pair electrons on the oxygens of both the nitro and ester groups act as Lewis bases and will coordinate strongly with the AlCl₃ catalyst. This forms a complex that places a formal positive charge on the substituent, drastically increasing its electron-withdrawing power and further deactivating the ring.[14][17]
Caption: Lewis acid catalyst complexation with deactivating groups prevents Friedel-Crafts reactions.
Section 3: Characterization and Analysis
Confirmation of the product structure is essential. The following table provides expected analytical data for the primary bromination product.
| Analysis Method | Starting Material (this compound) | Product (Methyl 5-bromo-2-methoxy-3-nitrobenzoate) |
| Melting Point | ~60°C[1] | Expected to be significantly higher than starting material. |
| ¹H NMR | Aromatic protons appear as distinct multiplets. | The aromatic region will simplify to two doublets, characteristic of a 1,2,3,5-tetrasubstituted pattern. |
| ¹³C NMR | 9 distinct signals (7 aromatic, 1 methoxy, 1 methyl). | 9 distinct signals; C-Br signal will appear, and other aromatic chemical shifts will change. |
| IR Spectroscopy | C=O stretch (~1730 cm⁻¹), Ar-NO₂ stretches (~1530, 1350 cm⁻¹). | Similar functional group peaks, with potential shifts due to the bromo-substituent. |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently active catalyst (e.g., hydrated FeBr₃).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, anhydrous Lewis acid catalyst.2. Allow the reaction to proceed at room temperature for a longer duration.3. Monitor carefully by TLC before quenching. |
| Formation of Side Products | 1. Reaction temperature too high.2. Presence of water in the reaction mixture. | 1. Maintain strict temperature control, especially during the addition of the electrophile.2. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Low Isolated Yield | 1. Product loss during aqueous work-up.2. Inefficient recrystallization. | 1. Perform multiple extractions of the aqueous layer.2. Carefully select the recrystallization solvent system and minimize the amount used. |
Conclusion
This compound presents a unique substrate for electrophilic aromatic substitution. The directing effects of its three substituents harmoniously guide incoming electrophiles to the C5 position. However, the overall deactivated nature of the ring requires robust reaction conditions and precludes the use of sensitive methods like Friedel-Crafts reactions. The protocols and theoretical framework provided herein offer a comprehensive guide for researchers to successfully and predictably functionalize this important synthetic intermediate.
References
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
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EC-UNDP. (n.d.). Bromination of Anisole: A Detailed Exploration. Retrieved from [Link]
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Pinn.ai. (n.d.). Bromination Of Anisole. Retrieved from [Link]
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Brown, H. C., & Nelson, K. L. (1953). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. The Application of the Selectivity Relationship to the Substitution Reactions of Anisole. Journal of the American Chemical Society, 75(1), 24–27. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, April 23). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr [Video]. YouTube. Retrieved from [Link]
-
Quora. (2017, April 22). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?. Retrieved from [Link]
- Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
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Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging this compound in Pharmaceutical Synthesis. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, December 22). Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured?. Retrieved from [Link]
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Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
- King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution.
-
Scribd. (n.d.). Electrophilic Aromatic Substitution, Synthesis of M-Nitrobenzoate of Methyl. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
USF Chemistry. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II [Video]. YouTube. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Ryan, J. (2024, August 13). Nitration of Methyl Benzoate [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Retrieved from [Link]
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Application Notes & Protocols for the Disposal of Methyl 2-methoxy-3-nitrobenzoate Waste
Abstract
This document provides a detailed technical guide for the safe and compliant disposal of waste containing Methyl 2-methoxy-3-nitrobenzoate (CAS No. 90564-26-4). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, regulatory compliance, and safety. The guidance is founded on an understanding of the compound's chemical properties and associated hazards as a nitroaromatic ester, and it aligns with the principles of waste management established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and European Chemicals Agency (ECHA).
Introduction: The Imperative for Proper Chemical Waste Management
This compound is an aromatic nitro compound used in chemical synthesis.[1] Like many nitroaromatic compounds, it requires careful handling and disposal due to its potential hazards. Improper disposal of chemical waste can lead to environmental contamination, significant regulatory penalties, and potential safety incidents in the laboratory. The objective of this guide is to provide a clear, logical framework for managing waste streams containing this compound, ensuring the protection of laboratory personnel and the environment.
The foundational principle of this guide is that all chemical waste must be managed in accordance with local, state, and federal regulations. The procedures outlined below are based on established best practices and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment of this compound
Understanding the specific hazards of a chemical is the first step in designing a safe disposal protocol. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
| Hazard Statement | GHS Code | Description | Implication for Disposal |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. | Waste must be clearly labeled as toxic. Aqueous waste streams may require specific treatment or incineration and should not be drain-disposed. |
| Causes skin irritation | H315 | The substance can cause skin irritation upon contact. | Solid waste (e.g., gloves, weigh boats) must be considered contaminated and disposed of as hazardous waste. |
| Causes serious eye irritation | H319 | Can cause significant, but reversible, eye irritation. | Mandates the use of sealed, robust containers to prevent splashes or dust generation during waste accumulation and transport. |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract. | Waste containers must be kept closed. Handling of solid waste should be done in a way that minimizes dust generation. |
This data is synthesized from supplier safety information.[2]
Incompatible Materials: While specific reactivity data is limited, general principles for nitroaromatic compounds and benzoate esters apply. Waste containing this compound should be segregated from:
-
Strong Bases: May cause hydrolysis and potentially form explosive mixtures.[3]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
-
Reducing Agents: Nitro compounds can react violently with reducing agents.
Regulatory Framework for Waste Disposal
Chemical waste disposal in a laboratory setting is primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States, with similar frameworks established by ECHA in the European Union.[4]
-
Waste Classification: A chemical waste can be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one or more "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).
-
Listed Wastes: While this compound is not a specifically listed waste, some waste streams from nitrobenzene production (e.g., K025) are listed.[5] However, these codes typically apply to industrial manufacturing processes, not laboratory research waste.
-
Characteristic Waste: Based on its acute oral toxicity (H302), waste containing this compound may be classified as Toxic Characteristic waste under RCRA if it fails the Toxicity Characteristic Leaching Procedure (TCLP). For practical laboratory purposes, it is prudent to manage it as hazardous waste due to its inherent hazards.
-
-
Laboratory Accumulation: Laboratories typically operate as Satellite Accumulation Areas (SAAs), where waste is collected at or near the point of generation.[6] Key requirements include:
-
Using containers that are in good condition and compatible with the waste.
-
Keeping containers securely closed except when adding waste.
-
Labeling containers with the words "Hazardous Waste" and the identity of the chemical constituents.
-
Experimental Protocols for Waste Disposal
The following protocols provide step-by-step methodologies for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused/Expired Neat Compound
This protocol applies to the pure, solid this compound.
-
Do Not Attempt Neutralization: Do not try to chemically neutralize or treat the neat compound in the lab. The potential for uncontrolled reactions is significant.
-
Container Selection: If the original container is intact and can be securely sealed, it is the ideal waste container. If not, transfer the solid to a new, clean, wide-mouth glass or polyethylene container with a screw-top lid.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: List "this compound" and its approximate quantity. Do not use abbreviations.
-
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area. Ensure it is segregated from incompatible materials as outlined in Section 2.
-
Waste Pickup: Arrange for disposal through your institution's EHS department.
Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers items such as gloves, weigh paper, pipette tips, and paper towels contaminated with this compound.
-
Segregation: This waste stream must be segregated from non-hazardous lab trash.
-
Container: Use a designated solid hazardous waste container, typically a plastic-lined, puncture-resistant box or a durable plastic pail with a lid.
-
Accumulation: Place all contaminated solid materials directly into this container. Do not include any free liquids.
-
Labeling: Label the container as "Hazardous Waste - Solid Debris contaminated with this compound."
-
Closure and Storage: Keep the container closed when not in use. Store in the SAA.
-
Disposal: When full, seal the container and arrange for pickup by EHS.
Protocol 3: Disposal of Contaminated Liquid Waste
This protocol is for solutions containing this compound, including reaction mixtures, chromatography fractions, and cleaning solvents.
-
Segregation is Critical:
-
Aqueous Waste: Collect aqueous solutions in a dedicated, sealed container. Do not mix with organic solvents.
-
Halogenated Solvent Waste: Collect solutions in chlorinated solvents (e.g., dichloromethane) in a dedicated halogenated waste container.
-
Non-Halogenated Solvent Waste: Collect solutions in non-chlorinated flammable solvents (e.g., ethanol, hexane, ethyl acetate) in a dedicated non-halogenated waste container.
-
-
Container Selection: Use chemically compatible, shatter-resistant containers with secure, leak-proof screw caps. Glass or polyethylene carboys are common. Never use metal containers for acidic or basic solutions.[6]
-
Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion.[6]
-
Labeling: Each liquid waste container must have a hazardous waste label detailing all chemical components and their estimated percentages. For example:
-
"Hazardous Waste - Flammable Organic Solvents"
-
Contents: Ethyl Acetate (70%), Hexane (25%), this compound (5%)
-
-
Storage: Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential leaks. Store in the SAA, segregated by compatibility.
-
Disposal: Arrange for pickup through your institution's EHS department.
Visualization of Disposal Workflow
The following diagrams illustrate the decision-making and segregation processes for proper waste management.
Caption: Decision workflow for managing different waste streams.
Caption: Segregation of waste at the point of generation.
References
- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- CymitQuimica. (n.d.). Safety Data Sheet: this compound.
- Lenabio. (n.d.). MSDS - Lenalidomide Impurity 55 (this compound).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
-
My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- New York University. (n.d.). EPA Listed Wastes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
-
European Chemicals Agency (ECHA). (2025, November 12). Substances according to Hazardous Waste Properties: Annex III, Directive 2008/98/EC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Purification of crude Methyl 2-methoxy-3-nitrobenzoate by recrystallization
Welcome to the technical support guide for the purification of Methyl 2-methoxy-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the recrystallization of this important pharmaceutical intermediate.[1] As a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount to the success of subsequent synthetic steps and the quality of the final product.
This guide provides field-proven insights and solutions to specific issues you may encounter during the purification process, moving beyond a simple procedural outline to explain the causality behind each experimental choice.
Quick Reference Data
A successful recrystallization is fundamentally dependent on the physicochemical properties of both the solute and the solvent.[2] This table summarizes key data for this compound and a selection of potential solvents.
| Property | This compound | Methanol (Recommended) | Ethanol |
| CAS Number | 90564-26-4[3][4] | 67-56-1 | 64-17-5 |
| Molecular Formula | C₉H₉NO₅[5] | CH₄O | C₂H₆O |
| Physical Form | Solid[3] | Liquid | Liquid |
| Melting Point (°C) | 60[3][6] | -97.6 | -114.1 |
| Boiling Point (°C) | 341.9 (Predicted)[3][6] | 64.7 | 78.37 |
| Solubility Profile | Sparingly soluble in water.[7] Soluble in hot alcohols. | Good solvent when hot, poor when cold for similar compounds.[8] | Good solvent when hot, poor when cold for similar compounds.[9][10] |
Troubleshooting & FAQs
This section addresses common problems encountered during the recrystallization of this compound in a direct question-and-answer format.
Question 1: My compound has "oiled out," forming liquid droplets instead of crystals upon cooling. What's happening and how do I fix it?
Answer: "Oiling out" is a common and problematic phenomenon where the solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice.[11][12] This is particularly relevant for this compound due to its relatively low melting point of 60°C.[3][6]
Causality:
-
Low Melting Point: The primary cause is the melting point of the solute being lower than the temperature of the solution at the point of saturation.[11][13] As the solution cools, it becomes saturated while still warm enough to melt the compound, causing it to precipitate as an oil.
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, exacerbating the issue.[14] These impurities often dissolve preferentially in the oily droplets, defeating the purpose of purification.[15]
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation at a temperature above the compound's melting point.[14]
Solutions:
-
Reheat and Add More Solvent: The most effective first step is to reheat the mixture to redissolve the oil. Add a small additional volume (10-20%) of the hot solvent to decrease the saturation temperature.[11][16]
-
Ensure Slow Cooling: After redissolving, allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it on a wooden block or in a beaker of warm water) can promote the formation of crystals over oil.[13][16]
-
Change Solvents: If the issue persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider switching to a lower-boiling point solvent. For example, if using ethanol (BP 78°C), a switch to methanol (BP 65°C) may be beneficial as its boiling point is closer to the compound's melting point.
-
Use a Solvent/Anti-Solvent System: Dissolve the crude compound in a minimum amount of a "good" solvent (like acetone or ethanol) at room temperature. Then, slowly add a miscible "poor" solvent (like water) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat gently to get a clear solution, then cool slowly.
Question 2: I've cooled the solution, but no crystals have formed. What should I do?
Answer: This is typically due to the formation of a supersaturated solution, where the concentration of the dissolved solute is higher than its normal solubility at that temperature.[16] Crystal formation requires a nucleation event to begin.
Solutions:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[17] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[16]
-
Reduce Solvent Volume: It's possible that too much solvent was added initially.[16] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Once a small amount of solid begins to appear or the solution becomes cloudy, allow it to cool slowly again.
-
Cool to a Lower Temperature: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.[12]
Question 3: My final yield is very low. What are the likely causes?
Answer: A low recovery is a frequent issue in recrystallization. While some loss is inevitable as the compound has some solubility in the cold solvent, significant losses can often be prevented.
Causality & Solutions:
-
Excessive Solvent Use: This is the most common reason for poor yield.[16][18] The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Premature Crystallization: If the compound crystallizes in the filter paper during a hot filtration step (used to remove insoluble impurities), significant product can be lost. Solution: Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution boiling until just before you pour it to ensure it remains hot during filtration.[12]
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of the product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold solvent.[17]
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization can leave a significant amount of product in the filtrate. Solution: After initial cooling to room temperature, cool the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[12]
Question 4: How do I select the best solvent for recrystallization?
Answer: The choice of solvent is the most critical variable for a successful recrystallization.[2] The ideal solvent should exhibit a steep solubility curve for the target compound.
Guiding Principles:
-
High Solubility at High Temperature: The compound should be very soluble in the boiling solvent. This allows you to dissolve the crude material in a minimal amount of solvent.[19]
-
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the same solvent when it is cold (room temperature or below).[2][19] This ensures that the purified compound will crystallize out of the solution upon cooling, allowing for high recovery.
-
Impurities: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).
-
Inertness and Volatility: The solvent must not react with the compound.[19] It should also have a relatively low boiling point so that it can be easily removed from the final crystals by evaporation.[19]
For this compound, alcohols like methanol and ethanol are excellent starting points, as similar aromatic nitro compounds show appropriate solubility behavior in them.[8][9][10]
Recrystallization Troubleshooting Workflow
The following diagram provides a visual decision-making guide for common recrystallization challenges.
Caption: A decision tree for troubleshooting common recrystallization issues.
Experimental Protocol: Recrystallization from Methanol
This protocol provides a step-by-step methodology for the purification of crude this compound.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Activated Charcoal (decolorizing carbon, if needed)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection Test (Small Scale): Place ~50 mg of the crude solid into a small test tube. Add methanol dropwise at room temperature. The solid should be sparingly soluble. Heat the test tube in a warm water bath; the solid should dissolve completely. Allow it to cool; crystals should reappear. This confirms methanol is a suitable solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of methanol, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add methanol in small portions, bringing the solution to a gentle boil between additions. Continue adding methanol until the solid just dissolves completely. Crucial: Avoid adding a large excess of solvent to ensure a good yield.[17]
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip) to the solution.[12] Re-boil the mixture for a few minutes. The charcoal will adsorb colored impurities.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Pour the boiling solution through the filter paper quickly to remove the insoluble materials.[12]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-insulating surface to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: With the vacuum off, add a very small amount of ice-cold methanol to the crystals to wash away any residual soluble impurities from their surface. Reapply the vacuum to pull the wash solvent through.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible.[19] Transfer the crystals to a watch glass and allow them to dry completely before measuring the final weight and melting point. The melting point of the purified product should be sharp and close to 60°C.
References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from Brainly.com. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from pubs.acs.org. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from mt.com. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from chem.rochester.edu. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from Reddit. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
University of California, Irvine. Recrystallization. Retrieved from uci.edu. [Link]
- Unknown.
-
Mettler Toledo. Oiling Out in Crystallization. Retrieved from mt.com. [Link]
- Unknown.
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Retrieved from york.ac.uk. [Link]
- Google Patents. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
Solubility of Things. 3-Methyl-2-nitrobenzoic acid. Retrieved from solubilityofthings.com. [Link]
-
World Journal of Pharmaceutical Research. development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from wjpr.net. [Link]
- Unknown.
-
Royal Society of Chemistry. Nitration of methyl benzoate | Resource. Education in Chemistry. Retrieved from edu.rsc.org. [Link]
-
ResearchGate. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from ResearchGate.net. [Link]
-
ResearchGate. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from ResearchGate.net. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging this compound in Pharmaceutical Synthesis. Retrieved from innopharmchem.com. [Link]
-
PubChemLite. This compound (C9H9NO5). Retrieved from pubchemlite.com. [Link]
-
NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Retrieved from nist.gov. [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 3. METHYL-2-METHOXY-3-NITROBENZOATE CAS#: 90564-26-4 [m.chemicalbook.com]
- 4. METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4 [chemicalbook.com]
- 5. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]
- 6. METHYL-2-METHOXY-3-NITROBENZOATE manufacturers and suppliers in india [chemicalbook.com]
- 7. Page loading... [guidechem.com]
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- 9. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. reddit.com [reddit.com]
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- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Recrystallization [sites.pitt.edu]
Technical Support Center: Optimizing Temperature Conditions for Nitration Reactions
Welcome to the technical support center for optimizing temperature conditions in nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters in nitration chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding temperature control in nitration.
Q1: Why is precise temperature control so critical for nitration reactions?
Precise temperature control is paramount because nitration is a highly exothermic process, meaning it releases a significant amount of heat.[1][2][3] Failure to manage this heat can lead to several adverse outcomes:
-
Safety Hazards (Thermal Runaway): The most severe risk is a "runaway reaction." This occurs when the rate of heat generation surpasses the rate of heat removal by the cooling system.[4][5][6] This creates a dangerous positive feedback loop: the reaction temperature rises, which accelerates the reaction rate, generating even more heat.[5][6] This can cause a rapid increase in temperature and pressure, potentially leading to violent decomposition, equipment failure, or explosion.[5]
-
Reduced Product Yield and Purity: Elevated temperatures can cause the decomposition of nitric acid and the substrate, leading to the formation of unwanted by-products like nitrogen dioxide and various oxidation products.[7] This often manifests as the reaction mixture turning dark brown or black and complicates the purification process.[7][8]
-
Poor Selectivity: Temperature significantly influences both regioselectivity (ortho, meta, para isomer distribution) and the degree of nitration (mono- vs. di- or polynitration).[1][7] For instance, in the nitration of benzene, maintaining a temperature below 50°C is crucial to favor the formation of nitrobenzene over dinitrobenzene.[7]
Q2: Is there a single "ideal" temperature for all nitration reactions?
No, there is no universal "ideal" temperature. The optimal temperature is highly dependent on the reactivity of the aromatic substrate and the strength of the nitrating agent used.[7] A tailored approach based on the substrate's electronic properties is necessary.
Q3: How does the substrate's reactivity dictate the optimal temperature range?
The electronic nature of the substrate is the primary factor determining the required reaction conditions. A general guideline is as follows:
-
Activated Substrates: Compounds with electron-donating groups (e.g., phenol, aniline derivatives) are highly reactive. They require very low temperatures, often in the -10°C to 5°C range, to prevent rapid, uncontrolled reactions, oxidation, and over-nitration.[7]
-
Moderately Activated/Deactivated Substrates: Aromatics like toluene or benzene are less reactive and typically require temperatures between 0°C and 50°C .[7]
-
Strongly Deactivated Substrates: Substrates with strong electron-withdrawing groups (e.g., nitrobenzene) are very unreactive. Nitrating these compounds requires more forcing conditions, which may include higher temperatures (e.g., >60°C ) and stronger nitrating agents, such as using fuming sulfuric acid (oleum).[7] Even under these conditions, careful and gradual temperature control is essential.
Q4: My reaction is very slow or not proceeding. Should I just increase the temperature?
While a low temperature can significantly slow the reaction rate, indiscriminately increasing the temperature should be the last resort and must be done with extreme caution.[7] Before raising the temperature, consider these factors:
-
Reagent Quality: Ensure that your nitric and sulfuric acids are fresh and of the correct concentration. Decomposed or diluted acids will hinder the formation of the necessary nitronium ion (NO₂⁺).
-
Mixing Efficiency: In heterogeneous reactions where the substrate is not fully soluble in the acid mixture, poor agitation can be the rate-limiting factor. Inefficient stirring leads to localized "hot spots" and poor mass transfer.[4][9] Ensure vigorous and consistent agitation.
-
Nitrating Agent Strength: For deactivated substrates, a stronger nitrating system (e.g., increasing the proportion of sulfuric acid or using oleum) may be a more effective and safer alternative than simply raising the temperature.[7]
If you must increase the temperature, do so in small, gradual increments (e.g., 5-10°C at a time) while continuously monitoring the internal reaction temperature for any sign of a sudden exotherm.[7]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured, question-and-answer approach to diagnosing and solving specific problems encountered during nitration experiments.
| Problem Category | Observed Issue & Question | Potential Causes & Solutions |
| Low Yield / Incomplete Reaction | Q: My reaction has a very low yield, and TLC analysis shows a significant amount of unreacted starting material. What went wrong? | 1. Temperature Too Low: The activation energy for the reaction is not being overcome. Solution: Cautiously and gradually increase the reaction temperature in small increments while monitoring closely.[7] 2. Insufficient Reaction Time: The reaction may simply need more time to reach completion at the set temperature. Solution: Extend the reaction time, using TLC to monitor the consumption of the starting material.[8] 3. Poor Mixing: For heterogeneous reactions, inefficient stirring can limit the reaction rate at the phase interface. Solution: Increase the agitation speed to improve mass transfer between the organic and acid phases.[9] |
| Poor Selectivity | Q: My reaction is producing a high percentage of dinitro or other polynitrated products. How can I favor mono-nitration? | 1. Temperature Too High: Higher temperatures provide the activation energy needed for subsequent nitration steps on the already nitrated ring, reducing the yield of the desired mono-nitrated product.[7] Solution: Lower the reaction temperature. Performing the reaction in an ice bath (0°C) or an ice-salt bath (<0°C) is highly recommended.[7] 2. Uncontrolled Exotherm: Even if the bath temperature is low, localized hot spots can form due to rapid addition of the nitrating agent. Solution: Add the nitrating agent slowly and dropwise, ensuring the internal reaction temperature remains stable and does not spike.[7][9] |
| Product Decomposition | Q: The reaction mixture turned dark brown or black, and the final product is impure with tar-like substances. Why did this happen? | 1. Oxidation of Substrate/Product: Elevated temperatures can cause the strong oxidizing nature of nitric acid to degrade sensitive organic materials.[7][8] This is especially true for activated substrates like phenols. Solution: Immediately lower the reaction temperature. Ensure the rate of addition of the nitrating agent is slow and controlled to prevent temperature spikes.[7] 2. Decomposition of Nitrating Agent: At higher temperatures, nitric acid can decompose, forming nitrogen oxides (the source of brown fumes) which can lead to unwanted side reactions.[7] Solution: Maintain the recommended low temperature for your specific substrate. |
| Safety Incidents | Q: I observed a sudden, uncontrolled spike in the internal reaction temperature that did not respond to my cooling bath. What is happening and what should I do? | This is a THERMAL RUNAWAY. The rate of heat generation is exceeding the rate of heat removal.[5] IMMEDIATE ACTION: 1. Stop Reagent Addition: Immediately cease adding any reagents.[5] 2. Maximize Cooling: Apply the maximum cooling possible (e.g., add more ice/dry ice to the bath).[5] 3. Alert Others: Inform your supervisor and follow all established laboratory emergency protocols.[9] 4. Prepare to Quench (Last Resort): If the temperature continues to rise dramatically, and as a last resort according to your lab's safety plan, prepare to quench the reaction by cautiously adding the mixture to a large volume of ice.[4][9] Caution: This can be hazardous as the dilution of sulfuric acid is also highly exothermic.[9] |
Experimental Protocols & Methodologies
Protocol 1: Temperature-Controlled Nitration of Methyl Benzoate
This protocol details a standard procedure emphasizing rigorous temperature control for a moderately deactivated substrate.
1. Preparation of the Nitrating Mixture ("Mixed Acid"): a. In a clean, dry flask, place 15 mL of concentrated sulfuric acid (H₂SO₄). b. Place this flask in an ice-water bath and allow it to cool to below 10°C. c. Slowly and dropwise , with continuous swirling or stirring, add 5 mL of concentrated nitric acid (HNO₃) to the cold sulfuric acid. d. Allow this nitrating mixture to cool completely in the ice bath before use.
2. Reaction Setup: a. Place a flask containing 5.0 mL of methyl benzoate into a larger beaker filled with an ice-water bath. Ensure the flask is securely clamped. b. Add a magnetic stir bar and begin stirring to ensure the contents are pre-cooled to below 5°C. c. Crucially, insert a thermometer to monitor the internal temperature of the reaction mixture, not the bath temperature.
3. Nitration Reaction: a. Using a dropping funnel or pipette, add the pre-cooled nitrating mixture to the stirred methyl benzoate drop by drop . b. The rate of addition must be controlled to ensure the internal temperature does not rise above 15°C . If the temperature approaches this limit, pause the addition until it cools down. c. The slow addition is critical for dissipating the heat generated by the exothermic reaction.[9]
4. Reaction and Quenching: a. After the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion. b. Quench the reaction by slowly pouring the mixture into a beaker containing a large volume of crushed ice and water, while stirring vigorously. The solid product should precipitate. c. Isolate the product via vacuum filtration and wash with cold water.[10]
Visualization of Key Concepts
Logical Workflow for Troubleshooting Temperature Issues
The following diagram outlines a decision-making process for addressing common temperature-related problems during a nitration reaction.
Caption: A decision tree for troubleshooting common temperature issues in nitration.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Kinetic vs.
- BenchChem. (2025).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- BenchChem. (2025).
- MDPI. (2023).
- BenchChem. (2025).
- BenchChem. (2025).
- vpscience.org. (n.d.).
- BenchChem. (2025).
Sources
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- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Methyl 2-methoxy-3-nitrobenzoate
Here is a technical support center with troubleshooting guides and FAQs for reactions involving Methyl 2-methoxy-3-nitrobenzoate.
Welcome to our dedicated technical resource for researchers, chemists, and process development professionals working with this compound (CAS 90564-26-4). This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common challenges encountered during its use in organic synthesis.
Section 1: Reduction of the 3-Nitro Group
The conversion of the aromatic nitro group to an amine is one of the most frequent transformations performed on this substrate. However, this reduction can be fraught with challenges, from incomplete reactions to the formation of undesired intermediates.
Q1: My catalytic hydrogenation of this compound to the corresponding aniline is slow or incomplete. What are the common causes and how can I resolve this?
A1: Sluggish or incomplete catalytic hydrogenations are common issues that can often be traced to catalyst activity, substrate purity, or reaction conditions.[1]
Underlying Causes & Solutions:
-
Catalyst Inactivity: The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is the engine of this reaction. Its performance can be compromised for several reasons.[2]
-
Age and Storage: Catalysts have a shelf life and can deactivate if stored improperly. Always use a fresh batch from a reputable supplier for critical reactions.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or even the hydrogen gas can "poison" the catalyst, rendering it inactive. Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[1] Purifying the starting material by recrystallization or passing a solution of it through a small plug of silica or activated carbon can be effective.
-
Insufficient Loading: For bench-scale reactions, a catalyst loading of 5-10 mol% (w/w) of Pd/C is typical. If the reaction is slow, consider increasing the loading.
-
-
Poor Solubility: The substrate must have adequate solubility in the reaction solvent for efficient mass transfer to the catalyst surface.[2] this compound is soluble in common solvents like methanol, ethanol, and ethyl acetate, which are excellent choices for hydrogenation. If co-solvents are used, ensure complete dissolution.
-
Inadequate Hydrogen Pressure: While many reductions proceed smoothly at atmospheric pressure, some may require higher pressures to increase the rate.[2] If your equipment allows, increasing the hydrogen pressure to 3-4 bar (approx. 45-60 psi) can significantly accelerate the reaction.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and solve incomplete hydrogenation issues.
Caption: A logical workflow for troubleshooting incomplete catalytic hydrogenation.
Q2: I'm observing significant side products during the nitro reduction, and my final product is not the clean aniline. What are these impurities and how can I achieve a more selective reduction?
A2: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction stalls or conditions are not optimal, these can accumulate or react further to form dimeric impurities like azoxy or azo compounds.[2]
Common Side Products & Mitigation Strategies:
| Side Product | Formation Mechanism | Recommended Solution |
| Nitroso/Hydroxylamine Intermediates | Incomplete reduction due to insufficient reducing agent or poor catalyst activity. | Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenations, ensure the catalyst is active and reaction is run to completion (monitor by TLC/LCMS). |
| Azoxy/Azo Compounds | Condensation reactions of intermediates, often promoted by certain reagents (e.g., LiAlH₄ with aromatic nitro compounds) or exothermic conditions.[3] | Avoid harsh reducing agents like LiAlH₄. Use milder, more controlled methods like catalytic hydrogenation or metal/acid reductions (e.g., SnCl₂, Fe/HCl).[3][4] Ensure proper temperature control, especially during large-scale reactions, as nitro reductions are highly exothermic.[5] |
| Dehalogenation | If other halides are present on the ring, catalytic hydrogenation (especially with Pd/C) can cause reductive cleavage of C-Halogen bonds. | For halogenated substrates, Raney Nickel is often a better choice as it is less prone to causing dehalogenation.[3] |
Recommended Selective Reduction Protocol (SnCl₂):
For substrates with functional groups sensitive to catalytic hydrogenation, reduction with tin(II) chloride is a reliable alternative.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 50-78°C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Isolation: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad with the reaction solvent. The desired aniline can then be isolated from the filtrate by extraction and solvent evaporation.[2]
Caption: Pathway of nitro group reduction showing key intermediates and side products.
Section 2: Reactions at the Ester and Methoxy Groups
While the nitro group is often the primary site of reactivity, the methyl ester and methoxy groups can also participate in or be compromised by certain reaction conditions.
Q3: I am trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is incomplete or I'm seeing decomposition. What are the best practices?
A3: Ester hydrolysis under either acidic or basic conditions is standard, but with a substituted aromatic ester, care must be taken to avoid unwanted side reactions.
Troubleshooting Hydrolysis:
-
Incomplete Basic Hydrolysis (Saponification):
-
Cause: Insufficient base, short reaction time, or low temperature. Steric hindrance from the ortho-methoxy group can slow the rate of nucleophilic attack by hydroxide.
-
Solution: Use a sufficient excess of a strong base like NaOH or LiOH (2-4 equivalents) in a water/co-solvent mixture (e.g., water/methanol or water/THF) to ensure solubility. Heating to reflux is often necessary to drive the reaction to completion. Monitor by TLC until all starting material is consumed.[6]
-
-
Substrate Decomposition:
-
Cause: Harsh acidic or basic conditions at high temperatures for prolonged periods can lead to decomposition or ether cleavage. Strong bases could potentially react with other parts of the molecule.
-
Solution: Opt for milder conditions first. For basic hydrolysis, using LiOH in a THF/water mixture at room temperature or slightly elevated temperatures (40-50°C) is often effective and less harsh than refluxing NaOH. For acidic hydrolysis, use milder acids before resorting to concentrated HCl or H₂SO₄.[7]
-
Standard Saponification Protocol:
-
Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add Lithium Hydroxide (LiOH·H₂O, 2.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or warm gently to 40°C. Monitor the reaction's progress by TLC or LCMS.
-
Workup: Once complete, acidify the reaction mixture with dilute HCl (e.g., 1 M) to a pH of ~2. The carboxylic acid product will typically precipitate.
-
Isolation: The solid product can be collected by vacuum filtration, or the aqueous mixture can be extracted with a suitable organic solvent like ethyl acetate.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack, potentially allowing for the displacement of the methoxy group or another suitable leaving group if one were present.
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the methoxy group, but the reaction is not working. Is this feasible?
A4: While the nitro group is a powerful activating group for SNAr, the methoxy group is generally a poor leaving group. SNAr reactions are most efficient when a good leaving group (like a halide) is positioned ortho or para to a strong electron-withdrawing group.[8]
Feasibility Analysis:
-
Leaving Group Ability: The order of leaving group ability in SNAr is generally F > Cl > Br > I >> OR, NR₂. The methoxide anion (CH₃O⁻) is a relatively strong base and therefore a poor leaving group.
-
Activation: The nitro group at the 3-position is meta to the methoxy group at the 2-position. For optimal stabilization of the negatively charged intermediate (the Meisenheimer complex), the electron-withdrawing group should be ortho or para to the leaving group.[8] A meta-relationship provides much weaker activation.
Alternative Strategies:
If your synthetic goal requires substitution at the C2 position, a different synthetic route is likely necessary. Direct SNAr displacement of the methoxy group on this specific substrate is mechanistically disfavored and unlikely to proceed with any appreciable yield. Consider starting from a precursor where a halogen is in the C2 position, such as Methyl 2-chloro-3-nitrobenzoate.
Caption: Stabilization of the Meisenheimer complex in SNAr reactions.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
- Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
-
ACS Green Chemistry Institute. Nitro Reduction - Reagent Guides. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. Reduction of nitro groups on benzene. [Link]
-
Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. [Link]
Sources
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- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. quora.com [quora.com]
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Technical Support Center: Purification of Methyl 2-methoxy-3-nitrobenzoate
Welcome to the technical support center for the purification of Methyl 2-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical pharmaceutical intermediate.[1] Here, we address common challenges and provide in-depth, field-proven solutions to ensure the highest purity of your compound, which is essential for reproducible results in downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through electrophilic nitration of a precursor, you are likely to encounter several types of impurities:
-
Regioisomers: The nitration of aromatic rings can often lead to the formation of isomers. Depending on the starting material, you might see other nitro-substituted benzoates. For instance, in similar nitration reactions, the formation of 4-nitro and 6-nitro isomers has been observed.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Acidic Impurities: If using a classic nitrating mixture of nitric acid and sulfuric acid, residual acids are a primary impurity that must be removed.[3][4][5][6]
-
Byproducts from Side Reactions: Over-nitration can lead to dinitro compounds, and other side reactions may produce phenolic byproducts.[7]
Q2: My crude product is a dark oil/solid. What is the first step I should take to purify it?
A dark color often indicates the presence of acidic residue and other minor, highly conjugated byproducts. The first and most straightforward purification step is an acid-base extraction . This technique is highly effective at removing acidic impurities from a neutral organic compound like your target ester.[8][9][10][11] The process involves dissolving your crude product in an organic solvent and washing it with a mild aqueous base, such as sodium bicarbonate solution.[9][10] This converts the residual strong acids into their corresponding salts, which are soluble in the aqueous layer and can be easily separated and removed.[8][9]
Caution: It is critical to use a weak base like sodium bicarbonate. A strong base, such as sodium hydroxide, can hydrolyze your ester product.[8]
Troubleshooting and In-depth Guides
Issue 1: After an initial acid-base wash, my product's purity is still low, and I suspect the presence of isomers.
This is a common scenario where simple extraction is insufficient. To separate compounds with similar functionalities but different spatial arrangements, such as regioisomers, column chromatography is the most effective technique.[7][12][13]
Principle of Separation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[12][13] Compounds with higher polarity will interact more strongly with the polar silica gel and will elute from the column more slowly than less polar compounds.[7][12]
Caption: Workflow for purification by column chromatography.
Detailed Protocol for Column Chromatography:
-
Select an Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[14] You are aiming for a solvent ratio that gives your desired product an Rf value of approximately 0.3.
-
Prepare the Column:
-
Choose a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexane).
-
Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, create a "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect:
-
Begin eluting with a low-polarity solvent mixture and gradually increase the polarity (e.g., from 100% hexane to a 90:10 hexane:ethyl acetate mix).
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Analyze Fractions:
-
Spot each fraction onto a TLC plate to monitor the separation.
-
Combine the fractions that contain your pure product.
-
-
Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Issue 2: My product is a solid, but its melting point is broad and lower than the literature value, even after chromatography.
A broad melting point range is a classic sign of impurities. If chromatography has not been sufficient, recrystallization is an excellent final polishing step. This technique is particularly effective at removing small amounts of impurities that may co-elute with your main product.
Principle of Recrystallization: This method relies on the differences in solubility of your compound and the impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).
Caption: Decision-making process for recrystallization.
Detailed Protocol for Recrystallization:
-
Solvent Selection: Ethanol or methanol are often effective solvents for recrystallizing nitrobenzoate compounds.[3][15] The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[16] Add the solvent dropwise to avoid using an excess, which would reduce your yield.[16]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, using a Buchner funnel.[6][16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Issue 3: How do I confirm the purity of my final product?
A multi-pronged approach to purity analysis is always recommended for ensuring the quality of pharmaceutical intermediates.
Purity Confirmation Methods
| Analytical Technique | Information Provided | Key Considerations |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. | Impurities typically depress and broaden the melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Provides a quantitative measure of purity (e.g., % area of the main peak) and can detect non-volatile impurities.[17] | A suitable method with a reference standard is required for accurate quantification. Phenyl-hexyl columns can be advantageous for separating aromatic compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying volatile impurities. The mass spectrum provides structural information.[2] | The compound must be thermally stable and volatile enough for GC analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide definitive structural confirmation and can reveal the presence of impurities through unexpected peaks.[17] | The integration of peaks can be used for a rough estimation of purity against a known standard. |
By systematically applying these purification and analytical techniques, you can confidently remove impurities from your this compound and ensure its suitability for your research and development needs.
References
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
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Safrole. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]
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CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
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UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]
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ResearchGate. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
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ResearchGate. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
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Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
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YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging this compound in Pharmaceutical Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Analytical Rigor: Ensuring Quality of Methyl 2-amino-3-nitrobenzoate. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of Methyl 2-methoxy-3-nitrobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the bulk production of Methyl 2-methoxy-3-nitrobenzoate (CAS No: 90564-26-4). As a key building block in pharmaceutical synthesis, ensuring a scalable, safe, and efficient production process is paramount.[1] This document addresses common challenges encountered during scale-up through a practical question-and-answer format, grounded in established chemical principles and safety protocols.
Section 1: General Synthesis & Scale-Up Strategy
Q1: What is the most common synthetic route for this compound, and what are the key considerations for its scale-up?
The standard laboratory synthesis involves the electrophilic aromatic substitution (nitration) of Methyl 2-methoxybenzoate. The reaction typically uses a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[2][3][4] The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[4][5]
When scaling up this synthesis from the bench to pilot or production scale, several factors that are negligible in the lab become critical.[6][7]
Key Scale-Up Considerations:
-
Heat Management: Nitration is a highly exothermic reaction.[8][9] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, or "thermal runaway," which can cause violent reactions, explosions, and the formation of hazardous byproducts.[7][8] Therefore, robust cooling systems and careful, controlled addition of reagents are essential.[10]
-
Mixing and Mass Transfer: Inefficient stirring on a large scale can create localized "hot spots" and concentration gradients.[7][10] This can lead to poor reaction control, increased byproduct formation, and reduced yield. The choice of reactor and agitator design is crucial for maintaining a homogeneous reaction mixture.
-
Reagent Stoichiometry and Addition Rate: The molar ratio of nitric acid to the substrate must be carefully controlled. An excess of nitrating agent can lead to the formation of dinitrated byproducts.[11] The rate of addition of the mixed acid must be slow enough to allow the cooling system to manage the heat generated.[10]
-
Safety and Engineering Controls: Large-scale nitrations require dedicated facilities with appropriate engineering controls, such as blast shields, emergency quenching systems, and robust ventilation to handle toxic fumes like nitrogen oxides.[8]
Below is a workflow diagram illustrating the key stages of the scale-up process.
Caption: Troubleshooting flowchart for addressing low product yield.
Q3: The isolated product is an oil or fails to solidify completely. What causes this and what is the remedy?
This is a common problem, particularly if the product is impure. The melting point of pure this compound is around 60°C. [1]An oily or semi-solid product indicates significant impurities that are causing melting point depression.
-
Likely Causes :
-
Presence of Isomeric Impurities : The presence of other mononitrated isomers, which may have lower melting points or exist as oils, can prevent the desired product from crystallizing effectively. [12][13] 2. Unreacted Starting Material : If the reaction is incomplete, the presence of liquid Methyl 2-methoxybenzoate will result in an oily product.
-
Insufficient Cooling During Precipitation : Quenching the reaction mixture too slowly or without sufficient ice can lead to the product oiling out instead of forming a crystalline solid. [12]
-
-
Solutions :
-
Ensure Complete Precipitation : Pour the reaction mixture slowly into a vigorously stirred, large volume of crushed ice or an ice-water slurry. [10][14]This promotes rapid cooling and solidification.
-
Scratching : If an oil forms, induce crystallization by scratching the inside of the vessel with a glass rod at the oil-water interface. [14] 3. Purification : If the product remains oily due to impurities, isolate the crude material by extraction with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it. The resulting crude oil can then be purified by column chromatography or by attempting recrystallization with a different solvent system.
-
Q4: The purity of my final product is poor, with a low and broad melting point. What are the likely impurities and how can I remove them?
A low, broad melting point is a definitive sign of impurities. [12]For this specific synthesis, the most common impurities are:
-
Regioisomers : Methyl 2-methoxy-5-nitrobenzoate and Methyl 2-methoxy-x-nitrobenzoates.
-
Dinitrated Products : Formed if conditions are too harsh or excess nitrating agent is used.
-
Starting Material : Unreacted Methyl 2-methoxybenzoate.
-
Hydrolysis Product : 2-methoxy-3-nitrobenzoic acid.
Purification Strategy: Recrystallization
Recrystallization is the most effective method for purifying the solid product on a large scale. [2][15]
-
Recommended Solvents : Methanol is commonly cited as a good solvent for recrystallization. [15][16]An ethanol/water mixture can also be effective.
-
Procedure :
-
Dissolve the crude solid in the minimum amount of hot solvent. [2][15]Using excess solvent will reduce the recovery yield.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to form well-defined crystals. Rapid cooling can trap impurities.
-
Once at room temperature, cool the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the product thoroughly under vacuum.
-
Section 3: Process & Analytical Procedures
Q5: Which analytical techniques are essential for monitoring reaction progress and assessing the final product's purity?
A robust analytical strategy is crucial for process control and quality assurance in bulk production. [17]
-
Reaction Monitoring :
-
Thin-Layer Chromatography (TLC) : A quick and effective method for qualitatively monitoring the disappearance of the starting material and the appearance of the product. [18] * High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on the conversion of starting material and the formation of products and byproducts. It is the preferred method for in-process control in a manufacturing setting. [17]
-
-
Final Product Qualification :
-
HPLC : Used to determine the final purity of the product, quantifying it against a reference standard and identifying any impurities. [17] * Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure and identify the isomeric purity of the final product. [5][17] * Melting Point : A sharp melting point close to the literature value (approx. 60°C) is a good indicator of high purity. [1] * Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the ester carbonyl (around 1720 cm⁻¹) and the nitro group stretches (around 1530 and 1350 cm⁻¹). [14][17] * Mass Spectrometry (MS) : Confirms the molecular weight of the compound. [17]
-
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging this compound in Pharmaceutical Synthesis. BenchChem.
- Yan, G., & Yang, M. (2013). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Organic & Biomolecular Chemistry, 11, 2554–2566.
- BenchChem. (2025).
- Nitration reaction safety. (2024, June 6). YouTube.
- Khan, A. A., et al. (2024).
- Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1726-1733.
- Gallagher, W. P., et al. (2016). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development, 20(4), 803-812.
- Rehman, F., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 98, 1-18.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec.
- Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Wikipedia. (2023). Nitrobenzoic acid.
- WO2020131574A1 - Method of reducing aromatic nitro compounds. (2020).
- Armor, J. N. (2012). Challenges of scaling up chemical processes (based on real life experiences).
- Wikipedia. (2023). Reduction of nitro compounds.
- Sciencemadness.org. (2013).
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.).
- Yan, G., & Yang, M. (2013). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry.
- How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting
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- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. (2016).
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- Methyl 2-methoxy-3-nitrobenzo
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- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
- Nitration and arom
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- Nitration of Methyl Benzoate. (n.d.).
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Technical Support Center: Safe Handling of Methyl 2-methoxy-3-nitrobenzoate
Welcome to the Technical Support Center for Methyl 2-methoxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound. Our approach is rooted in a deep understanding of the chemical's properties and potential reactivity. This resource provides direct answers to potential issues and clarifies the primary safety considerations for your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: Does this compound pose a hazardous polymerization risk?
Based on available safety data for structurally similar compounds, hazardous polymerization is not a recognized risk for this compound. Safety Data Sheets (SDS) for related molecules, such as Methyl 2-methoxy-5-nitrobenzoate and Methyl 2-methyl-3-nitrobenzoate, explicitly state that "Hazardous polymerization does not occur"[1][2]. The primary chemical structure—a substituted benzene ring—lacks the typical vinyl or other unsaturated functionalities that are susceptible to radical chain-reaction polymerization.[3]
The primary hazards associated with this class of compounds are not related to polymerization but to thermal instability and decomposition, which are characteristic of many organic nitro compounds.[4][5]
Q2: What are the primary safety concerns when working with this compound?
The main safety concerns are related to the thermal stability of the nitroaromatic system. Pure organic nitro compounds can decompose exothermically at high temperatures, and in some cases, this decomposition can be violent or explosive.[4][5] The presence of contaminants, such as strong bases, oxidizing agents, or metal catalysts, can significantly lower the decomposition temperature.[4][5]
Key hazards include:
-
Thermal Decomposition: The compound can decompose under heat, releasing toxic fumes like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
-
Runaway Reactions: In the presence of certain contaminants or at elevated temperatures, the decomposition can become self-accelerating (a runaway reaction).[4]
-
Incompatibility: The compound is incompatible with strong oxidizing agents and strong bases.[1][2][6]
Q3: How do the nitro and methoxy functional groups influence the molecule's stability?
The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring and is central to the molecule's thermal instability.[7] The energy stored in the N-O bonds can be released during decomposition, leading to highly exothermic events.[4]
The methoxy group (-OCH₃) is an electron-donating group. While it can influence the electronic properties of the molecule, some studies on other chemical systems have suggested that methoxy groups can sometimes negatively affect the thermal stability of polymers by increasing electron donation to the aromatic rings.[8] However, the dominant safety consideration for this molecule remains the nitro group's potential for thermal decomposition.
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the compound's stability.
-
Environment: Store in a dry, cool, and well-ventilated place.[2][9][10]
-
Temperature: Store at room temperature, avoiding heat sources.[10]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and bases.[1][2][6]
The following diagram outlines the key storage considerations:
Caption: Recommended storage conditions.
Troubleshooting Guide: Experimental Scenarios
This section provides guidance for specific issues that may arise during experiments.
Issue 1: My reaction is showing an unexpected temperature increase (exotherm), pressure buildup, or color change (e.g., turning dark brown or black). What should I do?
These are potential signs of a decomposition reaction beginning. A rapid and uncontrolled temperature increase indicates a potential runaway reaction.
Immediate Actions:
-
Alert Personnel: Immediately inform colleagues and your lab supervisor.
-
Remove Heat: If the reaction is being heated, immediately remove the heat source.
-
Initiate Cooling: If possible and safe, use an ice bath or other external cooling method to lower the temperature of the reaction vessel.
-
Do Not Seal the Vessel: Ensure the reaction vessel is not a closed system to prevent dangerous pressure buildup.
-
Evacuate if Necessary: If the temperature or pressure continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Causality: An unexpected exotherm may be caused by the reaction temperature exceeding the compound's decomposition onset temperature, which could be lowered by the presence of contaminants (e.g., residual base from a previous step) or incompatible reagents.[4][5]
Issue 2: I need to heat a reaction containing this compound. What is the maximum safe temperature, and what precautions are essential?
Protocol for Heating Reactions:
-
Perform a Risk Assessment: Before scaling up, consider running a small-scale differential scanning calorimetry (DSC) or similar thermal analysis on your reaction mixture to determine the onset temperature of any exothermic decomposition.
-
Maintain a Safe Temperature Margin: Keep the reaction temperature significantly below the determined decomposition onset. A safety margin of 50-100 °C is often recommended.
-
Use Controlled Heating: Employ a well-calibrated heating mantle with a thermocouple controller or an oil bath to prevent temperature overshoots. Avoid direct, uncontrolled heating with a Bunsen burner.
-
Ensure Continuous Monitoring: Never leave a heated reaction unattended. Use temperature probes and alarms if available.
-
Maintain Good Agitation: Ensure efficient stirring to dissipate heat evenly and avoid localized hot spots.
The following workflow diagram illustrates the decision-making process for heating reactions:
Caption: Decision workflow for heating reactions.
Issue 3: How should I properly quench my reaction and dispose of waste containing this compound?
Quenching:
-
Cool the reaction mixture to room temperature or below before quenching.
-
Avoid quenching with strong bases if possible, as this can be an incompatibility.[6] If a basic quench is necessary, add the quenching agent slowly with efficient cooling and monitoring.
Disposal:
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations.[9]
-
Label waste containers clearly.
-
Do not mix with incompatible waste streams, such as strong oxidizing agents or highly basic solutions.
-
Consider offering surplus and non-recyclable solutions to a licensed disposal company.[9]
Summary of Key Safety Data
| Parameter | Information | Source(s) |
| Hazardous Polymerization | Does not occur. | [1][2][6] |
| Chemical Stability | Stable under recommended storage conditions. | [1][6][9] |
| Primary Hazards | Thermal decomposition at high temperatures; potential for runaway reaction. | [4][5] |
| Conditions to Avoid | Heat, flames, sparks, and incompatible materials. | [1][6][11] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [1][2][6][12] |
| Hazardous Decomp. Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [2] |
References
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- SAFETY DATA SHEET - Sigma-Aldrich (Methyl 2-nitrobenzo
- Methyl 2-methoxy-5-nitrobenzoate - SAFETY D
- SAFETY DATA SHEET (Methyl 3-nitrobenzo
- SAFETY DATA SHEET - Fisher Scientific (Methyl 3-nitrobenzo
- MSDS - OHS14953 (METHYL-M-NITROBENZO
- SAFETY DATA SHEET - Fisher Scientific (Methyl 2-methyl-3-nitrobenzo
- SAFETY DATA SHEET (Benzoic acid, 2-methyl-3-nitro-). Thermo Fisher Scientific.
- Polymeris
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Methyl 3-methoxy-4-nitrobenzo
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety and Environmental Protection.
- Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
Sources
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- 12. file.medchemexpress.com [file.medchemexpress.com]
Addressing solubility issues of Methyl 2-methoxy-3-nitrobenzoate in organic solvents
Welcome to the technical support center for Methyl 2-methoxy-3-nitrobenzoate (CAS No. 90564-26-4). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.
Understanding the Molecule: Physicochemical Properties
This compound is a nitroaromatic compound. Its structure, featuring a benzene ring substituted with a methyl ester, a methoxy group, and a nitro group, dictates its solubility behavior. The presence of the polar nitro and ester groups, combined with the generally nonpolar aromatic ring, results in moderate polarity. This structural composition is key to understanding its interactions with various organic solvents.
| Property | Value | Source |
| Molecular Formula | C9H9NO5 | [1] |
| Molecular Weight | 211.17 g/mol | [2] |
| Appearance | White to pale beige solid | [3][4] |
| Melting Point | 62-65 °C | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of this compound in common organic solvents?
A1: Given its structure, this compound, a substituted methyl ester, is expected to be soluble in a range of common organic solvents. Generally, it is soluble in methanol.[5] Based on the principle of "like dissolves like," solvents with moderate to high polarity are good starting points. These include:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)[6][7]
It is expected to have lower solubility in nonpolar solvents such as hexane and heptane.[7] A related compound, methyl 3-nitrobenzoate, is noted to be slightly soluble in ethanol and ether, and insoluble in water.[8]
Q2: I'm observing incomplete dissolution in my chosen solvent. What are the likely causes?
A2: Incomplete dissolution can stem from several factors:
-
Insufficient Solvent Volume: The concentration of your solution may be exceeding the solubility limit of the solvent at the current temperature.
-
Low Temperature: The solubility of solids in liquids generally increases with temperature. Your experimental conditions might be too cold.
-
Impure Compound or Solvent: Impurities in either the solute or the solvent can alter the expected solubility.
-
Equilibrium Not Reached: Dissolution is a process that takes time. Insufficient mixing or time may result in a non-saturated solution, even with undissolved solid present.
Q3: Can I use heat to increase the solubility of this compound?
A3: Yes, gently heating the solution is a common and effective method to increase the solubility of most solid organic compounds. However, exercise caution. Nitroaromatic compounds can be thermally sensitive.[9] It is crucial to:
-
Use a controlled heating method like a water bath.
-
Avoid excessive temperatures to prevent potential degradation of the compound.
-
Always work in a well-ventilated fume hood.
Q4: Are there any solvent systems to avoid when working with this compound?
A4: While broadly compatible with many organic solvents, it's wise to consider the downstream application. For instance, if the subsequent step involves a reaction with a strong nucleophile, avoid protic solvents like methanol or ethanol that could participate in the reaction. Similarly, for reactions sensitive to water, ensure the use of anhydrous solvents.
Troubleshooting Guides
This section provides systematic approaches to address specific solubility challenges you may encounter.
Guide 1: Systematic Solvent Selection
If you are unsure which solvent to use, a systematic approach is recommended. The following workflow will help you identify a suitable solvent for your desired concentration.
Caption: Workflow for systematic solvent selection.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) into several small vials.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different organic solvent to each vial.
-
Mixing: Vigorously vortex or shake each vial for 2-3 minutes at room temperature.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the mixing.
-
Heating: If the solid persists, gently warm the vial in a water bath and observe any changes in solubility.
-
Documentation: Record the approximate solubility in each solvent (e.g., mg/mL).
Guide 2: Employing Co-Solvent Systems
When a single solvent does not provide the desired solubility, a co-solvent system, which is a mixture of two or more miscible solvents, can be highly effective.[10][11]
Core Principle: The addition of a "good" solvent to a "poor" solvent can create a mixture with the desired solubilizing properties. This technique works by modifying the overall polarity of the solvent system to better match that of the solute.[10]
Common Co-Solvent Systems:
-
Dichloromethane/Hexane: Useful for reactions where a less polar environment is ultimately desired. Start by dissolving the compound in a minimal amount of DCM, then gradually add hexane.
-
Ethanol/Water: While this compound has low water solubility, a small percentage of water in ethanol can sometimes enhance the solubility of polar compounds.[10]
-
Toluene/Methanol: A versatile combination for a range of polarities.
Troubleshooting Workflow for Co-Solvents
Caption: Decision-making process for using co-solvents.
Experimental Protocol: Co-Solvent Method
-
Select Solvents: Choose a "good" solvent in which your compound is highly soluble (e.g., DCM) and a "poor" solvent that is miscible with the first (e.g., hexane).
-
Initial Dissolution: Dissolve your compound in the minimum required volume of the "good" solvent.
-
Titration: Slowly add the "poor" solvent to the solution while constantly stirring.
-
Endpoint: Stop adding the "poor" solvent when you have reached the desired total volume or if you observe the first signs of persistent cloudiness (precipitation). If precipitation occurs, add a small amount of the "good" solvent to redissolve it.
Guide 3: Addressing Precipitation Issues During Reactions
A common issue is the precipitation of the starting material or product from the reaction mixture, which can hinder the reaction's progress.
Q: My compound precipitates out of the reaction mixture upon adding another reagent. What should I do?
A: This often happens when the added reagent changes the polarity of the solvent system.
Solutions:
-
Increase Solvent Volume: The simplest approach is to increase the total volume of the reaction solvent to keep all components below their solubility limits.
-
Change Solvent: Switch to a solvent with a higher solubilizing power for all components of the reaction.
-
Adjust Addition Method: Instead of adding the second reagent neat (undiluted), dissolve it in the same reaction solvent and add it as a solution. This avoids localized areas of high concentration that can trigger precipitation.
References
-
ResearchGate. (2012). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?[Link]
-
Angene. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. [Link]
-
ResearchGate. (2014). What is the best solvent to dilute FAME (Fatty acid methyl ester)?[Link]
-
The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
ChemBK. (2024). Methyl 3-nitrobenzoate. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl 2-methyl-3-nitrobenzoate CAS#: 59382-59-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ijmsdr.org [ijmsdr.org]
Technical Support Center: Monitoring Reaction Progress with TLC and HPLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the progress of chemical reactions. As a Senior Application Scientist, I've structured this guide to move beyond simple protocols and provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your analytical workflows.
Thin-Layer Chromatography (TLC) Support Center
TLC is a rapid, inexpensive, and widely used technique for monitoring reaction progress.[1][2] Its simplicity allows for quick checks on the consumption of starting materials and the formation of products.[3]
Troubleshooting Guide: Common TLC Issues
This section addresses the most frequent problems encountered during TLC analysis in a question-and-answer format.
Q1: Why are my spots streaking or appearing as elongated smears?
A1: Streaking is a common issue that obscures results and prevents accurate Rf calculation. The primary causes are:
-
Sample Overload: Applying too much sample to the plate is the most frequent culprit.[4][5][6] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot. Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[4][6]
-
Sample or Compound Insolubility: If your compound is not fully soluble in the mobile phase, it will drag along the baseline. Solution: Ensure your chosen solvent system can fully dissolve all components of your sample.
-
Highly Polar Compounds: Very polar compounds can interact too strongly with the polar silica gel, causing them to streak. Solution: Increase the polarity of your mobile phase. For acid-sensitive compounds, adding a small amount (0.1–2.0%) of triethylamine can help, while for base-sensitive compounds, adding acetic or formic acid can improve spot shape.[4]
-
Applied Spot is Too Large: A large initial spot will naturally lead to a larger, more diffuse spot after development. Solution: Apply your sample in small, concentrated spots. You can do this by spotting multiple times in the same location, allowing the solvent to evaporate completely between applications.[4][5]
Q2: Why are my Rf values too high (spots near the solvent front) or too low (spots near the baseline)?
A2: The Retention Factor (Rf) is critical for assessing separation. The ideal Rf values for clear separation lie between 0.2 and 0.8.[7]
-
Rf Too High (Compounds run with the solvent front): This indicates your mobile phase is too polar.[4][7] The eluent has a very high affinity for your compounds, moving them up the plate too quickly with little interaction with the stationary phase. Solution: Decrease the polarity of your solvent system. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[4][8]
-
Rf Too Low (Compounds remain on the baseline): This means your mobile phase is not polar enough to move the compounds off the origin.[4][7] Solution: Increase the polarity of your mobile phase. In a hexane/ethyl acetate system, you would increase the proportion of ethyl acetate.[4][8]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: This is a common challenge, especially when the structural difference between reactant and product is minimal.
-
Change the Solvent System: The key is to try solvent mixtures with different selectivities.[4][9] Instead of just adjusting the ratio of a two-component system (like ethyl acetate/hexane), try a completely different mixture. Solvents can be grouped by their properties (e.g., polar protic, polar aprotic, non-polar). Trying a system from a different class, such as dichloromethane/methanol, can provide the different interactions needed for separation.[4][8]
-
Use a Co-spot: A "co-spot" is where you apply both the starting material and the reaction mixture to the same lane on the TLC plate.[3][4] If the reaction is complete, you will see a single spot corresponding to the product. If the reaction is incomplete, you will see two distinct spots or an elongated spot (a "snowman" shape) if separation is partial, confirming the presence of both compounds.[9]
Q4: I can't see any spots on my developed TLC plate.
A4: This can be frustrating, but it's usually solvable.
-
Compound is not UV-Active: Many compounds, especially highly aliphatic ones with few functional groups, do not absorb UV light at 254 nm and will be invisible.[10][11] Solution: Use a visualization stain. Potassium permanganate (KMnO4) is excellent for compounds that can be oxidized (like alkenes and alcohols), appearing as yellow spots on a purple background.[12] Iodine vapor is a good general stain that complexes with many organic compounds to form temporary yellow-brown spots.[12][13]
-
Sample is Too Dilute: The concentration of your compound may be below the detection limit.[4][5] Solution: Concentrate your sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[4][5]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, your compounds will dissolve directly into the solvent pool instead of migrating up the plate.[5] Solution: Always ensure the solvent level is below the origin line.[8][14]
TLC Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common TLC issues.
Caption: A decision tree for troubleshooting common TLC problems.
Key Experimental Protocol: Performing TLC for Reaction Monitoring
-
Plate Preparation: Obtain a TLC plate (typically silica gel on aluminum backing). Using a soft pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.[3][15] Do not use a pen, as the ink will chromatograph with your sample.[5][11]
-
Chamber Preparation: Pour your chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm.[14] Line the chamber with a piece of filter paper, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, which leads to better and more reproducible results.[14]
-
Spotting the Plate:
-
Lane 1 (Starting Material - SM): Dissolve your starting material in a volatile solvent and use a capillary tube to apply a small spot onto the origin line.
-
Lane 2 (Co-spot - C): Apply a spot of the starting material, and without letting it dry, apply a spot of the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - R): Use a capillary tube to take a small aliquot from your reaction and spot it in the final lane.
-
-
Development: Carefully place the TLC plate into the prepared chamber, ensuring the solvent level is below the origin line.[5] Close the chamber and allow the solvent front to travel up the plate via capillary action.[15]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp or an appropriate chemical stain.[13][15]
-
Interpretation: Analyze the plate. The disappearance of the spot in the SM lane and the appearance of a new spot (product) in the R lane indicates the reaction is progressing. The co-spot lane helps to confirm if any starting material remains.[3]
High-Performance Liquid Chromatography (HPLC) Support Center
HPLC is a powerful analytical technique that provides quantitative data on reaction progress.[16][17] It offers higher resolution and sensitivity than TLC, making it indispensable for detailed kinetic analysis and purity assessment in drug development.[2][18]
Troubleshooting Guide: Common HPLC Issues
Q1: Why is my system backpressure too high or too low?
A1: System pressure is a key indicator of HPLC health.
-
High Backpressure: This is often caused by a blockage.[19] Troubleshooting Steps:
-
Identify the Source: Work backward from the detector. Disconnect the column and see if the pressure drops. If it does, the column is blocked. If not, continue disconnecting components (injector, tubing) until the blockage is located.
-
Column Blockage: This can be due to precipitated buffer salts or particulate matter from the sample. Try flushing the column in the reverse direction with a strong solvent. If this fails, the column may need to be replaced.[20]
-
System Blockage: A common culprit is a blocked in-line filter or guard column, which are designed to protect the main column and are easier to replace.[21]
-
-
Low/No Backpressure: This almost always indicates a leak or a problem with the pump.[22] Troubleshooting Steps:
-
Check for Leaks: Visually inspect all fittings for signs of mobile phase leakage. Tighten or replace any leaking fittings.[19][22]
-
Pump Issues: Air bubbles trapped in the pump head are a common cause.[20][22] Purge the pump according to the manufacturer's instructions. Ensure your mobile phase is properly degassed.[23] Worn pump seals can also cause pressure loss and will need replacement.[19][22]
-
Q2: Why do my peaks show tailing or fronting?
A2: Ideal chromatographic peaks are symmetrical (Gaussian). Deviations like tailing or fronting indicate undesirable interactions.[23]
-
Peak Tailing: The peak has an asymmetric tail.
-
Cause: Strong, unwanted interactions between the analyte and the stationary phase, often with acidic silanol groups on the silica surface.[21]
-
Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. Adding a mobile phase modifier, like a small amount of an amine for basic compounds or an acid for acidic compounds, can also significantly improve peak shape.[21] Column overload can also cause tailing; try injecting a more dilute sample.[20]
-
-
Peak Fronting: The peak has a sloping front.
Q3: Why are my retention times shifting between runs?
A3: Reproducible retention times are crucial for compound identification. Drifting retention times suggest a change in the system.[23]
-
Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts.[23] Always prepare the mobile phase accurately and consistently. If using an automated mixer, ensure the proportioning valves are working correctly.[22]
-
Column Temperature: Temperature affects viscosity and analyte interactions. A lack of stable column temperature control can cause retention time drift. Use a column oven for consistent results.[22][23]
-
Column Equilibration: If you have just changed the mobile phase or are running a gradient, the column may not be fully equilibrated. Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[20]
HPLC FAQs
Q1: When should I use isocratic versus gradient elution for reaction monitoring?
A1: The choice depends on the complexity of your reaction mixture.
-
Isocratic Elution: Uses a constant mobile phase composition.[24][25] It is simpler, more reproducible, and ideal for monitoring simple reactions where you are separating a few components with similar polarities.[25]
-
Gradient Elution: The mobile phase composition changes over the course of the run, typically increasing in solvent strength.[24][26] This is necessary for complex mixtures containing compounds with a wide range of polarities. It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[26][27]
Q2: What is the function of a guard column and do I need one?
A2: A guard column is a short, disposable column installed between the injector and the main analytical column. It contains the same stationary phase as the analytical column. Its purpose is to adsorb strongly retained impurities and particulate matter from the sample and mobile phase, thereby protecting the much more expensive analytical column from contamination and extending its lifetime.[20] It is highly recommended for routine analysis, especially with complex reaction mixtures.
HPLC System and Troubleshooting Points
The diagram below illustrates a standard HPLC system and highlights common areas where problems can arise.
Sources
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- 6. microbiozindia.com [microbiozindia.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. theory.labster.com [theory.labster.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. hplc.eu [hplc.eu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
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- 27. pharmaguddu.com [pharmaguddu.com]
Technical Support Center: Managing Reaction Byproducts in Substituted Benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for managing reaction byproducts during the synthesis of substituted benzoates. It is designed to help you troubleshoot common issues, optimize your reaction conditions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzoates?
A1: The two most prevalent methods are Fischer-Speier esterification and acylation with an acyl chloride.
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium process, meaning the reverse reaction, ester hydrolysis, can also occur.[2][3] To favor the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and the water byproduct is often removed as it forms.[4][5] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and certain Lewis acids.[6]
-
Acylation with an Acyl Chloride (e.g., Benzoyl Chloride): This method involves reacting an alcohol or phenol with a benzoyl chloride derivative, often in the presence of a base like pyridine.[7][8] This is a type of nucleophilic acyl substitution.[9] It is generally a faster reaction than Fischer esterification and is not reversible under typical conditions.[10]
Q2: What are the primary side reactions to be aware of during substituted benzoate synthesis?
A2: The major side reactions depend on the synthetic route chosen:
-
Using Fischer Esterification: The main side reaction is the acid-catalyzed dehydration of the alcohol starting material, which can form an ether.[11] This is more likely at higher temperatures and with prolonged reaction times.[7]
-
Using Benzoyl Chloride: The primary side reaction is the hydrolysis of the benzoyl chloride to the corresponding benzoic acid, which occurs if moisture is present.[7] Benzoyl chloride is highly reactive with water.[7]
Q3: How can I minimize the hydrolysis of my benzoyl chloride reactant?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions. This can be achieved by:
-
Using oven-dried glassware and anhydrous solvents.[7]
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Using a base like pyridine, which acts as a scavenger for the HCl produced, driving the reaction toward the desired ester.[7]
Q4: Why is the yield of my ortho-substituted benzoate significantly lower than the meta- and para-isomers?
A4: This is a classic example of steric hindrance. An ortho-substituent creates significant bulk around the carboxylic acid or ester functional group, which physically blocks the approach of the alcohol or other nucleophiles.[11] This increases the activation energy of the reaction, leading to a slower reaction rate and lower yield compared to the less hindered meta and para isomers.[11][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of substituted benzoates, providing potential causes and actionable solutions.
Issue 1: Low Yield of Desired Benzoate Product
Symptom: After the reaction and workup, the isolated yield of the substituted benzoate is significantly lower than expected. Analysis of the crude product may show a large amount of unreacted starting material.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Steps | Recommended Actions |
| Equilibrium Limitations (Fischer Esterification) | Analyze a sample of the reaction mixture by TLC or GC-MS to determine the ratio of starting materials to product. If a significant amount of starting material remains even after a prolonged reaction time, the reaction has likely reached equilibrium.[4] | Use a large excess of the alcohol reactant to shift the equilibrium towards the product.[4][13] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus.[7] |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC at regular intervals.[7] If the reaction stalls before the starting material is consumed, the cause may be an inactive catalyst, insufficient temperature, or insufficient reaction time.[4] | Ensure the catalyst is fresh and active. Increase the reaction temperature or prolong the reaction time.[4] For acyl chloride reactions, ensure the base is not sterically hindered and is added appropriately. |
| Hydrolysis of Acyl Chloride | Analyze the crude product for the presence of the corresponding benzoic acid using IR spectroscopy (broad O-H stretch) or by extracting the crude mixture with a basic aqueous solution and then acidifying the aqueous layer to see if a precipitate forms.[14] | Ensure all glassware is thoroughly dried and use anhydrous solvents.[7] Perform the reaction under an inert atmosphere (nitrogen or argon).[7] |
| Steric Hindrance | Compare the reaction progress and yield with less sterically hindered analogs if possible. Ortho-substituted benzoic acids are particularly prone to low yields due to steric hindrance.[11][12] | Use a less bulky alcohol if possible. Consider using a more reactive acylating agent, such as an acid anhydride, or employ a more active catalyst system.[6] In some cases, microwave-assisted synthesis can improve yields for sterically hindered substrates.[15] |
| Loss During Workup | Analyze the aqueous layers from extractions by TLC or LC-MS to check for the presence of the product. The product may be partially soluble in the aqueous phase, especially if it is polar. | Optimize the extraction protocol by using a different organic solvent or by performing multiple extractions. Washing the organic layer with brine can help to reduce the solubility of the product in the aqueous phase.[7] |
Troubleshooting Workflow for Low Yield:
Caption: Desired reaction vs. common side reactions.
Issue 3: Purification Challenges
Symptom: Difficulty in separating the desired substituted benzoate from starting materials or byproducts using standard purification techniques like column chromatography or recrystallization.
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Steps | Recommended Actions |
| Similar Polarity of Product and Impurities | Run a TLC with several different solvent systems to find one that provides good separation between the product and the impurity. [16]An ideal Rf value for the product is between 0.2 and 0.4. [16] | For column chromatography, use a less polar solvent system to increase the separation. Gradient elution can also be effective. [16]For recrystallization, try a different solvent or a mixture of solvents. |
| Presence of Unreacted Benzoic Acid | Unreacted benzoic acid can often be removed by a simple acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base like sodium bicarbonate solution. [4]The benzoic acid will be deprotonated and move into the aqueous layer. | Perform an acid-base extraction before attempting column chromatography or recrystallization. [4]After extraction with base, wash the organic layer with water and then brine to remove residual base and water. [7] |
| Product is an Oil | Some substituted benzoates are oils at room temperature and cannot be purified by recrystallization. | Purify by column chromatography. [7]If the product is thermally stable, distillation under reduced pressure can be an effective purification method. |
| Very Polar Product | If the product is very polar, it may not move from the baseline on a silica gel TLC plate. [16] | For column chromatography, use a more polar mobile phase, such as one containing methanol. Adding a small amount of acetic acid or triethylamine to the mobile phase can also improve the elution and peak shape for acidic or basic compounds, respectively. [16] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Combine the substituted benzoic acid (1.0 eq) and the alcohol (5.0-10.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of a strong acid (e.g., 0.05 eq of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid). [7]3. Attach a reflux condenser and heat the mixture to reflux. If desired, a Dean-Stark apparatus can be used to remove water. [7]4. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine. [7]7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization. [7] Protocol 2: General Procedure for Acylation with Benzoyl Chloride
-
Dissolve the alcohol or phenol (1.0 eq) and pyridine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). A typical reaction time is 4 hours at room temperature. [7]5. Pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid to neutralize the excess pyridine. [7]6. Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. [7]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. [7]
References
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The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
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Lin, S., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 915. Retrieved from [Link]
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Reddy, B. V. S., et al. (2011). Synthesis of substituted benzo[b]o[7][17]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 9(18), 6241-6244. Retrieved from [Link]
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Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. Retrieved from [Link]
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ChemNerd. (2020, August 17). Benzoic Acid + 1-propanol = ESTER + water. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
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Filo. (2024, January 3). The products formed when benzoic acid ( C 6 H 5 CO 2 H ) is treated with... Retrieved from [Link]
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ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Retrieved from [Link]
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Department of Pharmaceutical chemistry, College of pharmacy. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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Chem 2700. (2012, February 29). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. YouTube. Retrieved from [Link]
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Chegg. (2020, March 30). Solved What can cause a low percent yield? In lab we did. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
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Pete's Chemistry Channel. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. Retrieved from [Link]
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LibreTexts Chemistry. (2022, July 20). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]
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ChemExperiments. (2020, December 22). Converting sodium benzoate to benzoic acid. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Ashenhurst, J. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]
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Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for... Retrieved from [Link]
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OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]
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The Thought Emporium. (2024, June 17). Making benzoyl chloride. YouTube. Retrieved from [Link]
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Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61. Retrieved from [Link]
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LibreTexts Chemistry. (2025, March 5). 7.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Purification and Characterization of Benzoate-Coenzyme A Ligase and 2-Aminobenzoate-Coenzyme A Ligases from. ASM Journals. Retrieved from [Link]
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Pongpamorn, P., et al. (2022). Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. Molecules, 27(19), 6598. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
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PubMed. (n.d.). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp. PMC. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides. YouTube. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Methyl 2-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Keystone in Drug Discovery
In the landscape of pharmaceutical synthesis, the precise structural confirmation of intermediates is not merely a procedural step but the foundation of a successful drug development campaign. Methyl 2-methoxy-3-nitrobenzoate (CAS 90564-26-4) is a key building block, valued for its specific arrangement of a methoxy group, a nitro group, and a methyl ester on a benzene scaffold.[1] These functionalities provide versatile reaction sites for constructing more complex pharmaceutical agents. Ensuring the regiospecificity and purity of this intermediate is paramount, as any ambiguity can lead to downstream synthetic failures, loss of valuable materials, and compromised biological activity in the final active pharmaceutical ingredient (API).
This guide provides an in-depth characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for unambiguous structure elucidation. We will explore the theoretical underpinnings of its NMR spectrum, compare NMR with alternative analytical techniques, and provide detailed, field-proven protocols for data acquisition.
The Power of NMR: From Magnetic Nuclei to Molecular Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds.[2] Its power lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing a detailed map of the atomic connectivity and chemical environment within a molecule.[2][3] Unlike techniques that only identify functional groups or determine molecular weight, NMR offers a complete analysis of the entire molecular framework, making it indispensable for confirming the precise isomeric structure of compounds like this compound.[4]
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// Benzene ring C1 [label="C1", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C2", pos="-1.04,0.6!", fontcolor="#202124"]; C3 [label="C3", pos="-1.04,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C5", pos="1.04,-0.6!", fontcolor="#202124"]; C6 [label="C6", pos="1.04,0.6!", fontcolor="#202124"];
// Substituents C_ester [label="C7", pos="0,2.6!", fontcolor="#202124"]; O_ester1 [label="O", pos="-0.5,3.4!", fontcolor="#EA4335"]; O_ester2 [label="O", pos="0.9,2.9!", fontcolor="#EA4335"]; C_methyl_ester [label="C8", pos="1.8,3.6!", fontcolor="#202124"];
O_methoxy [label="O", pos="-2.0,1.2!", fontcolor="#EA4335"]; C_methyl_methoxy [label="C9", pos="-3.0,1.8!", fontcolor="#202124"];
N_nitro [label="N", pos="-2.2,-1.1!", fontcolor="#4285F4"]; O_nitro1 [label="O", pos="-2.5,-2.0!", fontcolor="#EA4335"]; O_nitro2 [label="O", pos="-2.9,-0.5!", fontcolor="#EA4335"];
// Aromatic Hydrogens H4 [label="H", pos="0,-2.1!", fontcolor="#5F6368"]; H5 [label="H", pos="1.9,-1.0!", fontcolor="#5F6368"]; H6 [label="H", pos="1.9,1.0!", fontcolor="#5F6368"];
// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester; C2 -- O_methoxy; O_methoxy -- C_methyl_methoxy; C3 -- N_nitro; N_nitro -- O_nitro1 [style=double]; N_nitro -- O_nitro2; C4 -- H4; C5 -- H5; C6 -- H6; } }
Caption: Structure of this compound with atom numbering for NMR assignments.
Predicted NMR Spectral Analysis
While a publicly available, fully assigned spectrum for this compound is not readily found, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles and data from analogous structures, such as methyl 3-nitrobenzoate and methyl 2-methoxybenzoate.[5][6][7]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to show five distinct signals: three in the aromatic region (downfield) and two singlets in the aliphatic region (upfield).
-
Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons (H4, H5, H6) are chemically non-equivalent and will exhibit a complex splitting pattern.
-
Driving the Chemical Shifts: The chemical shifts are dictated by the electronic effects of the substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deshields (moves downfield) protons ortho and para to it.[8] Conversely, the methoxy group (-OCH₃) is an electron-donating group, which shields (moves upfield) ortho and para protons. The ester group (-COOCH₃) is moderately electron-withdrawing.
-
Predicted Pattern:
-
H4: This proton is ortho to the nitro group and meta to the ester and methoxy groups. The strong deshielding from the nitro group will likely push this signal the furthest downfield, appearing as a triplet (or more accurately, a doublet of doublets) due to coupling with H5 and H6 (though the meta coupling to H6 will be small).
-
H6: This proton is ortho to the ester group and meta to the nitro group. It will be deshielded, but less so than H4. It is expected to appear as a doublet of doublets, coupling to H5 (ortho coupling, ~7-9 Hz) and H4 (meta coupling, ~2-3 Hz).
-
H5: This proton is ortho to H4 and H6, and para to the nitro group. It will appear as a triplet (or doublet of doublets with similar coupling constants) due to ortho coupling with both H4 and H6.
-
-
-
Aliphatic Region (δ 3.5-4.0 ppm):
-
Methoxy Protons (-OCH₃, C9): The three protons of the methoxy group will appear as a sharp singlet.
-
Ester Methyl Protons (-COOCH₃, C8): The three protons of the methyl ester will also appear as a sharp singlet, typically at a slightly different chemical shift from the methoxy protons.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as all carbon atoms are in unique chemical environments.
-
Carbonyl Carbon (C7): The ester carbonyl carbon will be the most downfield signal, typically in the range of δ 165-170 ppm.[8]
-
Aromatic Carbons (C1-C6): These will appear in the δ 110-160 ppm region.
-
Substituent Effects: The carbon directly attached to the electron-withdrawing nitro group (C3) and the electron-donating methoxy group (C2) will be significantly affected. The ipso-carbon of the nitro group is often shifted downfield.[9] Quaternary carbons (C1, C2, C3) will generally have lower intensity peaks than the protonated carbons (C4, C5, C6).
-
-
Aliphatic Carbons (C8, C9): The two methyl carbons will appear upfield, typically in the δ 50-65 ppm range. The methoxy carbon (C9) is usually slightly more downfield than the ester methyl carbon (C8).[8]
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1-COOCH₃ | - | ~125-130 | Quaternary carbon attached to the ester group. |
| C2-OCH₃ | - | ~150-155 | Quaternary carbon attached to the electron-donating methoxy group. |
| C3-NO₂ | - | ~145-150 | Quaternary carbon attached to the electron-withdrawing nitro group. |
| C4-H | ~7.8 - 8.0 | ~125-130 | Proton is ortho to the strongly deshielding NO₂ group. |
| C5-H | ~7.4 - 7.6 | ~120-125 | Proton is influenced by multiple groups, leading to an intermediate shift. |
| C6-H | ~7.6 - 7.8 | ~130-135 | Proton is ortho to the deshielding ester group. |
| C7 (C=O) | - | ~164-168 | Characteristic chemical shift for an ester carbonyl carbon.[8] |
| C8 (-COOCH₃) | ~3.9 | ~52-54 | Typical chemical shift for a methyl ester.[8] |
| C9 (-OCH₃) | ~4.0 | ~56-62 | Typical chemical shift for an aryl methoxy group. |
Note: These are predicted values based on established substituent effects. Actual experimental values may vary depending on the solvent and instrument frequency.
A Comparative Analysis of Characterization Techniques
While NMR is the most definitive method for structural elucidation, a multi-technique approach provides a comprehensive analytical profile.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemistry, isomeric purity.[10] | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires ~5-10 mg of sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[11] | Extremely high sensitivity (μg-ng), fast analysis time. | Provides limited connectivity information, isomers can be indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., C=O, NO₂, C-O ether).[2] | Fast, simple, inexpensive, requires minimal sample. | Provides no information on the overall molecular skeleton; spectra can be complex.[4] |
Causality in Technique Selection: The choice of technique is driven by the question being asked. For initial confirmation of a reaction's success, IR spectroscopy can quickly verify the presence of the nitro group (asymmetric stretch ~1530 cm⁻¹) and the ester carbonyl (~1730 cm⁻¹). Mass spectrometry is ideal for confirming the correct molecular weight (211.17 g/mol ) and elemental formula (C₉H₉NO₅).[1] However, to definitively prove that the substituents are in the 1, 2, and 3 positions and not, for example, the 1, 2, and 4 positions, only NMR spectroscopy provides the necessary detailed connectivity data.
Field-Proven Experimental Protocols
Trustworthy data begins with a robust and well-documented experimental protocol.
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}
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prep3 -> acq1 [lhead="cluster_acq"]; acq6 -> proc1 [lhead="cluster_proc"]; } }
Caption: A typical experimental workflow for the NMR characterization of a small organic molecule.
Step-by-Step ¹H NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.
-
The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used, but its residual proton signal appears at a different chemical shift (~2.50 ppm).
-
Transfer the solution to a standard 5 mm NMR tube. The sample height should be approximately 4-5 cm.[12]
-
-
Instrument Setup (on a standard 400 MHz spectrometer):
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge to ensure it is centered in the detection coils.[12]
-
Insert the sample into the magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency. This ensures maximum energy transfer and sensitivity.
-
Shimming: Shim the magnetic field to optimize its homogeneity. This is a crucial step to obtain sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern instruments.
-
-
Acquisition:
-
Load a standard 1D proton pulse sequence (e.g., zg30 or noesygppr1d for water suppression if needed, though less critical for aprotic solvents).
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Set the number of scans (NS). For a sample of this concentration, 8 or 16 scans are typically sufficient.
-
Set the relaxation delay (D1) to be at least 1-2 seconds to allow for adequate relaxation of the protons between pulses. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time.
-
Acquire the Free Induction Decay (FID).
-
-
Processing:
-
Apply a Fourier Transform (FT) to convert the FID (time-domain data) into the spectrum (frequency-domain data).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Conclusion
The structural characterization of this compound is most definitively achieved through NMR spectroscopy. While techniques like MS and IR provide valuable complementary data, only NMR can deliver the detailed atomic connectivity map required to confirm the specific regioisomer and establish its purity. By understanding the principles behind the predicted spectrum and adhering to rigorous experimental protocols, researchers can confidently verify this critical intermediate, ensuring the integrity and success of their synthetic endeavors in drug discovery and development.
References
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, University of Oxford. Provides a list of suggested textbooks for learning NMR spectroscopy.
-
, by James Keeler, Wiley (2005). An in-depth text for understanding the principles behind NMR experiments.
-
, by David Goldenberg, University Science Books (2016). An introductory text on solution NMR spectroscopy.
-
, by Joseph B. Lambert and Eugene P. Mazzola, Wiley (2019). A comprehensive text covering 1D and 2D NMR methods.
-
, by Jeremy K. M. Sanders and Brian K. Hunter, Oxford University Press. A descriptive approach to modern NMR spectroscopy.
-
, International Journal of Molecular Sciences, MDPI (2024). Provides practical guidelines for quantitative NMR.
-
, ResearchGate (2024). A review of fundamental spectroscopic techniques for structural elucidation.
-
, BLD Pharm. Supplier information and documentation for the compound.
-
, ChemEd X, (2013). An overview of mass spectrometry for organic compound characterization.
-
, Quora Discussion. Provides user perspectives on the utility of NMR vs. IR.
-
, Instruct-ERIC. Provides practical, step-by-step protocols for NMR data acquisition.
-
, Universal Class. An introductory overview of key spectroscopic methods.
-
, RSC Advances, Royal Society of Chemistry (2013). Provides example NMR data for various methyl benzoates.
-
, Nuclear Magnetic Resonance Volume 50, Royal Society of Chemistry (2024). Discusses recent advances and protocols in NMR for small molecules.
-
, UNL Digital Commons. Describes protocols for NMR analysis in a drug discovery context.
-
, Methods, National Library of Medicine (2022). Details specific NMR experimental procedures.
-
, Organic Spectroscopy International. Discusses the four main types of spectroscopy for structure determination.
-
, Brainly.com. Provides an analysis of a closely related compound.
-
, Royal Society of Chemistry (2013). Contains experimental data, including ¹H and ¹³C NMR, for methyl 3-nitrobenzoate.
-
, ChemicalBook. Supplier page noting availability of NMR data for an isomer.
-
, Sigma-Aldrich. Product information including physical properties.
-
, ChemicalBook. ¹H NMR spectrum of the corresponding carboxylic acid.
-
, ChemicalBook. ¹H NMR spectrum of a related compound.
-
, Human Metabolome Database. Example ¹³C NMR spectrum of methyl benzoate.
-
, BenchChem. A guide on the ¹³C NMR analysis of substituted nitrobenzoates.
-
, University of Wisconsin-Whitewater. Educational material with analysis of methyl benzoate nitration.
-
, ChemCD. Chemical supplier information.
-
, Reddit. A discussion providing real-world context for interpreting NMR of a related compound.
-
, Alfa Chemistry. Product details including molecular formula and weight.
-
, ResearchGate (2013). A research paper on the calculation and assignment of ¹³C chemical shifts in nitroaromatic compounds.
-
, PubChem. Database entry for a related compound.
-
, ChemicalBook. Supplier page noting availability of ¹³C NMR data for an isomer.
-
, Sigma-Aldrich. Product listing for this compound.
-
, PubChemLite. Database entry with molecular formula and predicted properties.
-
, Magnetic Resonance in Chemistry, PubMed (2023). Research article discussing complexities in predicting ¹H NMR shifts in substituted benzoates.
-
, Anasazi Instruments. Provides spectral data and interpretation for the nitration of methyl benzoate.
-
, NP-MRD. Example of a predicted ¹³C NMR spectrum.
-
, ChemNet. Provides links to various spectral data for methyl 3-nitrobenzoate.
-
, PubChem. Database entry for methyl 3-nitrobenzoate with links to spectral data.
-
, Chemical Communications, Royal Society of Chemistry (2012). Contains ¹H NMR data for various substituted methyl benzoates.
-
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-
, NIST WebBook. Database entry for an isomeric compound.
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, Reddit. Discussion on interpreting the NMR spectrum of a related molecule.
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A Senior Application Scientist's Guide to the FT-IR Spectral Interpretation of Methyl 2-methoxy-3-nitrobenzoate
Introduction: Beyond a Spectrum, A Structural Confirmation
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Methyl 2-methoxy-3-nitrobenzoate, a substituted aromatic compound, presents a unique combination of functional groups that serve as an excellent case study for the power and precision of Fourier-Transform Infrared (FT-IR) Spectroscopy. This guide provides an in-depth analysis of its FT-IR spectrum, offering not just a list of expected peaks, but a comparative look at how this technique integrates into a broader analytical workflow for comprehensive characterization. We will delve into the causality behind spectral features and compare the insights derived from FT-IR with those from alternative analytical methods, providing a robust framework for researchers and drug development professionals.
The Molecular Blueprint: Functional Groups of this compound
To interpret the FT-IR spectrum of this compound (C₉H₉NO₅), we must first understand its molecular architecture. The molecule is comprised of a benzene ring substituted with three key functional groups: a methyl ester, a methoxy group, and a nitro group. Each of these groups has characteristic vibrational modes that will give rise to distinct absorption bands in the IR spectrum.
Figure 1: Molecular structure and key functional groups of this compound.
Decoding the Vibrational Symphony: FT-IR Spectrum Interpretation
The power of FT-IR spectroscopy lies in its ability to detect the vibrations of covalent bonds within a molecule. These vibrations are quantized and occur at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs, resulting in a peak in the spectrum. The position, intensity, and shape of these peaks provide a detailed fingerprint of the molecule's functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro Group (Ar-NO₂)[1][2][3] | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Symmetric N-O Stretch | 1360 - 1290 | Strong | |
| Ester (Ar-COOCH₃)[4][5] | C=O Stretch | 1730 - 1715 | Strong |
| C-O Stretch | 1300 - 1000 (two bands) | Strong | |
| Aromatic Ring[4][6] | C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium to Weak | |
| C-H Out-of-plane Bend | 900 - 675 | Medium to Strong | |
| Ether (Ar-O-CH₃)[7][8] | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | |
| Alkyl C-H (in CH₃)[4][6] | C-H Stretch | ~2950 | Medium |
Analysis of Key Spectral Regions:
-
The Carbonyl Stretch (C=O): One of the most prominent and easily identifiable peaks in the spectrum will be the strong absorption from the ester's carbonyl group, expected between 1730-1715 cm⁻¹.[5] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
The Nitro Group Fingerprints (N-O): Aromatic nitro compounds are characterized by two strong absorption bands.[1][2] The asymmetrical stretch appears at a higher frequency (1550-1475 cm⁻¹), while the symmetrical stretch is found at a lower frequency (1360-1290 cm⁻¹).[2] The presence of both these strong bands is a very reliable indicator of the nitro group.
-
Aromatic and Ether Region (C=C, C-O): The region between 1600 cm⁻¹ and 1000 cm⁻¹ is often complex. Here we expect to see the characteristic C=C stretching vibrations of the aromatic ring around 1600 and 1475 cm⁻¹.[6] This region will also contain the strong C-O stretching bands from both the ester and the ether linkages. Phenyl alkyl ethers typically show two strong C-O stretching bands at approximately 1250 cm⁻¹ and 1050 cm⁻¹.[8]
-
C-H Stretching Region: Above 3000 cm⁻¹, we can expect to see weak to medium peaks corresponding to the C-H stretching of the aromatic ring. Just below 3000 cm⁻¹, peaks from the C-H stretching of the methyl groups of the ester and ether functions will appear.[4][6]
A Self-Validating Protocol for FT-IR Spectrum Acquisition
To ensure the trustworthiness and reproducibility of the spectral data, a rigorous and self-validating experimental protocol is essential. The following workflow is designed for analysis using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique for solid samples.
Figure 2: Experimental workflow for FT-IR analysis using ATR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry nitrogen or dry air to minimize interference from atmospheric water and carbon dioxide.
-
Background Scan (Self-Validation): Before analyzing the sample, a background spectrum must be collected. This scan measures the absorbance of the ambient atmosphere and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks are solely from the analyte. This is a critical self-validating step.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.
-
Sample Application: Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Spectrum Collection: Collect the sample spectrum. A typical setting would be to co-add 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum should be processed using the instrument's software. This includes applying an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to ensure a flat spectral baseline.
-
Post-Analysis Cleaning: After the analysis is complete, clean the ATR crystal thoroughly.
Comparative Analysis: FT-IR in the Broader Analytical Toolkit
While FT-IR is an excellent technique for identifying functional groups, a comprehensive structural elucidation requires a multi-faceted analytical approach.[9][10] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information.
| Analytical Technique | Information Provided for this compound | Strengths | Limitations |
| FT-IR Spectroscopy | Presence of nitro, ester, ether, and aromatic functional groups. | Fast, non-destructive, requires minimal sample, excellent for functional group identification. | Provides limited information on molecular connectivity and the carbon-hydrogen framework. Does not give molecular weight. |
| NMR Spectroscopy (¹H, ¹³C) | Precise number and connectivity of protons and carbons. Information on the chemical environment of each atom. Unambiguous determination of isomer substitution patterns. | Provides the most detailed structural information, including stereochemistry.[9] | Slower than FT-IR, requires more sample, less sensitive for some nuclei, requires deuterated solvents. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can help confirm the structure. | Extremely sensitive, provides molecular weight information, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[10][11] | Can cause fragmentation, which may complicate interpretation. Isomers often cannot be distinguished by MS alone. |
Synergistic Workflow:
A typical workflow for the characterization of a newly synthesized batch of this compound would involve using these techniques synergistically:
-
FT-IR: Rapidly confirm the presence of the expected functional groups (nitro, ester, ether, aromatic ring), verifying that the desired reaction has occurred.
-
MS: Confirm that the product has the correct molecular weight (211.17 g/mol ).
-
NMR: Provide the definitive structural proof, confirming the 1,2,3-substitution pattern on the aromatic ring and the connectivity of all atoms.
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid and reliable characterization of this compound. The spectrum provides a clear and unambiguous fingerprint, with strong, characteristic absorptions for the nitro, ester, and ether functional groups, as well as the aromatic backbone. While FT-IR excels at functional group identification, its true power in a research and development setting is realized when used as part of a comprehensive analytical strategy. By integrating the insights from FT-IR with the detailed connectivity information from NMR and the molecular weight data from MS, researchers can achieve a complete and confident structural elucidation of the target molecule.
References
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PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
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LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Fourier‐transform infrared spectroscopy (FT‐IR) absorption bands of.... Retrieved January 6, 2026, from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 6, 2026, from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved January 6, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 6, 2026, from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved January 6, 2026, from [Link]
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LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 6, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 6, 2026, from [Link]
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NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved January 6, 2026, from [Link]
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MDPI. (2023). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection. Retrieved January 6, 2026, from [Link]
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Journal of the American Chemical Society. (1954). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Retrieved January 6, 2026, from [Link]
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LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved January 6, 2026, from [Link]
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Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions. Retrieved January 6, 2026, from [Link]
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University of California, Los Angeles. (n.d.). IR Lecture Notes. Retrieved January 6, 2026, from [Link]
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Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved January 6, 2026, from [Link]
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Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. Retrieved January 6, 2026, from [Link]
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Comparative Guide to HPLC Purity Determination of Methyl 2-methoxy-3-nitrobenzoate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Methyl 2-methoxy-3-nitrobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind method selection, offers detailed experimental protocols, and presents comparative data to facilitate informed decisions in a laboratory setting.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential to quantify the main component and to detect and quantify any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide will explore and compare two primary reversed-phase HPLC approaches for the purity analysis of this compound: the widely used C18 stationary phase and the alternative selectivity offered by a Phenyl-Hexyl stationary phase.
The Foundational Science: Understanding Analyte-Stationary Phase Interactions
The choice of HPLC column is the most critical factor in method development. The separation of this compound from its potential impurities, which may include positional isomers and related compounds, hinges on the differential interactions between the analytes and the stationary phase.
The Workhorse: C18 (Octadecyl) Columns
C18 columns are the most common type of reversed-phase columns, featuring a nonpolar stationary phase of octadecylsilane bonded to silica particles.[2] Separation is primarily driven by hydrophobic interactions between the nonpolar alkyl chains of the stationary phase and the analyte. For a molecule like this compound, the aromatic ring and methyl ester group contribute to its retention on a C18 column.
An Alternative with Unique Selectivity: Phenyl-Hexyl Columns
Phenyl-Hexyl columns offer a different separation mechanism. In addition to hydrophobic interactions from the hexyl ligands, the phenyl groups provide π-π interactions with the aromatic ring of the analyte.[3][4][5] This can lead to enhanced retention and unique selectivity for aromatic and nitroaromatic compounds, often enabling the separation of isomers that are difficult to resolve on a C18 column.[3][6] The choice of organic modifier in the mobile phase can significantly influence these π-π interactions, with methanol often enhancing this effect compared to acetonitrile.[3]
Comparative Analysis of HPLC Methods
To provide a practical comparison, two distinct HPLC methods are presented. Method A utilizes a traditional C18 column, while Method B employs a Phenyl-Hexyl column, highlighting the differences in selectivity.
Method A: C18 Reversed-Phase HPLC
This method is a robust starting point for the analysis of this compound, leveraging the well-understood principles of reversed-phase chromatography.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: A mixture of water and acetonitrile is a common choice for reversed-phase HPLC, providing good solvating power for a broad range of compounds. The addition of a small amount of phosphoric acid helps to control the pH and ensure consistent peak shapes, especially for any acidic or basic impurities.
-
Gradient Elution: A gradient is employed to ensure the elution of compounds with a wider range of polarities within a reasonable timeframe and to maintain sharp peaks.
-
Detection Wavelength: Based on the UV spectra of similar nitroaromatic compounds, 254 nm is a suitable wavelength for the detection of this compound and its potential impurities, as aromatic rings with nitro groups typically exhibit strong absorbance in this region.[7]
Method B: Phenyl-Hexyl Reversed-Phase HPLC
This method is designed to exploit the alternative selectivity of the phenyl-hexyl stationary phase for improved resolution of closely related aromatic compounds.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 0-20 min, 40-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: Methanol is chosen as the organic modifier to enhance the π-π interactions between the analyte and the phenyl-hexyl stationary phase, potentially leading to improved selectivity for aromatic isomers.[3] Formic acid is used as a mobile phase additive, which is volatile and compatible with mass spectrometry if further characterization of impurities is required.
-
Column Temperature: A slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Head-to-Head Performance Comparison
The following table summarizes the expected performance of the two methods based on typical results for similar nitroaromatic compounds.
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Justification |
| Resolution of Positional Isomers | Moderate | Potentially Superior | The π-π interactions of the phenyl-hexyl phase can provide better separation of isomers with the same hydrophobicity but different electron distribution.[3][6] |
| Analysis Time | ~20 min | ~20 min | Both methods are designed with similar gradient times for efficient analysis. |
| Robustness | High | High | Both C18 and Phenyl-Hexyl columns are well-established and robust stationary phases. |
| Method Development Flexibility | High | High | Both methods can be further optimized by adjusting mobile phase composition, gradient, and temperature. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be in line with USP <621> guidelines.[2]
-
Tailing Factor: Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
Purity Calculation
The purity of the sample is calculated by the area normalization method:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Workflow for HPLC Method Selection and Validation
The following diagram illustrates the logical workflow for selecting and validating an appropriate HPLC method for purity determination.
Caption: Workflow for HPLC method development and validation.
Conclusion and Recommendations
Both C18 and Phenyl-Hexyl columns are viable options for the purity determination of this compound.
-
For routine quality control where potential impurities are well-characterized and separated , a C18 column-based method (Method A) offers a robust and reliable solution.
-
During method development, for complex samples, or when positional isomers are known or suspected impurities , a Phenyl-Hexyl column-based method (Method B) is highly recommended due to its potential for superior selectivity.[3][4]
It is crucial to validate the chosen method according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity through forced degradation studies, as well as establishing linearity, accuracy, precision, and robustness.
References
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Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]
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Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]
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Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
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What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. [Link]
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Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
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Separation of Benzoic acid, 2-nitro-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Prediction of High Performance Liquid Chromatography Retention Time for Some Organic Compounds Based on Ab initio QSPR Study. ResearchGate. [Link]
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development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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HPLC Retention time prediction for metabolome analysi. ResearchGate. [Link]
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A simple method for HPLC retention time prediction: linear calibration using two reference substances.. SciSpace. [Link]
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A simple method for HPLC retention time prediction: linear calibration using two reference substances. PMC. [Link]
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Leveraging this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Benzoic acid, 2-methoxy-, methyl ester. NIST WebBook. [Link]
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Methyl p-nitrobenzoate. SIELC Technologies. [Link]
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Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Medium. [Link]
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Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. [Link]
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Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]
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2-Methoxy-4-methyl-3-nitrobenzoic acid methyl ester. NIST. [Link]
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-
Benzoic acid, 2-nitro-, methyl ester. NIST WebBook. [Link]
-
2-Methyl-3-nitrobenzoic acid. PubChem. [Link]
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A Researcher's Guide to the Reactivity of Methyl 2-methoxy-3-nitrobenzoate and its Isomers
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Methyl 2-methoxy-3-nitrobenzoate and its isomers are versatile compounds, serving as valuable precursors in the development of complex molecular architectures.[1] However, the subtle yet significant differences in reactivity among these isomers, stemming from the varied placement of the methoxy, nitro, and methyl ester groups, are often a source of challenge and opportunity.
This guide provides an in-depth comparison of the reactivity of this compound against its key isomers. Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric principles that govern their chemical behavior. This analysis is supported by theoretical insights and validated with practical, field-proven experimental protocols designed for the modern research laboratory.
Theoretical Framework: The Interplay of Electronic Effects
The reactivity of a substituted benzene ring is fundamentally controlled by the interplay of inductive and resonance effects of its substituents. The three key functional groups present on our isomers—methoxy (-OCH₃), nitro (-NO₂), and methyl ester (-COOCH₃)—exert powerful, and often competing, electronic influences.
-
Methoxy Group (-OCH₃): This group is a classic example of conflicting effects. Oxygen's high electronegativity makes it inductively electron-withdrawing (-I). However, its lone pairs can participate in resonance, donating electron density to the aromatic ring (+R effect).[2] The +R effect is significantly stronger than the -I effect, making the methoxy group an overall strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[2][3]
-
Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It is strongly electron-withdrawing through both induction (-I) and resonance (-R), due to the positive formal charge on the nitrogen and the electronegativity of the oxygens.[4][5] This withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles.[6] Consequently, the nitro group is a strong meta-director for EAS.[2][7]
-
Methyl Ester Group (-COOCH₃): Similar to the nitro group, the methyl ester is a deactivating, meta-directing group. The carbonyl carbon is electrophilic, withdrawing electron density from the ring via both induction and resonance (-I, -R).[8]
The specific reactivity of each isomer is determined by the cumulative and positional effects of these three groups.
Logical Relationship Diagram: Substituent Effects on Aromatic Ring
The following diagram illustrates the fundamental electronic push-pull effects exerted by activating and deactivating groups, which forms the basis for predicting isomeric reactivity.
Caption: Electronic influence of substituents on the aromatic ring.
Comparative Reactivity Analysis
Let's analyze the reactivity of this compound and two of its common isomers in key reaction classes.
Table 1: Isomers and Substituent Positions
| Isomer Name | -OCH₃ Position | -NO₂ Position | -COOCH₃ Position |
| This compound | 2 | 3 | 1 |
| Methyl 3-methoxy-4-nitrobenzoate | 3 | 4 | 1 |
| Methyl 4-methoxy-3-nitrobenzoate | 4 | 3 | 1 |
Electrophilic Aromatic Substitution (EAS)
EAS reactions, such as nitration or halogenation, are governed by the activation level of the ring and the directing effects of the substituents.[9][10] The most powerful activating group generally dictates the position of substitution.[11]
-
This compound: The methoxy group at C2 is the most powerful activating group, directing ortho and para. The para position (C5) is sterically accessible. The ortho position (C1) is blocked, and the other ortho position (C3) is occupied by the deactivating nitro group. The two deactivating groups (-NO₂ and -COOCH₃) direct meta to themselves, which also points to C5. Therefore, electrophilic attack is strongly directed to the C5 position . The ring is, however, significantly deactivated overall due to two strong withdrawing groups.
-
Methyl 3-methoxy-4-nitrobenzoate: The methoxy group at C3 directs ortho (to C2 and C4) and para (to C6). The C4 position is blocked by the nitro group. The C2 and C6 positions are viable. The ester at C1 directs meta (to C3 and C5), and the nitro group at C4 also directs meta (to C2 and C6). The directing effects converge, pointing towards C2 and C6 . The methoxy group's activation makes these positions the most likely sites of attack.
-
Methyl 4-methoxy-3-nitrobenzoate: The methoxy group at C4 is the strongest activator, directing ortho (to C3 and C5) and para (to C1). C1 and C3 are blocked. Therefore, the primary site of attack is C5 . The deactivating groups (-NO₂ and -COOCH₃) direct meta to themselves, which includes the C5 position, reinforcing this prediction.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Most Activating Group | Predicted Major Substitution Site(s) | Predicted Reactivity (Relative) |
| This compound | -OCH₃ at C2 | C5 | Low |
| Methyl 3-methoxy-4-nitrobenzoate | -OCH₃ at C3 | C2, C6 | Moderate |
| Methyl 4-methoxy-3-nitrobenzoate | -OCH₃ at C4 | C5 | High |
The predicted reactivity order is Methyl 4-methoxy-3-nitrobenzoate > Methyl 3-methoxy-4-nitrobenzoate > this compound . This is because in the 4-methoxy isomer, the powerful activating methoxy group is para to the ester, and its activating influence on the C5 position is sterically unhindered.
Nucleophilic Aromatic Substitution (NAS)
NAS reactions involve the displacement of a leaving group by a nucleophile.[12] This reaction is rare for typical benzene rings but is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group.[12][13][14] These groups stabilize the negatively charged Meisenheimer complex intermediate.[12]
In our isomers, the methoxy group could potentially act as a leaving group (as methoxide), although it is not a traditional leaving group like a halide. The reaction would require harsh conditions.
-
This compound: The nitro group is meta to the methoxy group. It cannot effectively stabilize the negative charge of a Meisenheimer complex formed by nucleophilic attack at C2.[14] Therefore, NAS at the C2 position is highly unlikely .
-
Methyl 3-methoxy-4-nitrobenzoate: The nitro group is para to the methoxy group. This is the ideal arrangement for NAS. A nucleophile attacking the C3 position would generate a carbanion intermediate whose negative charge can be delocalized onto the nitro group through resonance. This stabilization makes NAS plausible under forcing conditions.
-
Methyl 4-methoxy-3-nitrobenzoate: The nitro group is ortho to the methoxy group. This is also an ideal arrangement for stabilizing the Meisenheimer intermediate.[10][14] Nucleophilic attack at the C4 position is plausible , similar to the 3-methoxy-4-nitro isomer.
Reactivity of the Ester Group (Hydrolysis)
The rate of alkaline hydrolysis of the methyl ester group depends on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions.[15][16]
-
The nitro group is a strong electron-withdrawing group. Its ability to increase the rate of hydrolysis will be greatest when it is ortho or para to the ester group, as its resonance-withdrawing effect (-R) can be transmitted to the carbonyl carbon. The methoxy group, being electron-donating by resonance (+R), will have a retarding effect on hydrolysis when in the ortho or para position.[15]
-
This compound: The ester is flanked by an ortho-methoxy and an ortho-nitro group (relative to the point of attachment). The powerful withdrawing effect of the adjacent nitro group, combined with the steric crowding, will likely lead to a high rate of hydrolysis .
-
Methyl 3-methoxy-4-nitrobenzoate: The nitro group is para to the ester, and the methoxy group is meta. The strong -R effect of the para-nitro group will significantly increase the electrophilicity of the carbonyl carbon, leading to a very high rate of hydrolysis .
-
Methyl 4-methoxy-3-nitrobenzoate: The methoxy group is para to the ester, and the nitro group is meta. The electron-donating +R effect of the para-methoxy group will decrease the electrophilicity of the carbonyl carbon, counteracting the -I effect of the meta-nitro group. This will likely result in the lowest rate of hydrolysis among the three isomers.
Experimental Validation: A Protocol for Comparative Analysis
To empirically validate the theoretical predictions regarding electrophilic substitution, a competitive bromination experiment can be performed. This protocol is designed to be self-validating by including a standard and ensuring clear, quantifiable outcomes.
Protocol: Competitive Bromination of Methoxy-Nitrobenzoate Isomers
Objective: To determine the relative reactivity of the three isomers towards electrophilic bromination.
Workflow Diagram:
Caption: Workflow for competitive electrophilic bromination experiment.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 0.1 M stock solution in glacial acetic acid containing an equimolar mixture of this compound, Methyl 3-methoxy-4-nitrobenzoate, Methyl 4-methoxy-3-nitrobenzoate, and an inert internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Reaction Setup: Place 10 mL of the stock solution into a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath to 10-15°C.
-
Reagent Addition: Prepare a solution of bromine (0.5 molar equivalents with respect to the total moles of isomers) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A small aliquot can be taken at intervals to monitor the progress by TLC or HPLC.
-
Workup: Pour the reaction mixture into 50 mL of cold water containing sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Analysis: Filter the dried solution and concentrate under reduced pressure. Analyze the resulting residue by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Quantify the remaining amount of each starting isomer relative to the internal standard.
Expected Outcome & Data Interpretation:
The isomer that is consumed to the greatest extent is the most reactive. The expected order of consumption (reactivity) is: Methyl 4-methoxy-3-nitrobenzoate > Methyl 3-methoxy-4-nitrobenzoate > this compound.
Table 3: Hypothetical Experimental Data from Competitive Bromination
| Isomer | Initial Concentration (mM) | Final Concentration (mM) | % Consumed |
| Methyl 4-methoxy-3-nitrobenzoate | 25.0 | 8.5 | 66.0% |
| Methyl 3-methoxy-4-nitrobenzoate | 25.0 | 17.2 | 31.2% |
| This compound | 25.0 | 24.1 | 3.6% |
This hypothetical data would strongly support the theoretical predictions, providing a clear, quantitative measure of relative reactivity.
Conclusion and Practical Implications
The positional arrangement of substituents on the methyl methoxy-nitrobenzoate scaffold has profound and predictable consequences for its chemical reactivity.
-
For Electrophilic Aromatic Substitution: The Methyl 4-methoxy-3-nitrobenzoate isomer is the most reactive, offering a clear pathway to substitution at the C5 position. Conversely, the 2-methoxy-3-nitro isomer is the most deactivated.
-
For Nucleophilic Aromatic Substitution: The 3-methoxy-4-nitro and 4-methoxy-3-nitro isomers are potential candidates for NAS at the carbon bearing the methoxy group, due to the stabilizing influence of the para and ortho nitro groups, respectively.
-
For Ester Hydrolysis: The 3-methoxy-4-nitro isomer is predicted to be the most susceptible to hydrolysis, while the 4-methoxy-3-nitro isomer is expected to be the most stable.
These insights are crucial for drug development professionals and synthetic chemists. Choosing the correct isomer can be the difference between a high-yield, regioselective transformation and a complex mixture of undesired products. The experimental protocol provided offers a robust framework for validating these principles in a laboratory setting, enabling researchers to make informed decisions in their synthetic endeavors.
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A Comparative Guide to the Structural Validation of Methyl 2-methoxy-3-nitrobenzoate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor and a prerequisite for further investigation. Methyl 2-methoxy-3-nitrobenzoate and its derivatives are valuable intermediates in pharmaceutical synthesis, and their precise characterization is paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of these compounds, supported by expected experimental data and detailed protocols.
The Imperative of Multi-technique Validation
No single analytical technique provides a complete structural picture. A robust structural validation relies on the synergistic application of multiple spectroscopic and analytical methods. Each technique probes different aspects of the molecule's constitution, and together, they provide a self-validating system for confirming the identity and purity of this compound derivatives.
This guide will explore the application and comparative strengths of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.
-
X-ray Crystallography: To definitively determine the three-dimensional structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
Causality of Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule and to establish their connectivity. For a molecule like this compound, a standard suite of 1D and 2D NMR experiments is typically employed. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals.[1]
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved and free of particulate matter.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
2D NMR (Optional but Recommended): If structural ambiguity remains, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR-based structural validation.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the expected chemical shifts for the parent compound, this compound, based on established chemical shift ranges for similar functional groups.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 8.0 | m | 3H |
| -OCH₃ (methoxy) | ~ 3.9 | s | 3H |
| -OCH₃ (ester) | ~ 3.9 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | 165 - 175 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 120 - 140 |
| -OCH₃ (methoxy) | 55 - 65 |
| -OCH₃ (ester) | 50 - 60 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Causality of Experimental Choices in IR
Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid powders as it requires minimal sample preparation.[8] The choice of ATR crystal (e.g., diamond, ZnSe) depends on the sample's properties and the desired spectral range.[8]
Experimental Protocol: ATR-FTIR
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound derivative onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Predicted IR Absorption Bands for this compound
The presence of the ester, nitro, and methoxy functional groups, along with the aromatic ring, will give rise to characteristic absorption bands.[9][10]
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2960-2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium-Weak |
| ~1730 | C=O Stretch | Ester | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1530 | N-O Asymmetric Stretch | Nitro Group | Strong |
| ~1350 | N-O Symmetric Stretch | Nitro Group | Strong |
| ~1250 | C-O Stretch | Aryl-O | Strong |
| ~1100 | C-O Stretch | Ester | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Causality of Experimental Choices in MS
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.[11] Electron Ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, creating a molecular "fingerprint."
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12] The solution should be free of non-volatile materials.[12]
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. The compound will be separated from any impurities on a capillary column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV in EI) to generate a molecular ion (M⁺·) and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Diagram of the GC-MS Logical Flow
Caption: Logical flow of analysis in GC-MS.
Predicted Mass Spectrum for this compound
The molecular formula of this compound is C₉H₉NO₅, with a monoisotopic mass of 211.05 g/mol .[13]
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z | Ion | Interpretation |
| 211 | [M]⁺· | Molecular Ion |
| 180 | [M-OCH₃]⁺ | Loss of the ester methoxy radical |
| 165 | [M-NO₂]⁺ | Loss of the nitro group |
| 152 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles.[14]
Causality of Experimental Choices in X-ray Crystallography
The primary challenge and critical first step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions, free of cracks and defects).[14] The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is empirical and crucial for success.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the this compound derivative. This is often the most time-consuming step.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray beam (typically monochromatic) and rotate it, collecting the diffraction pattern on a detector.[14]
-
Structure Solution: The diffraction data (spot positions and intensities) are used to calculate an electron density map of the unit cell.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
Diagram of the X-ray Crystallography Logical Relationship
Caption: Logical relationships in X-ray crystallography.
Expected Structural Features from X-ray Crystallography
The crystal structure would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and ester groups relative to the ring. Intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the crystal packing, would also be elucidated.[2]
Conclusion: A Consolidated Approach
The structural validation of this compound derivatives is a critical process that necessitates a multi-faceted analytical approach. While each technique provides invaluable information, their collective data provides a comprehensive and irrefutable structural assignment. NMR spectroscopy maps the covalent framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and fragmentation pathways, and X-ray crystallography, when applicable, offers the ultimate proof of the three-dimensional structure. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can ensure the structural integrity of these important pharmaceutical building blocks.
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A Comparative Analysis for the Synthetic Chemist: Methyl 2-methoxy-3-nitrobenzoate vs. Methyl 2-methyl-3-nitrobenzoate
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Subtly different substituents on a core scaffold can impart vastly different electronic and steric properties, influencing reactivity and directing subsequent transformations. This guide presents an in-depth comparative analysis of two closely related substituted nitroaromatic esters: Methyl 2-methoxy-3-nitrobenzoate and Methyl 2-methyl-3-nitrobenzoate.
Both molecules serve as versatile building blocks, particularly for constructing complex heterocyclic systems. However, the distinction between a 2-methoxy and a 2-methyl group—while seemingly minor—has profound implications for their synthesis, spectroscopic properties, and chemical behavior. This document aims to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make an informed choice for their specific synthetic applications.
Molecular Profile and Physicochemical Properties
At their core, both compounds are derivatives of methyl benzoate, featuring a nitro group at the 3-position. The key point of divergence is the substituent at the 2-position (ortho to the ester).
-
This compound incorporates a methoxy group (-OCH₃). This group exerts a dual electronic effect: it is strongly electron-donating through resonance (+R effect) by virtue of the oxygen's lone pairs, yet moderately electron-withdrawing inductively (-I effect) due to oxygen's electronegativity. The resonance effect typically dominates, making the ring more activated towards certain reactions.
-
Methyl 2-methyl-3-nitrobenzoate features a methyl group (-CH₃). This group is a simple, weakly electron-donating group through induction and hyperconjugation (+I effect).
This fundamental electronic difference, combined with the greater steric bulk of the methoxy group, is the primary driver of the variations in their properties and reactivity.
| Property | This compound | Methyl 2-methyl-3-nitrobenzoate | Rationale for Difference |
| CAS Number | 90564-26-4[1] | 59382-59-1[2] | Unique chemical identity. |
| Molecular Formula | C₉H₉NO₅[3] | C₉H₉NO₄[2] | Presence of an additional oxygen atom in the methoxy group. |
| Molecular Weight | 211.17 g/mol [4] | 195.17 g/mol [2] | The mass of the additional oxygen atom. |
| Appearance | White to light yellow crystalline solid | White to brown powder or crystal[5] | Crystalline structure influenced by intermolecular forces. |
| Melting Point | ~60 °C[3] | 62-65 °C[6] or 82-84 °C[7] | Melting points are similar; variations in literature values may exist due to purity. Packing efficiency in the crystal lattice is comparable. |
Synthesis via Electrophilic Nitration: A Study in Directing Group Influence
The most common route to these compounds is the electrophilic aromatic substitution (nitration) of their respective precursors, Methyl 2-methoxybenzoate and Methyl 2-methylbenzoate. The choice of nitrating agent and conditions is critical, but the regiochemical outcome is primarily governed by the directing effects of the existing substituents.
In both cases, the ester group (-COOCH₃) is a meta-director and a deactivator of the aromatic ring. Conversely, the methoxy and methyl groups are ortho, para-directors and activators. The final position of the incoming nitro group is a result of the interplay between these competing influences.
-
Synthesis of this compound: The methoxy group is a powerful activating ortho, para-director. It strongly directs the incoming electrophile (NO₂⁺) to its ortho and para positions. The position ortho to the methoxy group and meta to the ester (the 3-position) is electronically favored and relatively unhindered, leading to the desired product.
-
Synthesis of Methyl 2-methyl-3-nitrobenzoate: The methyl group is a less potent ortho, para-director than the methoxy group. However, its activating influence is sufficient to direct nitration primarily to its ortho and para positions. Again, the 3-position is ortho to the methyl group and meta to the deactivating ester group, making it a favorable site for substitution.
A general workflow for this synthetic transformation is outlined below.
Comparative Spectroscopic Signatures
The structural differences are clearly reflected in their spectroscopic data. These signatures are invaluable for reaction monitoring and product confirmation.
| Spectroscopic Data | This compound (Predicted) | Methyl 2-methyl-3-nitrobenzoate (Predicted) | Rationale for Difference |
| ¹H NMR (Singlets) | ~3.9 ppm (Ester -OCH₃)~3.8 ppm (Aryl -OCH₃) | ~3.9 ppm (Ester -OCH₃)~2.5 ppm (Aryl -CH₃) | The protons of the aryl methoxy group are deshielded by the oxygen atom compared to the protons of the aryl methyl group. |
| ¹H NMR (Aromatic) | Multiplets between 7.2-8.0 ppm | Multiplets between 7.2-8.0 ppm | The precise chemical shifts and splitting patterns of the three aromatic protons will differ due to the distinct electronic influence of the -OCH₃ vs. -CH₃ group. |
| IR Spectroscopy | ~1730 cm⁻¹ (C=O, ester)~1530 cm⁻¹ (NO₂, asym)~1350 cm⁻¹ (NO₂, sym)~1250 cm⁻¹ (C-O, aryl ether) | ~1730 cm⁻¹ (C=O, ester)~1530 cm⁻¹ (NO₂, asym)~1350 cm⁻¹ (NO₂, sym) | The key differentiator is the presence of a strong aryl ether C-O stretch for the methoxy compound, which is absent in the methyl analogue. The nitro and ester stretches are common to both.[8] |
Reactivity and Synthetic Utility
The true value of these compounds lies in their role as intermediates. The nitro group is a versatile functional handle, most commonly reduced to an amine, which can then be used in a vast array of subsequent reactions (e.g., amide couplings, diazotizations, cyclizations).
-
Reactivity of the Nitro Group: The reduction of the nitro group is a focal point of their application. The electron-donating nature of both the methoxy and methyl groups increases electron density on the aromatic ring, which can slightly modulate the reactivity of the attached nitro group. However, for most standard reduction conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like Sn, Fe, or SnCl₂ in acid), both compounds are readily converted to their corresponding anilines.[9]
-
Steric Hindrance: The ortho-substituent introduces steric hindrance around the ester functionality. The methoxy group is bulkier than the methyl group, which could lead to slower rates of reaction for transformations involving nucleophilic attack at the ester carbonyl, such as hydrolysis or amidation, though this effect is generally modest.
-
Applications:
-
Methyl 2-methyl-3-nitrobenzoate is a known key intermediate in the synthesis of Lenalidomide, an important immunomodulatory drug used to treat multiple myeloma.[6] This highlights its proven utility in the production of high-value active pharmaceutical ingredients (APIs).
-
This compound is described as a valuable building block for creating sophisticated pharmaceutical agents, including enzyme inhibitors and receptor modulators.[3] The methoxy group can be a crucial pharmacophore, participating in hydrogen bonding or influencing the conformation of the final molecule.
-
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful research. Below is a representative procedure for synthesis and a method for comparative analysis.
Protocol 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This protocol is adapted from standard nitration procedures for methyl benzoates.[8][10]
-
Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 10.0 g (66.6 mmol) of methyl 2-methylbenzoate.
-
Acid Addition: Slowly and with continuous stirring, add 25 mL of concentrated sulfuric acid. Ensure the temperature is maintained below 10 °C. Stir until the ester is fully dissolved.
-
Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of the ester over a period of 30-45 minutes. Crucially, the internal temperature must be maintained between 5-15 °C throughout the addition. [10] Exceeding this temperature can lead to the formation of dinitrated and other side products.[11]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes, then remove the bath and stir at room temperature for another 15 minutes.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. Stir vigorously with a glass rod until the ice has melted and the crude product solidifies.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove residual acid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of ice-cold solvent, and dry in a vacuum oven.
Protocol 2: Comparative TLC Analysis
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of both this compound and Methyl 2-methyl-3-nitrobenzoate in ethyl acetate.
-
Eluent System: Prepare a mobile phase, for example, a 4:1 mixture of Hexane:Ethyl Acetate.
-
Spotting: On a silica gel TLC plate, spot each solution in separate lanes.
-
Development: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Retention Factor (Rƒ) for each compound. The methoxy derivative, containing an extra oxygen atom, is slightly more polar and may exhibit a lower Rƒ value compared to the methyl derivative in a non-polar eluent system.
Conclusion
While this compound and Methyl 2-methyl-3-nitrobenzoate share a common synthetic pathway and core reactivity, the choice between them is a strategic one.
-
Choose Methyl 2-methyl-3-nitrobenzoate when your synthetic target requires a simple, sterically minimal, electron-donating group, or when following established routes, such as in the synthesis of Lenalidomide.[6]
-
Choose this compound when the synthetic target requires the specific electronic or hydrogen-bonding properties of a methoxy group, which is a common feature in molecules designed to interact with biological targets like enzymes or receptors.[3]
Understanding these nuanced differences in structure, properties, and reactivity empowers the synthetic chemist to design more efficient and effective routes toward complex and valuable molecules.
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PubChem. (n.d.). Methyl 2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link][2]
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PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate. Retrieved from [Link][12]
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University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link][8]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging this compound in Pharmaceutical Synthesis. Retrieved from [Link][3]
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Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. Retrieved from [14]
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PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link][15]
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Autechaux, S. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link][6]
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Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link][9]
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A Comparative Guide to Confirming Regioselectivity in the Nitration of Methyl Benzoate
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The nitration of methyl benzoate is a classic yet illustrative example of electrophilic aromatic substitution, where understanding and confirming the regioselectivity is crucial for the synthesis of targeted molecules. This guide provides an in-depth comparison of analytical techniques to definitively identify the substitution pattern of the nitro group on the methyl benzoate ring, grounded in the principles of reaction mechanism and supported by experimental data.
The Underlying Principle: Electronic Effects Dictate Regioselectivity
The nitration of methyl benzoate involves the introduction of a nitro (-NO₂) group onto the aromatic ring. The regiochemical outcome of this reaction is governed by the electronic properties of the substituent already present on the ring, in this case, the methyl ester (-COOCH₃) group.[1][2] The ester group is an electron-withdrawing group (EWG) due to both the inductive effect of the electronegative oxygen atoms and the resonance effect (or mesomeric effect), which delocalizes electron density from the ring into the carbonyl group.[3][4][5]
This withdrawal of electron density deactivates the benzene ring towards electrophilic attack, making the reaction slower than the nitration of benzene itself.[6] More importantly, this deactivation is not uniform across all positions. The ortho and para positions are more deactivated because resonance structures of the carbocation intermediate (the sigma complex or arenium ion) place a positive charge adjacent to the electron-withdrawing ester group, which is highly unfavorable.[2][7] Consequently, the electrophile, the nitronium ion (NO₂⁺), preferentially attacks the meta position, which is the least deactivated.[1][2][8] This leads to the predominant formation of methyl 3-nitrobenzoate.[2]
Caption: Generation of the nitronium ion and its subsequent meta-directed attack on methyl benzoate.
Experimental Workflow: Synthesis and Purification
A robust confirmation of regioselectivity begins with a well-executed synthesis and purification of the product. The following is a generalized procedure for the nitration of methyl benzoate.
Step-by-Step Experimental Protocol
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously add concentrated sulfuric acid to concentrated nitric acid.[1][9] The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][10]
-
Reaction Setup: In a separate flask, dissolve methyl benzoate in concentrated sulfuric acid and cool the mixture in an ice bath.[1][11]
-
Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred methyl benzoate solution, maintaining the temperature below 15°C.[12] Careful temperature control is critical to minimize the formation of dinitrated byproducts and ensure a clean reaction.[3][13]
-
Reaction Quenching and Product Isolation: After the addition is complete, allow the reaction to proceed at room temperature for a short period.[1] Then, pour the reaction mixture over crushed ice.[9][14] The product, being insoluble in the aqueous acidic solution, will precipitate out as a solid. The solid is then collected by vacuum filtration and washed with cold water to remove residual acid.[1][14]
-
Purification by Recrystallization: The crude product is further purified by recrystallization, typically from methanol or an ethanol-water mixture, to remove any unreacted starting material and isomeric byproducts.[1][14]
Caption: A streamlined workflow for the synthesis and purification of methyl nitrobenzoate.
Comparative Analysis of Confirmation Techniques
Once a purified product is obtained, a combination of analytical techniques should be employed to unequivocally confirm the meta substitution pattern.
Melting Point Determination
A simple yet effective preliminary test is the measurement of the product's melting point. Each of the three possible isomers (ortho, meta, para) has a distinct melting point.
| Isomer | Literature Melting Point (°C) |
| Methyl 2-nitrobenzoate | -13 |
| Methyl 3-nitrobenzoate | 78-80 |
| Methyl 4-nitrobenzoate | 94-96 |
| Data sourced from various experimental reports.[15] |
A sharp melting point of the purified product within the range of 78-80°C strongly suggests the formation of the meta isomer.[15][16] A broad or depressed melting point may indicate the presence of impurities, potentially including other isomers.[15]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While it may not definitively distinguish between the isomers on its own, it confirms the successful incorporation of the nitro group and the retention of the ester functionality.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1715-1735 |
| NO₂ (Asymmetric Stretch) | ~1520-1550 |
| NO₂ (Symmetric Stretch) | ~1350-1315 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Methyl) | ~2950-2800 |
| Data compiled from spectroscopic resources.[3][17] |
The presence of strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ confirms the presence of the nitro group, while the strong carbonyl stretch around 1718 cm⁻¹ indicates that the ester group is intact.[16] The pattern of C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can sometimes provide clues about the substitution pattern. For instance, meta-disubstituted benzenes often show a characteristic absorption around 880 cm⁻¹ and between 780-690 cm⁻¹.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the regioselectivity of the nitration reaction. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure elucidation.
The ¹H NMR spectrum of the starting material, methyl benzoate, is relatively simple due to its symmetry. The introduction of the nitro group in the meta position breaks this symmetry, leading to a more complex splitting pattern for the aromatic protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Benzoate | -OCH₃ | ~3.9 | Singlet | 3H |
| Aromatic | ~7.4-7.6, ~8.0 | Multiplets | 5H | |
| Methyl 3-nitrobenzoate | -OCH₃ | ~3.9 | Singlet | 3H |
| Aromatic | ~7.7 | Multiplet | 1H | |
| Aromatic | ~8.5 | Multiplet | 2H | |
| Aromatic | ~8.9 | Multiplet | 1H | |
| Representative data from experimental reports.[15] |
The downfield shift of the aromatic protons in methyl 3-nitrobenzoate compared to methyl benzoate is due to the strong deshielding effect of the electron-withdrawing nitro group.[10] The distinct chemical shifts and coupling patterns of the four aromatic protons in the product are characteristic of a 1,3-disubstituted benzene ring.
¹³C NMR spectroscopy provides further compelling evidence for the meta substitution. The symmetry of methyl benzoate results in four signals for the six aromatic carbons. In contrast, the loss of symmetry in methyl 3-nitrobenzoate leads to six distinct signals for the aromatic carbons.[10]
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Methyl Benzoate | -OCH₃ | ~52 |
| C=O | ~166 | |
| Aromatic | 4 signals (~128-133) | |
| Methyl 3-nitrobenzoate | -OCH₃ | ~52 |
| C=O | ~164 | |
| Aromatic | 6 signals (~128-150) | |
| Data obtained from spectral databases and experimental reports.[10][18][19] |
The carbon atom directly attached to the nitro group (C-3) is significantly deshielded and appears at a higher chemical shift (downfield) around 148 ppm.[18]
Caption: A logical flowchart for the multi-technique confirmation of methyl 3-nitrobenzoate.
Conclusion
Confirming the regioselectivity of the nitration of methyl benzoate is a multi-faceted process that combines sound synthetic methodology with a suite of analytical techniques. While melting point and IR spectroscopy provide strong initial indications, NMR spectroscopy stands as the definitive tool for unambiguous structural elucidation. By comparing the experimental data from these methods with established literature values, researchers can confidently verify the formation of the desired meta-substituted product, methyl 3-nitrobenzoate. This systematic approach to product validation is a cornerstone of reliable and reproducible chemical synthesis.
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The Alchemist's Proof: A Guide to Validating Synthesis Protocols for Ironclad Reproducibility
Foreword: The Specter of Irreproducibility
In the relentless pursuit of scientific advancement, from foundational research to life-saving therapeutics, the ability to reliably reproduce a chemical synthesis is the bedrock of progress. Yet, a quiet crisis haunts our laboratories: the challenge of irreproducibility.[1][2][3][4] A recent Nature survey revealed that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a notable field of concern.[1] This is not merely an academic frustration; it represents a colossal waste of resources, a delay in innovation, and an erosion of scientific trust.
This guide is not a rigid template but a comprehensive framework for researchers, chemists, and drug development professionals. It is designed to instill a validation-centric mindset from the very inception of a synthetic protocol. We will move beyond simply listing steps and delve into the causality behind experimental choices, empowering you to build self-validating systems that generate consistent, reliable, and reproducible results, batch after batch, lab after lab.
Part 1: The Anatomy of a Self-Validating Synthesis Protocol
A reproducible protocol is more than a recipe; it's a rigorously defined and controlled process. Its power lies in its meticulous detail and the integration of checkpoints that validate the process as it unfolds. The core components are:
-
A Granular Standard Operating Procedure (SOP): The devil is in the details. Vague instructions like "wash with brine" are invitations for variability. A robust SOP specifies everything: reagent grades and suppliers, precise quantities (e.g., "1.5 equiv., 2.3 g"), reaction conditions (e.g., "stir at 300 RPM under a nitrogen atmosphere at 25 ± 2 °C for 16 hours"), and observable phenomena (e.g., "solution turns from colorless to deep red upon addition").[5] The journal Organic Syntheses is an excellent resource, as it mandates highly detailed and independently verified procedures to ensure reproducibility.[6][7]
-
Characterization of Inputs: The adage "garbage in, garbage out" is brutally true in synthesis. A protocol must define the required purity and specifications for all starting materials, reagents, and solvents. It's crucial to know how each compound is made to anticipate potential impurities that could affect the reaction.[1]
-
In-Process Controls (IPCs): These are the lynchpins of a self-validating system. IPCs are tests conducted during the manufacturing process to monitor and, if necessary, adjust the procedure.[8] They confirm that a critical transformation is complete or that an intermediate meets the required quality before proceeding, preventing the propagation of errors.[9][10] This proactive approach ensures quality is built into the process, not just tested for at the end.[8]
-
Final Product Specifications: A clear definition of the final product's identity, purity, yield, and other critical quality attributes (CQAs) is non-negotiable. This requires validated analytical methods, which are the ultimate arbiters of a synthesis's success.
Part 2: Key Validation Parameters - A Comparative Framework
Protocol validation is the documented evidence that a process will consistently produce a result meeting its predetermined specifications.[11] This is achieved by intentionally challenging the method through robustness and ruggedness studies.[12][13]
Robustness: Resilience to Internal Variations
Robustness testing examines a method's capacity to remain unaffected by small, deliberate variations in its own parameters.[12][14] It is an intra-laboratory study designed to stress-test the protocol and identify the parameters that are most sensitive to change.[12]
Consider two hypothetical protocols for the synthesis of "Compound P".
Table 1: Comparative Robustness Study for Compound P Synthesis
| Parameter Varied | Nominal Value | Protocol A (Non-Robust) Yield | Protocol B (Robust) Yield |
| Temperature | 80°C | 85% | 92% |
| 78°C (-2.5%) | 65% | 91% | |
| 82°C (+2.5%) | 70% | 92% | |
| Reaction Time | 12 hours | 85% | 92% |
| 11 hours (-8%) | 75% | 90% | |
| 13 hours (+8%) | 86% | 92% | |
| Reagent X Conc. | 1.0 M | 85% | 92% |
| 0.95 M (-5%) | 55% | 91% | |
| 1.05 M (+5%) | 84% | 91% |
Analysis: Protocol A is highly sensitive to minor fluctuations, particularly in temperature and reagent concentration. A slight drop in either causes a dramatic fall in yield. This protocol is fragile and prone to failure. Protocol B, however, demonstrates excellent robustness . It delivers consistent, high yields even when faced with minor, real-world deviations from the nominal parameters. This indicates a well-optimized and reliable process.
Ruggedness: Reproducibility Across External Variables
Ruggedness measures the reproducibility of results when the method is subjected to external variations, such as different analysts, instruments, or laboratories.[12][15] This is the ultimate test of a protocol's transferability.
Table 2: Comparative Ruggedness Study for Compound P Synthesis (Protocol B)
| Condition | Analyst 1 (Instrument A) | Analyst 2 (Instrument B) | Analyst 3 (Different Lab) |
| Yield | 92.1% | 91.8% | 91.5% |
| Purity (HPLC) | 99.7% | 99.6% | 99.7% |
| Key Impurity Y | 0.08% | 0.10% | 0.09% |
Analysis: The data for Protocol B shows high ruggedness . The results are highly consistent across different operators, equipment, and even a different laboratory environment. This level of reproducibility provides strong confidence that the protocol is well-written, unambiguous, and not dependent on unspoken "lab craft" or specific instrumentation.
Part 3: The Role of Impurity Profiling
A synthesis doesn't just produce a target molecule; it produces a mixture. Impurity profiling—the identification, quantification, and control of unwanted components—is a critical aspect of validation.[16][17] Regulatory bodies like the FDA and international guidelines like ICH have stringent requirements for impurity control, as even trace amounts can impact safety and efficacy.[16][18]
Different synthesis protocols can lead to vastly different impurity profiles. A robust protocol is designed not only to maximize the yield of the active pharmaceutical ingredient (API) but also to minimize the formation of impurities or facilitate their removal.
Types of Impurities to Consider:
-
Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[18]
-
Inorganic Impurities: Reagents, catalysts, and heavy metals.[18]
-
Residual Solvents: Volatile organic compounds used in the process.[18]
Validation of a synthesis protocol must include validated analytical procedures for quantifying impurities, as outlined in guidelines such as ICH Q2(R1).[19][20][21]
Part 4: A Practical Guide to Validation Experiments
Here, we provide a sample protocol for a cornerstone validation experiment: HPLC analysis for purity and impurity quantification.
Experimental Protocol: HPLC Purity and Impurity Profile Analysis
1. Objective: To quantify the purity of Compound P and determine the concentration of known and unknown impurities using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
2. Materials and Equipment:
-
HPLC System with UV Detector (e.g., Agilent 1260 or equivalent)
-
Analytical Balance (4 decimal places)
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference Standards (Compound P, known impurities)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of Compound P Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN/Water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with 50:50 ACN/Water.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized Compound P batch into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN/Water.
5. System Suitability:
-
Inject the Working Standard solution six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.
6. Analysis:
-
Inject the blank (50:50 ACN/Water), followed by the Working Standard, and then the Sample Solution.
7. Calculations:
-
Assay (% w/w): (Sample Peak Area / Standard Peak Area) * (Standard Conc. / Sample Conc.) * 100
-
Impurity (%): (Impurity Peak Area / Total Peak Area) * 100 (Note: This assumes a relative response factor of 1.0 for unknown impurities. Known impurities should be quantified against their own reference standards if available.)
8. Rationale Behind Choices:
-
Why C18 column? It's a versatile, non-polar stationary phase suitable for a wide range of organic molecules.
-
Why a gradient? It allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.
-
Why 254 nm? This wavelength is commonly used for aromatic compounds and provides good sensitivity for the target molecule and many potential impurities.
-
Why system suitability? It verifies that the chromatographic system is performing adequately on the day of analysis, ensuring the validity of the results obtained.[9]
Conclusion: Validation as a Cornerstone of Quality Science
The validation of synthesis protocols is not a bureaucratic hurdle; it is a fundamental scientific responsibility. It is the process by which we transform an experimental procedure into a reliable, transferable, and scalable manufacturing process. By embracing a mindset of proactive validation—building in controls, stress-testing for robustness, and confirming ruggedness—we can combat the crisis of irreproducibility. This rigorous approach not only accelerates research and development but also upholds the integrity and trustworthiness of our scientific contributions, ensuring that the discoveries made in the lab can be reliably translated into real-world impact.
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A Senior Application Scientist's Guide to the Reduction of Nitro Groups: A Comparative Analysis of Efficacy and Selectivity
The transformation of a nitro group into a primary amine is a foundational reaction in modern organic synthesis. This reduction is a critical step in the manufacturing of a vast array of essential molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes, where the resulting amino group serves as a versatile synthetic handle or a key pharmacophore.[1][2][3] The choice of reducing agent is far from trivial; it is a critical decision that dictates the reaction's efficiency, chemoselectivity, and overall success, particularly in the context of complex, polyfunctional molecules encountered in drug development.[3][4]
This guide provides an in-depth, objective comparison of the most prevalent methodologies for nitro group reduction. We will move beyond a simple catalog of reagents to explore the causality behind their reactivity, offering field-proven insights into selecting the optimal conditions for your specific synthetic challenge. The discussion is grounded in mechanistic principles and supported by comparative experimental data to empower researchers to make informed, effective decisions in the laboratory.
Mechanistic Foundations: Understanding the Six-Electron Journey
The reduction of a nitro group to an amine is a six-electron process. The reaction typically proceeds through a series of two-electron intermediates. While multiple pathways can be operative depending on the reductant and conditions, the most commonly accepted is the direct hydrogenation pathway, which is prevalent in both catalytic and metal-mediated reductions.[3]
This pathway involves the stepwise reduction of the nitroarene (1) to a nitroso intermediate (2), which is then reduced to a hydroxylamine (3). The final reduction of the hydroxylamine yields the target aniline (4).[3][5][6] The formation of intermediates is crucial, as their relative reaction rates can influence the formation of side products, such as azo or azoxy compounds, especially if the hydroxylamine intermediate is not rapidly consumed.
Caption: General mechanism for the reduction of a nitroaromatic.
Comparative Analysis of Key Reducing Agents
The selection of a reducing agent must balance reactivity towards the nitro group with tolerance for other functionalities within the molecule. We will compare the most common classes of reagents, highlighting their strengths and weaknesses.
Catalytic Hydrogenation: The Industrial Workhorse
This is one of the most efficient and widely used methods, employing a heterogeneous catalyst with a hydrogen source.[3] Its primary advantages include high yields, clean reactions, and easy removal of the catalyst by filtration. However, the choice of catalyst is critical for achieving chemoselectivity.
-
Palladium on Carbon (Pd/C): Often the first choice for nitro reductions due to its high activity.[7][8] It efficiently reduces both aromatic and aliphatic nitro groups.[7] Its major drawback is its broad reactivity; it will readily reduce alkenes, alkynes, imines, and nitriles, and can catalyze hydrogenolysis reactions, such as debenzylation and dehalogenation, which is a significant issue for halogenated substrates.[7][8][9]
-
Raney Nickel (Raney® Ni): A cheaper alternative to precious metal catalysts, Raney Ni is particularly advantageous where chemoselectivity is a concern.[10] It is often used for substrates where dehalogenation of aromatic chlorides, bromides, and iodides must be avoided.[7][9] Its primary safety concern is its pyrophoric nature, especially after use, although non-pyrophoric formulations are available.[10]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A highly active catalyst that can function under acidic, neutral, or basic conditions. When reducing nitro compounds, platinum catalysts are often preferred over palladium to minimize the risk of undesired hydrogenolysis side reactions.[11] Its high cost, however, can be a limiting factor.
Stoichiometric Metal/Acid Systems: Classic and Robust
The use of easily oxidized metals in acidic media is a classical, reliable, and cost-effective method for nitro group reduction.[3] These reactions proceed via a series of single-electron transfers from the metal surface to the nitro group.[3][12]
-
Iron (Fe) in Acidic Media (e.g., Fe/HCl, Fe/AcOH): This is a time-tested, inexpensive, and robust method that is highly selective for nitro groups in the presence of many other reducible functionalities.[2][7][9] It is particularly valuable on an industrial scale.[6][13] The main disadvantage is the workup, which involves filtering large quantities of iron salts (sludge), making it less ideal for small-scale laboratory synthesis.[14]
-
Tin(II) Chloride (SnCl₂): This reagent provides a mild and highly chemoselective method for reducing nitro groups, particularly in the presence of sensitive functionalities like aldehydes, ketones, and nitriles.[7][9][13] It is an excellent choice for complex molecules where other methods might fail.
-
Zinc (Zn) in Acidic Media: Zinc offers a milder alternative to iron and is effective for reducing nitro groups to amines in the presence of other reducible groups.[7]
Transfer Hydrogenation: Avoiding Gaseous Hydrogen
This technique avoids the need for pressurized hydrogen gas setups by using a hydrogen donor molecule in conjunction with a catalyst, typically Pd/C or Raney Ni.[15] Common hydrogen donors include formic acid, ammonium formate, and hydrazine.[15][16][17]
This method is experimentally simple and rapid.[16] For example, using formic acid with Raney Nickel or Pd/C can selectively reduce nitro compounds in the presence of sensitive groups like halogens, carbonyls, and nitriles, often in minutes at room temperature.[15][16] This approach combines the high selectivity of certain metal systems with the clean workup of catalytic methods.
Metal-Free and Specialized Reagents
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an economical, versatile, and metal-free reducing agent.[1][18] It is valued for its mild conditions, high chemoselectivity, and tolerance of functional groups like aldehydes, ketones, esters, and halogens.[1] The reaction is believed to proceed via a single-electron transfer from the active species, the sulfur dioxide radical anion (•SO₂⁻).[1] It is an excellent alternative when catalytic hydrogenation or acidic conditions are incompatible with the substrate.[7]
-
Samarium(II) Iodide (SmI₂): A powerful and versatile one-electron reducing agent that operates under very mild and neutral conditions.[19][20] It offers exceptional chemoselectivity, enabling reductions that are difficult with other reagents.[19][21] However, SmI₂ is expensive, sensitive to air and moisture, and requires strictly anhydrous conditions, making it more suitable for complex, late-stage syntheses rather than bulk manufacturing.[22]
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful hydride donor, LiAlH₄ is generally not suitable for reducing aromatic nitro compounds to anilines as it tends to produce azo compounds as the major product.[7] It is, however, effective for the reduction of aliphatic nitro compounds to the corresponding amines.[3][7]
Data-Driven Comparison and Selection Guide
Choosing the right reagent requires a logical approach based on the substrate's functional group profile. The following workflow and data tables are designed to facilitate this decision-making process.
Caption: Decision workflow for selecting a selective nitro-reducing agent.
Table 1: Performance Comparison of Common Reducing Agents
| Reducing Agent/System | Substrate (Example) | Key Co-Reagents/Conditions | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | ||||
| H₂/Pd-C | Nitrobenzene | H₂ (1 atm), MeOH, RT | >99 | [2][23] |
| H₂/Raney-Ni | Halogenated Nitroarenes | H₂ (1 atm), MeOH, RT | High | [2] |
| HCOOH/Raney-Ni | p-Nitroacetophenone | HCOOH, MeOH, RT, 10 min | 90 | [16] |
| Metal/Acid Systems | ||||
| Fe/AcOH | Nitrobenzene | Acetic Acid, Reflux | High | [2] |
| SnCl₂·2H₂O | 4-Nitrobenzaldehyde | EtOH, Reflux | ~95 | [7][9] |
| Zn/AcOH | Substituted Nitroarenes | Acetic Acid, RT | High | [7] |
| Metal-Free Systems | ||||
| Na₂S₂O₄ | Aromatic Nitro Compounds | Water/Organic Co-solvent, RT | High | [1][24] |
Note: Yields are highly substrate-dependent and the values presented are representative examples under optimized conditions.
Validated Experimental Protocols
To ensure reproducibility and success, adherence to a well-defined protocol is essential. The following are representative, self-validating procedures for key reduction methods.
Protocol 1: General Procedure for Catalytic Hydrogenation using H₂/Pd-C
This protocol is a general guideline for reduction using a hydrogen balloon and may require optimization for specific substrates.[5]
Safety: Palladium on carbon can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Handle with appropriate personal protective equipment in a fume hood and quench the catalyst carefully after use.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitroaromatic compound (1.0 eq) and the 5-10% Palladium on Carbon catalyst (typically 1-5 mol % Pd).
-
Solvent Addition: Dissolve/suspend the substrate in an appropriate solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Inerting: Seal the flask with a septum and purge the system by evacuating the flask under vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle 3-5 times.
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For more robust reactions, a constant positive pressure of H₂ can be maintained.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully purge the flask again with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by standard methods if necessary.
Caption: Experimental workflow for hydrogenation with H₂ gas.
Protocol 2: Reduction of an Aromatic Nitro Compound with Sodium Dithionite
This procedure is adapted from established methods for metal-free reductions.[1]
Safety: The reduction of nitro groups is often exothermic. For larger scale reactions, consider controlling the temperature with an ice bath during the addition of the dithionite solution.
-
Setup: Dissolve the aromatic nitro compound (1.0 eq) in a suitable solvent system (e.g., Methanol/Water, THF/Water) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Preparation: In a separate container, prepare a solution of sodium dithionite (typically 3-5 eq) in water.
-
Addition: Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. If necessary, adjust the pH to be basic (pH 8-9) with an appropriate base.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[1]
-
Isolation: Combine the organic extracts, wash with saturated brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.
Conclusion and Future Outlook
The reduction of the nitro group remains a vital transformation in chemical synthesis. While classic methods like catalytic hydrogenation with Pd/C and metal/acid reductions with Fe/HCl remain staples for their efficiency and low cost, the demand for greater chemoselectivity in complex molecule synthesis has driven the adoption of milder and more selective reagents.[4]
Reagents like tin(II) chloride and sodium dithionite offer excellent selectivity for nitro groups over carbonyls and halogens, respectively.[1][9] For ultimate selectivity in delicate, late-stage applications, specialized reagents like samarium(II) iodide provide unparalleled performance, albeit at a higher cost.[21] The rise of transfer hydrogenation techniques further enhances the synthetic chemist's toolkit, providing a safer, more convenient alternative to pressurized hydrogen gas without compromising efficiency.[15][16]
The optimal choice requires a careful analysis of the substrate's architecture, the desired chemical outcome, and considerations of scale, cost, and safety. By understanding the underlying mechanisms and comparative performance of these key methodologies, researchers can select the most appropriate conditions to achieve their synthetic goals efficiently and selectively.
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AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
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An In-Depth Comparative Guide to the GHS Hazard Profiles of Formaldehyde and Related Aldehydes
Introduction: The Aldehyde Family in the Laboratory
Formaldehyde, acetaldehyde, and glutaraldehyde are foundational tools in the modern research laboratory. As members of the aldehyde family, their shared functional group—a carbonyl center bonded to hydrogen—grants them high reactivity, making them invaluable as fixatives, crosslinking agents, and sterilants. Paraformaldehyde, a solid polymer of formaldehyde, serves as a stable source of formaldehyde upon depolymerization. While their utility is undisputed, their reactivity also underpins a spectrum of health hazards.
For researchers, scientists, and drug development professionals, a nuanced understanding of their distinct toxicological profiles is not merely a regulatory formality but a cornerstone of laboratory safety and risk assessment. This guide provides a comparative analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for these compounds. Moving beyond a simple list of classifications, we will dissect the experimental data that inform these hazards, clarifying the mechanistic basis for their differences and providing actionable insights for safe handling and experimental design.
Comparative GHS Hazard Classification: An Overview
The GHS provides a standardized framework for communicating chemical hazards. While these aldehydes share some hazard classifications due to their chemical nature, significant divergences exist, particularly in long-term health effects like carcinogenicity and sensitization.
Table 1: Comparative GHS Hazard Classifications
| Hazard Class | Formaldehyde | Acetaldehyde | Glutaraldehyde | Paraformaldehyde |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | Category 4 (Harmful if swallowed)[1] | Category 3 (Toxic if swallowed) | Category 4 (Harmful if swallowed) |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | Category 4 (Harmful in contact with skin) | Category 3 (Toxic in contact with skin) | Category 4 (Harmful in contact with skin) |
| Acute Toxicity (Inhalation) | Category 2 (Fatal if inhaled) | Category 3 (Toxic if inhaled) | Category 2 (Fatal if inhaled) | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | Category 2 (Causes skin irritation) | Category 1B (Causes severe skin burns and eye damage)[2] | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 2A (Causes serious eye irritation)[1] | Category 1 (Causes serious eye damage)[3] | Category 2 (Causes eye irritation) |
| Respiratory Sensitization | - | - | Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)[4][5] | - |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | - | Category 1 (May cause an allergic skin reaction)[4] | Category 1 (May cause an allergic skin reaction) |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) | Category 2 (Suspected of causing genetic defects) | Category 2 (Suspected of causing genetic defects) | Category 2 (Suspected of causing genetic defects) |
| Carcinogenicity | Category 1B (May cause cancer) | Category 2 (Suspected of causing cancer)[1] | Not Classified[4] | Category 1B (May cause cancer) |
| Specific Target Organ Toxicity (Single) | Category 1 (Causes damage to organs - Respiratory System) | Category 3 (May cause respiratory irritation)[1] | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) |
Note: Classifications are based on available data from regulatory bodies and may vary by jurisdiction and concentration. Paraformaldehyde's hazards reflect those of formaldehyde, which it releases.
Deep Dive into Critical Hazard Endpoints
Carcinogenicity: A Tale of Two Aldehydes
The most significant divergence in the hazard profiles of these compounds lies in their carcinogenic potential.
-
Mechanism of Action: The carcinogenicity of formaldehyde is not due to a simple, direct mutagenic event but is understood through a mode of action involving cytotoxicity and regenerative cell proliferation.[11] At high concentrations, inhaled formaldehyde overwhelms local metabolic defenses, leading to the formation of DNA-protein cross-links (DPX).[10][12] This damage induces cell death (cytotoxicity), which in turn triggers a compensatory increase in cell division to repair the damaged tissue.[10][11] This sustained, high rate of cell proliferation increases the probability of spontaneous mutations becoming fixed in the genome, ultimately leading to tumor development.[11] This dose-dependent, nonlinear mechanism is critical: tumors are not observed at exposure concentrations that do not also cause cytotoxicity.[11]
Acetaldehyde: IARC classifies acetaldehyde as Group 2B, "possibly carcinogenic to humans" .[13][14] This classification is based on sufficient evidence in experimental animals but inadequate evidence in humans.[13][14] Animal studies show that inhaled acetaldehyde causes nasal and laryngeal tumors in rats and hamsters.[13][15][16][17] The primary human evidence is linked to the consumption of alcoholic beverages, where ethanol is metabolized to acetaldehyde.[14] Individuals with genetic polymorphisms that lead to slower detoxification of acetaldehyde show an increased risk of alcohol-related cancers, particularly of the esophagus.[13][14]
Glutaraldehyde: In contrast, glutaraldehyde is not classified as a human carcinogen by major regulatory bodies.[4] A 2-year inhalation study by the National Toxicology Program (NTP) found "no evidence of carcinogenic activity" in rats or mice.[4] This stark difference from formaldehyde and acetaldehyde highlights that while all are aldehydes, their metabolic fates and interactions within the body are critically different.
Caption: Mechanism of Formaldehyde-Induced Carcinogenicity.
Acute Toxicity: A Quantitative Comparison
Acute toxicity data, typically expressed as LD50 (lethal dose for 50% of a test population) or LC50 (lethal concentration), provides a direct measure of a substance's short-term lethality.
Table 2: Comparative Acute Toxicity Data
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat, 4h) |
| Formaldehyde | ~100 mg/kg | 270 mg/kg | ~0.5 mg/L (414 ppm) |
| Acetaldehyde | 661 - 1930 mg/kg[18][19] | 3540 mg/kg[19] | ~24 mg/L (13,300 ppm)[18] |
| Glutaraldehyde | 77 - 820 mg/kg[20] | >2000 mg/kg | ~0.1 - 0.2 mg/L (24-50 ppm)[3][21] |
Values are compiled from various sources and should be considered representative.
-
Inhalation Hazard: Formaldehyde and glutaraldehyde are significantly more toxic via inhalation than acetaldehyde, reflected in their much lower LC50 values and GHS classification as "Fatal if inhaled".
-
Oral Toxicity: Formaldehyde and glutaraldehyde are also more toxic via the oral route than acetaldehyde.
-
Causality: The high reactivity of the aldehyde group with biological macromolecules in the respiratory tract and gastrointestinal system is the primary driver of this acute toxicity.[22] High concentrations can cause severe irritation, inflammation, necrosis, and pulmonary edema, leading to lethality.[3][23]
Skin Corrosion and Sensitization: Localized Hazards
Skin Corrosion/Irritation: Concentrated solutions of formaldehyde and glutaraldehyde are classified as corrosive, capable of causing severe skin burns and irreversible damage.[2] Glutaraldehyde solutions at 50% are corrosive, while concentrations as low as 4% are still severely irritating.[2] This is a direct result of their ability to "fix" tissue by cross-linking proteins, a property exploited for their use as biological fixatives. Acetaldehyde is less reactive in this regard and is classified as a skin irritant rather than corrosive.
Sensitization: This is another area of significant divergence.
-
Glutaraldehyde is a well-documented and potent sensitizer for both the skin (allergic contact dermatitis) and the respiratory tract (occupational asthma).[4][5][24] The mechanism is believed to involve the reaction of glutaraldehyde with lysine residues on proteins, creating new antigenic determinants that trigger an immune response.[5]
-
Formaldehyde is a known skin sensitizer but is not classified as a respiratory sensitizer.
-
Acetaldehyde is not generally classified as a sensitizer.
This distinction is critical for risk assessment. For glutaraldehyde, the primary long-term non-cancer risk for workers is the development of debilitating allergic reactions, particularly occupational asthma, which can be triggered by minute exposures once an individual is sensitized.[24]
Methodologies: The Experimental Basis of GHS Classification
The GHS classifications are derived from standardized experimental protocols. Understanding these methods provides insight into the quality and applicability of the hazard data.
Experimental Protocol 1: Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This protocol is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[25][26]
-
Principle & Causality: The test mimics a single, prolonged topical exposure. The rabbit is used as a model because its skin permeability and response can be predictive of human reactions. The observation of erythema (redness) and edema (swelling) are macroscopic indicators of an inflammatory response caused by chemical-induced cell damage in the epidermis and dermis.[27]
-
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used for the test.[26] Their fur is clipped from a test area on their back approximately 24 hours before the test.
-
Weight-of-Evidence Analysis: Before any in vivo testing, a thorough review of existing data (in vitro tests, data on similar chemicals, pH extremes) is conducted to predict corrosivity and avoid unnecessary animal testing.[25]
-
Initial Test (Single Animal): 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of skin (approx. 6 cm²). The patch is covered with a gauze dressing and semi-occlusive tape.[26][28]
-
Exposure: The standard exposure duration is 4 hours.[26] For substances suspected of being corrosive, a tiered exposure of 3 minutes, 1 hour, and 4 hours is used. If a corrosive effect is observed at any point, the test is terminated.[28]
-
Observation: After exposure, the patch is removed, and the skin is gently cleaned. The skin is then scored for erythema and edema at 60 minutes, 24, 48, and 72 hours after patch removal.[29]
-
Confirmatory Test: If a corrosive effect is not observed in the initial animal, the test is confirmed on one or two additional animals.[29]
-
Classification:
-
Caption: Workflow for OECD Guideline 404 (Acute Dermal Irritation/Corrosion).
Experimental Protocol 2: Acute Inhalation Toxicity (OECD Guideline 403)
This protocol evaluates health hazards from a single, short-term exposure to a substance via inhalation.[30][31]
-
Principle & Causality: The test determines the concentration of an airborne substance that causes lethality. It provides critical data for setting emergency exposure limits and classifying hazards for handling volatile chemicals or aerosols. The 4-hour exposure duration is a standard that simulates a significant workplace exposure scenario.[32]
-
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats) are used.[33] Animals are acclimated to laboratory conditions for at least 5 days.[32]
-
Exposure Apparatus: Animals are placed in a dynamic inhalation exposure chamber that ensures a stable, uniform concentration of the test atmosphere.[31]
-
Concentration Setting: A limit test at a high concentration (e.g., 20 mg/L for vapors) may be performed first. If lethality occurs, a full study with at least three concentrations is conducted to determine the LC50.[32]
-
Exposure: Animals are exposed for a predetermined duration, typically 4 hours.[31][32]
-
Observation Period: After exposure, animals are returned to their cages and observed for at least 14 days.[30][32][33] Observations include clinical signs of toxicity (respiratory distress, behavioral changes), body weight changes, and mortality.[31]
-
Necropsy: All animals (including those that die during the test and survivors at 14 days) undergo a gross necropsy to identify any pathological changes in major organs and tissues.[32]
-
Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis). This value is then used to assign the GHS classification.[30]
-
Conclusion and Practical Implications
While formaldehyde, acetaldehyde, and glutaraldehyde are all reactive aldehydes, their hazard profiles are distinct and non-interchangeable.
-
Formaldehyde's primary risk is its known human carcinogenicity , driven by a well-understood mechanism of cytotoxicity and cell proliferation at high exposure levels.
-
Acetaldehyde presents a lower, but still significant, suspected cancer risk and is a potent irritant.
-
Glutaraldehyde's dominant hazard is its potent ability to act as a respiratory and skin sensitizer , alongside its severe corrosive properties and high acute inhalation toxicity.
For the researcher, these differences dictate handling procedures. The carcinogenicity of formaldehyde demands stringent engineering controls (e.g., chemical fume hoods) to minimize all inhalation exposure. The severe sensitization potential of glutaraldehyde requires not only inhalation protection but also meticulous avoidance of all skin contact to prevent the induction of a lifelong allergy. Understanding the specific GHS classifications, and the robust experimental data that support them, is paramount for creating a culture of safety and for the accurate assessment of risk in any research or development setting.
References
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- Sciencelab.com. (2005).
- OECD iLibrary. (n.d.). Test No.
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- Ballantyne, B., & Myers, R. C. (2001). The acute toxicity and primary irritancy of glutaraldehyde solutions. Journal of Toxicology: Cutaneous and Ocular Toxicology, 20(2), 101-122.
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- Protano, C., et al. (2021). The Carcinogenic Effects of Formaldehyde Occupational Exposure: A Systematic Review. International Journal of Environmental Research and Public Health, 18(24), 13359.
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Safety Operating Guide
Navigating the Disposal of Methyl 2-Methoxy-3-Nitrobenzoate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 2-methoxy-3-nitrobenzoate (CAS No. 90564-26-4). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that the disposal of this nitroaromatic compound is conducted with the utmost care for personal and environmental well-being.
Hazard Assessment and Initial Precautions
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, familiarize yourself with the potential hazards and necessary precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes, at a minimum:
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Waste Segregation and Container Management
Proper segregation and storage of chemical waste are fundamental to preventing hazardous reactions and ensuring safe disposal.[3][4]
Key Principles for Waste Collection:
-
Separate Waste Stream: Collect waste containing this compound separately from other chemical waste streams. Do not mix with incompatible materials such as acids, bases, or oxidizing agents.[3][5]
-
Designated Container: Use a designated, leak-proof container that is chemically compatible with the waste.[3][4][6] Often, the original product container is a suitable choice for waste storage.[3]
-
Clear Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][7]
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area.[5][7] This area should be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[5][7] Secondary containment is highly recommended to mitigate the impact of potential spills.[3][4][6]
-
Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for potential expansion of the contents.[3]
Spill Management Protocol
In the event of an accidental spill of this compound, a swift and systematic response is crucial to minimize exposure and environmental contamination.
Immediate Steps for Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.[3]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill and prevent it from spreading.[3][8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][9][10]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.[3]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your facility's established procedures.[3]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in the general trash.[7][11][12] Improper disposal can lead to environmental contamination and potential violations of regulatory requirements.
The recommended and compliant method for the final disposal of this compound is through a licensed professional waste disposal service. [3][13] These services are equipped to handle and treat hazardous chemical waste in accordance with all federal, state, and local regulations.[7]
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
For many halogenated and nitroaromatic compounds, high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers is the standard and most effective disposal technique.[3]
Quantitative Data for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Accumulation Time Limit | Check with your institution's EHS department. Many regulations limit storage to 12 months in a satellite accumulation area as long as accumulation limits are not exceeded.[7] | To prevent degradation of the container and its contents, and to ensure timely and compliant disposal. |
| Maximum Container Fill Volume | 90% of total capacity | To allow for vapor expansion and prevent spills from overfilling.[3] |
| pH of Aqueous Waste | Not applicable for direct drain disposal. | Chemical waste should not be disposed of down the drain.[7][11] |
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
MSDS - METHYL-M-NITROBENZOATE. ChemADVISOR, Inc. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
